2-Chloro-4-fluoro-3-methoxybenzyl bromide
Description
BenchChem offers high-quality 2-Chloro-4-fluoro-3-methoxybenzyl bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-fluoro-3-methoxybenzyl bromide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(bromomethyl)-2-chloro-4-fluoro-3-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClFO/c1-12-8-6(11)3-2-5(4-9)7(8)10/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWAPSAQJAZPMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Chloro-4-fluoro-3-methoxybenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a plausible and efficient synthetic route for 2-Chloro-4-fluoro-3-methoxybenzyl bromide, a potentially valuable building block in medicinal chemistry and drug development. The synthesis is strategically designed in two key stages: the preparation of the precursor molecule, 2-chloro-4-fluoro-3-methoxytoluene, followed by its selective benzylic bromination. This document delves into the mechanistic underpinnings of each reaction, offering detailed experimental protocols and addressing potential challenges such as regioselectivity and over-bromination. The causality behind the choice of reagents and reaction conditions is explained to provide a deeper understanding of the synthetic strategy.
Introduction: The Significance of Substituted Benzyl Bromides
Substituted benzyl bromides are a class of highly versatile reagents in organic synthesis, primarily serving as electrophilic precursors for the introduction of a benzyl moiety into a wide range of molecules. Their utility stems from the benzylic carbon's susceptibility to nucleophilic attack, a reactivity enhanced by the stability of the resulting benzylic carbocation or radical intermediate.[1][2] The title compound, 2-Chloro-4-fluoro-3-methoxybenzyl bromide, with its specific substitution pattern of electron-withdrawing and -donating groups, presents a unique chemical entity for the synthesis of novel pharmaceutical compounds and other fine chemicals. The strategic placement of chloro, fluoro, and methoxy groups on the aromatic ring can significantly influence the biological activity and pharmacokinetic properties of the final products.
This guide will detail a two-part synthetic approach, commencing with the construction of the substituted toluene precursor, followed by the crucial benzylic bromination step.
Synthetic Strategy Overview
The synthesis of 2-Chloro-4-fluoro-3-methoxybenzyl bromide is most logically approached through the benzylic bromination of the corresponding toluene derivative, 2-chloro-4-fluoro-3-methoxytoluene. Therefore, the overall synthetic pathway is divided into two main stages:
-
Stage 1: Synthesis of the Precursor, 2-chloro-4-fluoro-3-methoxytoluene. This stage itself involves a multi-step sequence to assemble the required substitution pattern on the aromatic ring.
-
Stage 2: Benzylic Bromination to yield 2-Chloro-4-fluoro-3-methoxybenzyl bromide. This involves the selective free-radical bromination of the methyl group of the precursor.
Diagram of the Overall Synthetic Workflow
Caption: Overall synthetic workflow for 2-Chloro-4-fluoro-3-methoxybenzyl bromide.
Stage 1: Synthesis of 2-chloro-4-fluoro-3-methoxytoluene
The synthesis of the key precursor, 2-chloro-4-fluoro-3-methoxytoluene, requires a carefully planned sequence of reactions to introduce the substituents at the desired positions. A plausible route starts from the commercially available 2-chloro-4-fluorotoluene.
Step 1: Nitration of 2-chloro-4-fluorotoluene
The first step involves the nitration of 2-chloro-4-fluorotoluene to introduce a nitro group, which will later be converted to the desired methoxy group. The directing effects of the existing substituents (chloro and fluoro are ortho, para-directing, and the methyl group is also ortho, para-directing) will primarily direct the incoming nitro group to the 3-position.
Experimental Protocol:
-
To a stirred solution of 2-chloro-4-fluorotoluene in a suitable solvent such as sulfuric acid, slowly add a nitrating mixture of nitric acid and sulfuric acid at a low temperature (typically 0-5 °C) to control the exothermic reaction.
-
After the addition is complete, allow the reaction to stir for a specified time while monitoring its progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the solid product, wash with cold water until the washings are neutral, and dry under vacuum to yield 2-chloro-4-fluoro-3-nitrotoluene.
Step 2: Reduction of the Nitro Group
The nitro group is then reduced to an amino group. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid, or catalytic hydrogenation.
Experimental Protocol (using SnCl2):
-
Suspend 2-chloro-4-fluoro-3-nitrotoluene in a mixture of ethanol and concentrated hydrochloric acid.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid portion-wise, controlling the temperature with an ice bath.
-
After the addition, heat the mixture at reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a concentrated solution of sodium hydroxide to precipitate the tin salts.
-
Extract the product, 2-chloro-4-fluoro-3-aminotoluene, with an organic solvent such as ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 3: Diazotization and Hydrolysis to a Phenol
The amino group is converted to a hydroxyl group via a Sandmeyer-type reaction. This involves the formation of a diazonium salt followed by its hydrolysis.
Experimental Protocol:
-
Dissolve 2-chloro-4-fluoro-3-aminotoluene in an aqueous solution of a strong acid like sulfuric acid.
-
Cool the solution to 0-5 °C and add a solution of sodium nitrite in water dropwise to form the diazonium salt.
-
After the diazotization is complete, slowly add the diazonium salt solution to a boiling aqueous solution of copper(II) sulfate to facilitate hydrolysis.
-
After the evolution of nitrogen gas ceases, cool the reaction mixture and extract the product, 2-chloro-4-fluoro-3-hydroxytoluene, with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 4: Methylation of the Phenol
The final step in the precursor synthesis is the methylation of the hydroxyl group to form the desired methoxy group. A common and effective method is the Williamson ether synthesis using a methylating agent in the presence of a base.
Experimental Protocol:
-
Dissolve 2-chloro-4-fluoro-3-hydroxytoluene in a suitable polar aprotic solvent such as acetone or DMF.
-
Add a base, such as potassium carbonate, to deprotonate the phenol.
-
Add a methylating agent, such as dimethyl sulfate or methyl iodide, and heat the reaction mixture at reflux.[3]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product, 2-chloro-4-fluoro-3-methoxytoluene, by distillation or column chromatography.
Stage 2: Benzylic Bromination of 2-chloro-4-fluoro-3-methoxytoluene
The second stage of the synthesis is the selective bromination of the benzylic methyl group of the precursor to yield the final product. The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) in the presence of a radical initiator, is the method of choice for this transformation.[4] This method is highly selective for the benzylic position and minimizes the risk of electrophilic aromatic bromination.[2]
Mechanistic Rationale
The Wohl-Ziegler reaction proceeds via a free-radical chain mechanism:
-
Initiation: A radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), or UV light, generates a small amount of bromine radicals (Br•).
-
Propagation:
-
A bromine radical abstracts a hydrogen atom from the benzylic methyl group of 2-chloro-4-fluoro-3-methoxytoluene, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr).
-
The HBr reacts with NBS to generate a molecule of bromine (Br2).
-
The benzylic radical then reacts with a molecule of Br2 to form the desired product, 2-Chloro-4-fluoro-3-methoxybenzyl bromide, and a new bromine radical, which continues the chain reaction.
-
-
Termination: The reaction is terminated by the combination of any two radical species.
The use of NBS is crucial as it maintains a low, steady concentration of Br2, which favors the radical substitution pathway over competing ionic reactions such as electrophilic addition to the aromatic ring.[2][4]
Diagram of the Wohl-Ziegler Bromination Mechanism
Caption: Mechanism of the Wohl-Ziegler benzylic bromination.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles |
| 2-chloro-4-fluoro-3-methoxytoluene | 174.60 | (To be calculated) | 1.0 eq |
| N-Bromosuccinimide (NBS) | 177.98 | (To be calculated) | 1.05-1.1 eq |
| Benzoyl Peroxide (BPO) | 242.23 | (To be calculated) | 0.02-0.05 eq |
| Carbon Tetrachloride (or Acetonitrile) | - | (To be calculated) | - |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-4-fluoro-3-methoxytoluene in a suitable solvent like carbon tetrachloride or acetonitrile. While CCl4 is traditional, acetonitrile is a less toxic alternative.[4]
-
Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).
-
Heat the reaction mixture to reflux. The reaction can also be initiated by irradiation with a UV lamp.
-
Monitor the progress of the reaction by TLC or GC. The reaction is typically complete when the solid succinimide, a byproduct, is observed floating on the surface of the reaction mixture.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the succinimide.
-
Wash the filtrate with a saturated aqueous solution of sodium bisulfite to quench any remaining bromine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-Chloro-4-fluoro-3-methoxybenzyl bromide.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.[5]
Controlling Over-bromination
A common side reaction in benzylic bromination is the formation of the di- and tri-brominated products. To favor the formation of the mono-brominated product, it is crucial to:
-
Use a slight excess of NBS (around 1.05-1.1 equivalents).
-
Carefully monitor the reaction and stop it as soon as the starting material is consumed.
-
Maintain a consistent and moderate reaction temperature.
Purification and Characterization
The final product, 2-Chloro-4-fluoro-3-methoxybenzyl bromide, is expected to be a lachrymatory and potentially corrosive compound, and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
Purification:
-
Quenching: Any unreacted NBS and bromine can be quenched by washing the crude product with an aqueous solution of a reducing agent like sodium bisulfite or sodium thiosulfate.
-
Washing: Subsequent washes with water and brine remove water-soluble impurities.
-
Drying: The organic solution should be thoroughly dried with a drying agent like anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.
-
Final Purification: The final product can be purified by either vacuum distillation or column chromatography. For chromatography, a non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically used.[5]
Characterization:
The structure and purity of the synthesized 2-Chloro-4-fluoro-3-methoxybenzyl bromide should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and the presence of the benzylic CH₂Br group.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups.
Conclusion
The synthesis of 2-Chloro-4-fluoro-3-methoxybenzyl bromide, while requiring a multi-step approach, is achievable through well-established organic transformations. The key to a successful synthesis lies in the careful control of reaction conditions, particularly during the nitration and benzylic bromination steps, to ensure high regioselectivity and minimize the formation of byproducts. This guide provides a robust and scientifically sound framework for researchers to produce this valuable synthetic intermediate. The detailed protocols and mechanistic explanations are intended to empower scientists to not only replicate the synthesis but also to adapt and optimize it for their specific research needs.
References
-
Benzylic Bromination. (2024, February 10). Chemistry Steps. [Link]
-
Allylic and Benzylic Bromination with NBS. (n.d.). Chad's Prep. [Link]
-
Visible-light induced free-radical bromination of para-substituted toluenes with NBS 'on water'. (2015). ResearchGate. [Link]
-
Wohl-Ziegler Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Allylic position and benzylic position bromination. (2022, March 28). Chemia. [Link]
-
Benzylic Bromination of Aromatic Compounds. (2023, August 7). Chemistry LibreTexts. [Link]
-
Toluene on reaction with N-bromosuccinimide gives. (2025, September 16). askIITians. [Link]
-
Alkylbenzenes such as toluene (methylbenzene) react with NBS to give products in which bromine substitution has occurred next to the aromatic ring (the benzylic position). (n.d.). Vaia. [Link]
-
Toluene on reaction with N-bromosuccinimide gives. (n.d.). Vedantu. [Link]
-
Reactions at the Benzylic Position: Halogenation. (2025, May 22). JoVE. [Link]
- Preparation method of 2-chloro-4-fluorotoluene. (2020, February 7).
-
Benzyl bromide synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal. [Link]
-
Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018, June 13). Master Organic Chemistry. [Link]
- Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. (n.d.).
-
Wohl-Ziegler Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
What is Allylic Bromination?. (2013, November 25). Master Organic Chemistry. [Link]
- Preparation method of benzyl bromide. (n.d.).
-
Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. (2022, October 26). Scientific Update. [Link]
-
China CAS:452-73-3 | 2-Chloro-4-fluorotoluene Manufacturers and Factory. (n.d.). ALFA GROUP. [Link]
-
2-Chloro-4-fluoro-3-methoxybenzyl bromide-None. (n.d.). Thoreauchem. [Link]
-
Synthesis and styrene copolymerization of bromo, chloro, and fluoro ring-substituted 2-methoxyethyl phenylcyanoacrylates. (n.d.). ChemRxiv. [Link]
-
How does one separate Benzyl bromide from the reaction mixture?. (2014, October 1). ResearchGate. [Link]
-
Silicon Assisted Halogenation III: Tetrachlorosilane Induced Benzylic Bromination with N-Bromosuccinimide at Room Temperature. (n.d.). Sciforum. [Link]
-
Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide. (n.d.). PMC. [Link]
-
2-Bromo-6-Fluorotoluene: Properties, Synthesis, and Applications. (2023, April 6). LinkedIn. [Link]
-
Protecting the Phenol during Acetal Formation. (2024, February 27). Reddit. [Link]
-
Selectivity of Aryl and Benzylic Bromination. (n.d.). University of Glasgow. [Link]
-
separating benzyl bromide. (2022, June 15). Reddit. [Link]
-
N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. [Link]
-
A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. (2026, January 6). ResearchGate. [Link]
-
Synthesis of 2-bromo-4-fluorotoluene. (n.d.). PrepChem.com. [Link]
- The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid. (n.d.).
- Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic anhydride. (n.d.).
-
Decarboxylative Hydroxylation of Benzoic Acids. (n.d.). PMC. [Link]
-
Reaction mechanism of the decarboxylation of 2‐hydroxybenzoic acid with ChCl‐urea. (n.d.). ResearchGate. [Link]
-
2-Chloro-4-methylphenol. (n.d.). PubChem. [Link]
- Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-fluoroaniline as raw material. (n.d.).
-
Bacterial methylation of chlorinated phenols and guaiacols: formation of veratroles from guaiacols and high-molecular-weight chlorinated lignin. (1983, March). PubMed. [Link]
-
2-Chloro-4-fluoro-3-methoxy-1-methylbenzene. (n.d.). PubChem. [Link]
-
Decarboxylation. (n.d.). Organic Chemistry Portal. [Link]
-
2-Bromo-4-chloro-6-fluorotoluene,1082040-50-3. (n.d.). Allfluoro pharmaceutical co .ltd. [Link]
- Methylation of phenols. (n.d.).
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. reddit.com [reddit.com]
- 4. Wohl-Ziegler Reaction [organic-chemistry.org]
- 5. CN107098791B - Preparation method of benzyl bromide - Google Patents [patents.google.com]
IR spectrum of 2-Chloro-4-fluoro-3-methoxybenzyl bromide
Spectroscopic Characterization & Quality Control of 2-Chloro-4-fluoro-3-methoxybenzyl bromide
Part 1: Executive Summary & Strategic Context
2-Chloro-4-fluoro-3-methoxybenzyl bromide is a high-value electrophilic intermediate used primarily in the synthesis of medicinal pharmacophores (e.g., kinase inhibitors, CRTH2 antagonists) and agrochemicals. Its structural complexity—featuring a tetrasubstituted benzene ring with mixed halogenation—makes spectroscopic verification critical.
The benzyl bromide moiety (
Critical Safety Warning: This compound is a potent lachrymator and corrosive agent. All spectroscopic handling must occur within a certified fume hood.
Part 2: Molecular Anatomy & Vibrational Logic
To interpret the IR spectrum accurately, we must deconstruct the molecule into its vibrational oscillators. The 1,2,3,4-tetrasubstitution pattern creates a unique "fingerprint" in the lower frequency region.
Structural Breakdown
-
Benzyl Bromide (
): The reactive center. Look for methylene wagging and the C-Br stretch.[1] -
Aryl Ether (
): The methoxy group provides the strongest bands in the mid-IR region (C-O stretching). -
Mixed Halogens (F, Cl): Fluorine introduces very strong C-F stretching modes that often overlap with C-O bands. Chlorine adds mass, shifting ring breathing modes to lower frequencies.
-
Aromatic Ring (Tetrasubstituted): With substituents at positions 1, 2, 3, and 4, protons remain only at positions 5 and 6. These are adjacent (ortho-coupled), creating specific out-of-plane (OOP) bending modes.
Figure 1: Vibrational decomposition of the target molecule, mapping structural moieties to expected IR frequency zones.
Part 3: Predicted Spectral Profile (The Reference Standard)
Since direct digitized spectra for this specific isomer are often proprietary, this predictive table serves as the "Gold Standard" for validation, derived from first principles of aryl-alkyl ethers and benzyl halides.
| Functional Group | Mode of Vibration | Frequency (cm⁻¹) | Intensity | Diagnostic Note |
| Aromatic C-H | Stretching | 3000 – 3100 | Weak | Often appears as a shoulder on the aliphatic bands. |
| Aliphatic C-H | Stretching | 2850 – 2960 | Medium | Combined signals from |
| Aromatic Ring | C=C Ring Breathing | 1580 – 1600 | Medium | Characteristic doublet often seen in tetrasubstituted rings. |
| Aryl Alkyl Ether | 1250 – 1275 | Very Strong | Primary diagnostic band for the methoxy group. | |
| Aryl Fluoride | C-F Stretch | 1150 – 1250 | Very Strong | Likely overlaps with the ether band, creating a broad, intense "super-band." |
| Benzyl Methylene | 1150 – 1300 | Medium | Specific to benzyl halides; confirms the linker integrity. | |
| Aryl Alkyl Ether | Symmetric Stretch | 1020 – 1075 | Strong | The secondary band for the methoxy group. |
| Aryl Chloride | C-Cl Stretch | 1000 – 1100 | Medium | In-plane vibrations. |
| Substitution Pattern | C-H OOP Bending | 800 – 860 | Strong | Indicates two adjacent aromatic protons (Positions 5 & 6). |
| Benzyl Bromide | C-Br Stretch | 600 – 700 | Medium/Strong | The "Warhead" peak. Loss of this indicates reaction. |
Part 4: Experimental Protocol (Self-Validating)
Objective: Obtain a high-fidelity spectrum while preventing sample degradation (hydrolysis) and ensuring operator safety.
Methodology: ATR-FTIR (Attenuated Total Reflectance)
Why ATR? Traditional KBr pellets are hygroscopic. Moisture in the KBr can hydrolyze the benzyl bromide to benzyl alcohol during the measurement, yielding a false "impure" result. ATR is non-destructive and faster.
Step-by-Step Workflow:
-
Safety Prep:
-
Don double nitrile gloves and safety goggles.
-
Ensure the FTIR instrument is near a fume extraction arm or inside a hood.
-
Prepare a "Quench Solution" (10% aqueous Sodium Thiosulfate or dilute Ammonia) to neutralize spills.
-
-
Background Scan:
-
Clean the Diamond/ZnSe crystal with isopropanol.
-
Collect background (air) scan (typically 4 scans, 4 cm⁻¹ resolution).
-
-
Sample Application:
-
If Solid: Place nearly 2-5 mg of sample on the crystal center. Apply pressure using the anvil until the force gauge reads optimal contact.
-
If Oil/Liquid: Place 1 drop to cover the crystal eye. No pressure anvil needed.
-
-
Acquisition:
-
Scan range: 4000 – 600 cm⁻¹.
-
Accumulation: 16 scans (speed is vital to prevent evaporation or hydrolysis).
-
-
Decontamination (Crucial):
-
Wipe the crystal immediately with a tissue soaked in ethanol (not water).
-
Dispose of the tissue in a sealed solid waste container (lachrymator hazard).
-
Part 5: Quality Control & Troubleshooting
The most common failure mode for 2-Chloro-4-fluoro-3-methoxybenzyl bromide is degradation. Use the following logic tree to validate your sample.
Impurity Markers
-
Hydrolysis (Benzyl Alcohol formation):
-
Signal: Broad, strong band at 3300–3500 cm⁻¹ (O-H stretch).
-
Cause: Old sample, poor storage, or wet KBr pellet.
-
-
Oxidation (Benzaldehyde formation):
-
Signal: Sharp, strong band at 1680–1710 cm⁻¹ (C=O stretch).[2]
-
Cause: Long-term exposure to air/light.
-
Figure 2: Quality Control Decision Tree for rapid purity assessment.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for functional group assignment).
-
NIST Mass Spectrometry Data Center. (n.d.). 2-Fluoro-3-methylbenzyl bromide IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link] (Used as a structural analogue for frequency correlation).
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). (Source for C-F and Aryl Ether frequency ranges).
Sources
Physical and chemical characteristics of 2-Chloro-4-fluoro-3-methoxybenzyl bromide
An In-Depth Technical Guide to 2-Chloro-4-fluoro-3-methoxybenzyl bromide: Synthesis, Characterization, and Application Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-4-fluoro-3-methoxybenzyl bromide, a halogenated and methoxylated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Given the limited availability of specific experimental data for this compound, this document synthesizes information from closely related analogues and fundamental chemical principles to predict its physicochemical properties, reactivity, and spectral characteristics. A detailed, step-by-step protocol for its synthesis via benzylic bromination of 2-chloro-4-fluoro-3-methoxytoluene is presented, including a proposed synthesis for the toluene precursor. Furthermore, this guide outlines methodologies for the purification and characterization of the title compound and discusses its potential applications in drug discovery, drawing on the established roles of its constituent functional groups in modulating pharmacokinetic and pharmacodynamic properties. Safe handling procedures for this class of compounds are also detailed.
Introduction and Rationale
Substituted benzyl halides are a cornerstone of organic synthesis, serving as versatile intermediates for the introduction of the benzyl moiety into a wide range of molecular scaffolds. The specific substitution pattern of 2-Chloro-4-fluoro-3-methoxybenzyl bromide, incorporating chloro, fluoro, and methoxy groups, makes it a particularly interesting building block for drug discovery. These functional groups are known to influence a molecule's metabolic stability, binding affinity, and overall pharmacological profile.[1][2] The combination of an electron-withdrawing chloro group, a lipophilic and metabolically stable fluoro group, and an electron-donating methoxy group offers a unique electronic and steric profile for probing molecular interactions.[2] This guide aims to provide a foundational understanding of this compound for researchers interested in its synthesis and application.
Physicochemical and Chemical Characteristics
While specific experimental data for 2-Chloro-4-fluoro-3-methoxybenzyl bromide is not widely available in the literature, its properties can be predicted based on its structure and data from similar compounds.
Predicted Physicochemical Properties
The following table summarizes the predicted and known properties of the target compound and a closely related isomer.
| Property | 2-Chloro-4-fluoro-3-methoxybenzyl bromide (Predicted/Known) | 2-Chloro-4-methoxybenzyl bromide (Known Isomer) | Reference |
| Molecular Formula | C8H7BrClFO | C8H8BrClO | [3] |
| Molecular Weight | 251.94 g/mol | 235.51 g/mol | [3][4] |
| CAS Number | None | 54788-17-9 | [3][4] |
| Physical Form | Solid (Predicted) | Solid | [4] |
| Melting Point | Not available | 53-57 °C | [4] |
| Boiling Point | Not available | Not available | |
| Solubility | Soluble in common organic solvents (e.g., CH2Cl2, THF, Acetone) | Not available |
Chemical Reactivity and Stability
2-Chloro-4-fluoro-3-methoxybenzyl bromide is expected to exhibit the characteristic reactivity of a benzyl bromide. The benzylic carbon is electrophilic and susceptible to nucleophilic attack.
-
Nucleophilic Substitution: The compound is anticipated to readily undergo both SN1 and SN2 reactions. The stability of the resulting benzylic carbocation, which is resonance-stabilized by the aromatic ring, facilitates the SN1 pathway.[5]
-
Stability: Benzyl bromides are generally sensitive to moisture and light and should be stored in a cool, dark, and dry environment. Hydrolysis to the corresponding benzyl alcohol can occur in the presence of water.
-
Benzylic Position: The carbon atom adjacent to the aromatic ring is the most reactive site.[6][7]
Synthesis and Purification
A plausible synthetic route to 2-Chloro-4-fluoro-3-methoxybenzyl bromide involves the benzylic bromination of the corresponding toluene precursor, 2-chloro-4-fluoro-3-methoxytoluene.
Proposed Synthesis of 2-Chloro-4-fluoro-3-methoxytoluene (Precursor)
The synthesis of the toluene precursor can be envisioned starting from commercially available materials, although this specific isomer may require a multi-step synthesis. A potential route could involve the appropriate functionalization of a substituted toluene or aniline derivative.
Benzylic Bromination of 2-Chloro-4-fluoro-3-methoxytoluene
The conversion of the toluene precursor to the target benzyl bromide can be achieved via a free-radical bromination reaction, typically using N-Bromosuccinimide (NBS) as the bromine source.[8][9]
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-chloro-4-fluoro-3-methoxytoluene (1.0 eq) and a suitable solvent such as acetonitrile or carbon tetrachloride.[10]
-
Addition of Reagents: Add N-Bromosuccinimide (NBS) (1.05-1.1 eq) and a radical initiator such as azobisisobutyronitrile (AIBN) (0.02-0.05 eq) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux (the temperature will depend on the solvent used) and irradiate with a light source (e.g., a household compact fluorescent lamp) to initiate the reaction.[10]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Causality Behind Experimental Choices:
-
NBS: Used as a source of bromine at a low and constant concentration to minimize side reactions like aromatic bromination.[7][9]
-
AIBN/Light: Serves as a radical initiator to start the chain reaction for benzylic bromination.[10]
-
Acetonitrile: A less toxic alternative to carbon tetrachloride for this type of reaction.[10]
Workflow Diagram:
Caption: Proposed synthesis workflow for 2-Chloro-4-fluoro-3-methoxybenzyl bromide.
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized 2-Chloro-4-fluoro-3-methoxybenzyl bromide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the benzylic protons (-CH₂Br) in the range of 4.5-4.8 ppm. The aromatic protons will appear as multiplets in the aromatic region (around 7.0-7.5 ppm), with coupling patterns influenced by the chloro and fluoro substituents. A singlet for the methoxy group (-OCH₃) protons should be observed around 3.8-4.0 ppm.
-
¹³C NMR: The carbon NMR spectrum will show a signal for the benzylic carbon at approximately 30-35 ppm. The aromatic carbons will resonate in the 110-160 ppm region, with their chemical shifts influenced by the attached substituents. The methoxy carbon will appear around 55-60 ppm.
Mass Spectrometry (MS)
Mass spectrometry will be crucial for confirming the molecular weight of the compound. The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the calculated molecular weight (251.94 g/mol for C₈H₇BrClFO). The isotopic pattern of the molecular ion will be characteristic of a compound containing both bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:
-
C-H stretching (aromatic): ~3030-3100 cm⁻¹
-
C-H stretching (aliphatic): ~2850-3000 cm⁻¹
-
C=C stretching (aromatic): ~1450-1600 cm⁻¹
-
C-O stretching (methoxy): ~1000-1300 cm⁻¹
-
C-Br stretching: ~500-600 cm⁻¹
-
C-Cl stretching: ~600-800 cm⁻¹
-
C-F stretching: ~1000-1400 cm⁻¹
Potential Applications in Drug Development
The unique combination of substituents in 2-Chloro-4-fluoro-3-methoxybenzyl bromide makes it a valuable intermediate for the synthesis of novel bioactive molecules.
-
Scaffold for Medicinal Chemistry: This compound can be used to introduce the substituted benzyl group into various heterocyclic and carbocyclic scaffolds to explore structure-activity relationships (SAR).
-
Modulation of Physicochemical Properties: The chloro, fluoro, and methoxy groups can fine-tune the lipophilicity, metabolic stability, and electronic properties of a lead compound, potentially improving its pharmacokinetic and pharmacodynamic profile.[2]
Safety and Handling
Benzyl bromides are lachrymators and are corrosive. It is imperative to handle 2-Chloro-4-fluoro-3-methoxybenzyl bromide with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[11]
-
Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water.[11]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from moisture and incompatible materials such as strong oxidizing agents and bases.[4]
Conclusion
2-Chloro-4-fluoro-3-methoxybenzyl bromide represents a promising yet under-characterized building block for synthetic and medicinal chemistry. This guide provides a comprehensive theoretical and practical framework for its synthesis, characterization, and safe handling. The proposed synthetic protocol offers a clear pathway for researchers to access this compound, enabling further exploration of its potential in the development of novel pharmaceuticals and functional materials.
References
- Fiveable. (2025, September 15). Benzyl Bromide Definition. Organic Chemistry Key Term.
-
Chemistry Steps. (2024, February 10). Benzylic Bromination. Retrieved from [Link]
-
Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]
-
Thoreauchem. (n.d.). 2-Chloro-4-fluoro-3-methoxybenzyl bromide. Retrieved from [Link]
- Quora. (n.d.). Benzyl bromide is a primary halide, but it undergoes SN1 substitution about as fast as the most tertiary halide. Why?. CHEMISTRY FOR NEET.
- Almansour, A. I., Arumugam, N., Kumar, R. S., Menéndez, J. C., & Al-Said, M. S. (2014).
-
Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]
- Chemistry LibreTexts. (2023, August 7). 11.
- Cantillo, D., & Kappe, C. O. (2013). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry, 78(23), 12131–12137.
- Apollo Scientific. (2022, May 16). Safety Data Sheet: 2-Fluoro-4-methoxybenzyl bromide.
- Beilstein Journals. (n.d.).
-
NIST. (n.d.). 2-Fluoro-3-methylbenzyl bromide. NIST WebBook. Retrieved from [Link]
- Guidechem. (2023, July 11). How to synthesize 2-Chloro-4-fluorobenzaldehyde?.
- ChemicalBook. (n.d.). 2-Chloro-4-fluorotoluene(452-73-3) 13C NMR spectrum.
- (n.d.).
- Organic Syntheses. (n.d.). Stannylamine Protocol (SnAP)
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- Google Patents. (n.d.).
-
Thoreauchem. (n.d.). 2-Chloro-4-fluoro-3-methoxybenzyl bromide. Retrieved from [Link]
- PrepChem.com. (n.d.). Synthesis of 4-fluoro-3-phenoxy-benzyl bromide.
- Thermo Scientific Chemicals. (n.d.). 3-Fluoro-4-methoxybenzyl bromide, 98% 250 mg.
- PubChem. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic acid.
- Thermo Scientific Chemicals. (n.d.). 3-Fluoro-4-methoxybenzyl bromide, 98%.
- MDPI. (2022). 2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)
- ChemicalBook. (n.d.). 3-FLUORO-4-METHOXYBENZYL BROMIDE | 331-61-3.
- SpectraBase. (n.d.). 3-Methoxy-benzylbromide - Optional[13C NMR] - Spectrum.
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- The Royal Society of Chemistry. (n.d.). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes.
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- Santa Cruz Biotechnology. (n.d.). 2,3-Difluoro-4-methoxybenzyl bromide.
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An In-depth Technical Guide to 2-Chloro-4-fluoro-3-methoxybenzyl bromide: A Strategic Building Block in Modern Organic Synthesis
Abstract: 2-Chloro-4-fluoro-3-methoxybenzyl bromide has emerged as a crucial building block in the fields of medicinal chemistry and materials science. Its precisely substituted aromatic ring and reactive benzylic bromide moiety offer a unique combination of features for the strategic construction of complex molecular architectures. This guide provides an in-depth analysis of its physicochemical properties, core reactivity, detailed synthetic protocols for its application, and essential safety guidelines. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.
Introduction to a Key Synthetic Intermediate
In the landscape of organic synthesis, the selection of appropriate starting materials is paramount to the success of a multi-step synthesis. Substituted benzyl halides are a cornerstone of this chemical toolbox, serving as potent electrophiles for the introduction of a benzyl group onto a wide range of nucleophiles.[1] Within this class, 2-Chloro-4-fluoro-3-methoxybenzyl bromide stands out due to its unique electronic and steric properties conferred by its halogen and methoxy substituents.
The chlorine, fluorine, and methoxy groups on the phenyl ring are not mere spectators; they play an active role in modulating the reactivity of the benzylic carbon. The inductive electron-withdrawing effects of the halogens and the resonance-donating effect of the methoxy group create a nuanced electronic environment. This substitution pattern is often found in bioactive molecules, making this building block particularly valuable in the synthesis of pharmaceuticals and agrochemicals.[2][3]
1.1 Physicochemical Properties
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use in the laboratory.
| Property | Value | Source |
| Molecular Formula | C8H7BrClFO | [4] |
| Molecular Weight | 251.94 g/mol | [4] |
| Appearance | Solid | |
| CAS Number | 886499-54-3 | [5] |
Note: Physical properties such as melting point and boiling point are not consistently reported across public sources and should be determined empirically for a specific batch.
Core Reactivity and Mechanistic Landscape
The primary utility of 2-Chloro-4-fluoro-3-methoxybenzyl bromide lies in its capacity to act as an electrophile in nucleophilic substitution reactions. The carbon-bromine bond is polarized, rendering the benzylic carbon susceptible to attack by a variety of nucleophiles.
2.1 The Benzyl Bromide: A Potent Electrophile
Benzyl bromides are generally more reactive than their chloride counterparts and less prone to side reactions than the corresponding iodides. Their reactions typically proceed via an Sₙ2 mechanism, especially with primary and secondary nucleophiles.[6] This pathway is characterized by a backside attack on the electrophilic carbon, leading to an inversion of stereochemistry if the carbon is chiral. For a benzylic system like this, the transition state is stabilized by the adjacent aromatic ring, accelerating the reaction rate.
2.2 Influence of Aromatic Substituents
The substituents on the aromatic ring significantly influence the reactivity of the benzylic position:
-
Fluorine and Chlorine: As halogens, they are inductively electron-withdrawing, which can slightly increase the electrophilicity of the benzylic carbon.
-
Methoxy Group: The methoxy group at the 3-position is electron-donating through resonance. This effect can help stabilize the developing positive charge in the transition state of an Sₙ2 reaction, or a carbocation intermediate in a potential Sₙ1 pathway.
The interplay of these electronic effects makes 2-Chloro-4-fluoro-3-methoxybenzyl bromide a reliable and predictable alkylating agent.
Caption: Generalized Sₙ2 mechanism for nucleophilic substitution.
Key Synthetic Applications
This building block is primarily employed in the formation of C-N and C-O bonds, which are ubiquitous in biologically active molecules.
3.1 N-Alkylation: A Gateway to Bioactive Amines
The alkylation of primary and secondary amines, as well as nitrogen-containing heterocycles, is a common and critical transformation in medicinal chemistry.[7] N-benzylated amines are present in a vast array of pharmaceutical compounds.
3.1.1 Detailed Protocol: N-Alkylation of a Heterocycle
This protocol describes a general procedure for the N-alkylation of a generic nitrogen-containing heterocycle (e.g., imidazole, pyrazole, isatin).[8][9]
-
Objective: To synthesize an N-benzylated heterocyclic compound.
-
Reagents:
-
Nitrogen-containing heterocycle (1.0 equiv.)
-
2-Chloro-4-fluoro-3-methoxybenzyl bromide (1.1 equiv.)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv.)
-
N,N-Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the heterocycle and anhydrous potassium carbonate.
-
Add anhydrous DMF to dissolve or suspend the reactants.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Prepare a solution of 2-Chloro-4-fluoro-3-methoxybenzyl bromide in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80°C and monitor its progress by Thin Layer Chromatography (TLC).[8]
-
Upon completion (typically 4-12 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into cold water, which may cause the product to precipitate.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Scientist's Notes: The choice of base is crucial. Potassium carbonate is a mild and effective base for this transformation.[8] Stronger bases like sodium hydride (NaH) could also be used but may lead to side reactions. DMF is an excellent polar aprotic solvent that facilitates Sₙ2 reactions.[10] The reaction temperature is elevated to ensure a reasonable reaction rate.
Caption: Experimental workflow for a typical N-alkylation reaction.
3.2 O-Alkylation: Synthesis of Aryl and Alkyl Ethers
The Williamson ether synthesis is a classic and reliable method for preparing ethers.[11] It involves the reaction of an alkoxide or phenoxide with a primary alkyl halide.[12] Benzyl ethers are particularly useful as protecting groups for alcohols and phenols because they are stable under many reaction conditions but can be easily removed by hydrogenolysis.[13]
3.2.1 Detailed Protocol: Williamson Ether Synthesis with a Phenol
-
Objective: To synthesize a substituted benzyl phenyl ether.
-
Reagents:
-
Substituted phenol (1.0 equiv.)
-
2-Chloro-4-fluoro-3-methoxybenzyl bromide (1.1 equiv.)
-
Potassium hydroxide (KOH), powdered (2.0 equiv.) or Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.)
-
Tetrahydrofuran (THF) or Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the phenol.
-
Add anhydrous THF or DMF.
-
If using NaH: Cool the solution to 0°C and add the NaH portion-wise. Stir for 30 minutes at 0°C, then allow to warm to room temperature.
-
If using KOH: Add the powdered KOH directly to the solution at room temperature.[13]
-
Add 2-Chloro-4-fluoro-3-methoxybenzyl bromide dropwise.
-
Stir the reaction at room temperature or with gentle heating (40-50°C) until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction to 0°C and carefully quench by the slow addition of water.
-
Extract the product with an organic solvent, wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate.
-
Purify via column chromatography or recrystallization.
-
-
Mechanistic Insight: The first step is the deprotonation of the phenol by the base to form a more nucleophilic phenoxide ion.[11] This phenoxide then attacks the electrophilic benzylic carbon of the bromide in an Sₙ2 fashion.[12] Using a polar aprotic solvent like DMF can accelerate the reaction by solvating the potassium or sodium cation, leaving the phenoxide anion more "naked" and nucleophilic.[11]
Safety, Handling, and Storage
Working with reactive electrophiles like benzyl bromides requires strict adherence to safety protocols.
-
Hazard Profile: Substituted benzyl bromides are generally classified as lachrymators (tear-inducing) and corrosive. They can cause severe skin burns and eye damage.[14][15][16][17] Inhalation may cause respiratory irritation.[15]
-
Recommended Handling Procedures:
-
Always handle this compound in a well-ventilated chemical fume hood.[14]
-
Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly fitting safety goggles.[14][16]
-
Avoid creating dust or aerosols.
-
In case of skin contact, immediately wash the affected area with plenty of soap and water.[16] For eye contact, rinse cautiously with water for at least 15 minutes and seek immediate medical attention.[16]
-
-
Storage and Stability:
Conclusion
2-Chloro-4-fluoro-3-methoxybenzyl bromide is a highly valuable and versatile building block for organic synthesis. Its well-defined reactivity, governed by the benzylic bromide and the unique electronic contributions of its aromatic substituents, allows for the reliable and predictable construction of key C-N and C-O bonds. By following the detailed protocols and safety guidelines presented in this guide, researchers can effectively harness the synthetic potential of this reagent to advance their projects in drug discovery, materials science, and beyond.
References
- A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. (n.d.). Indian Academy of Sciences. Retrieved February 19, 2026, from https://www.ias.ac.in/article/fulltext/jcsc/114/05/0589-0593
- Williamson Ether Synthesis. (2025, March 22). J&K Scientific LLC. Retrieved February 19, 2026, from https://www.jk-scientific.com/en/williamson-ether-synthesis
- Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. (n.d.). ResearchGate. Retrieved February 19, 2026, from https://www.researchgate.
- Application Notes and Protocols: N-Alkylation Methods for the Synthesis of N-Benzyl-4-toluidine. (n.d.). Benchchem. Retrieved February 19, 2026, from https://www.benchchem.
- Williamson Ether Synthesis. (2022, November 13). Chemistry Steps. Retrieved February 19, 2026, from https://www.chemistrysteps.com/williamson-ether-synthesis/
- 2-Chloro-6-fluoro-3-methoxybenzyl bromide | 886499-54-3. (n.d.). Sigma-Aldrich. Retrieved February 19, 2026, from https://www.sigmaaldrich.com/US/en/product/aldrich/apo428498589
- 2-Fluoro-4-chlorobenzyl bromide - Safety Data Sheet. (2025, July 5). ChemicalBook. Retrieved February 19, 2026, from https://www.chemicalbook.com/ProductSafety.aspx?_ID=71916-82-0
- The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved February 19, 2026, from https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/
- SAFETY DATA SHEET. (2025, May 9). TCI Chemicals. Retrieved February 19, 2026, from https://www.tcichemicals.com/BE/en/product/safety/C2118/EU_EN
- SAFETY DATA SHEET. (n.d.). Fisher Scientific. Retrieved February 19, 2026, from https://www.fishersci.com/msds?productName=AC447470010
- SAFETY DATA SHEET. (n.d.). Apollo Scientific. Retrieved February 19, 2026, from https://www.apolloscientific.co.uk/msds/PC5055_msds.pdf
- 2-Chloro-4-fluoro-3-methoxybenzyl bromide-None. (n.d.). Thoreauchem. Retrieved February 19, 2026, from http://www.thoreauchem.com/product/2-Chloro-4-fluoro-3-methoxybenzyl-bromide-TH-C022262.html
- Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved February 19, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7408719/
- Simple and Efficient Microwave Assisted N-Alkylation of Isatin. (n.d.). National Center for Biotechnology Information. Retrieved February 19, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6257273/
- N-Alkylation benzylamine*HBr with butylbromide utilizing different bases. (n.d.). ResearchGate. Retrieved February 19, 2026, from https://www.researchgate.net/publication/282313653_N-Alkylation_benzylamineHBr_with_butylbromide_utilizing_different_bases_a
- Building blocks. (n.d.). Chemspace. Retrieved February 19, 2026, from https://chem-space.com/building-blocks
- 2-CHLORO-6-FLUORO-3-METHOXYBENZYL BROMIDE. (2025, October 15). EPA. Retrieved February 19, 2026, from https://comptox.epa.gov/dashboard/dsstoxdb/results?
- CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof. (n.d.). Google Patents. Retrieved February 19, 2026, from https://patents.google.
- 4-Methoxybenzyl bromide | C8H9BrO | CID 165021. (n.d.). PubChem. Retrieved February 19, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/4-Methoxybenzyl-bromide
- Advancing Chemical Synthesis: The Versatility of 2-Chloro-4-bromo-5-fluorobenzaldehyde. (2026, February 11). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 19, 2026, from https://www.inno-pharmchem.com/news/advancing-chemical-synthesis-the-versatility-of-2-chloro-4-bromo-5-fluorobenzaldehyde-28847689.html
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Reactivity of Substituted Benzyl Bromides: A Technical Guide for Medicinal Chemistry
Executive Summary
Benzyl bromides represent a cornerstone electrophilic class in medicinal chemistry, serving as critical alkylating agents for installing pharmacophores and protecting groups. However, their reactivity profile is non-linear and highly sensitive to electronic substitution, often defying simple inductive logic. This guide analyzes the mechanistic dichotomy of substituted benzyl bromides, providing researchers with the predictive insights needed to optimize
Part 1: Mechanistic Underpinnings – The "Benzylic Effect"
The enhanced reactivity of benzyl bromides compared to alkyl halides is driven by the Benzylic Effect . Unlike simple alkyl chains, the adjacent
The Orbital Overlap Model
-
Pathway: The developing p-orbital on the benzylic carbon aligns with the aromatic
-system, allowing delocalization of the positive charge. This significantly lowers the activation energy ( ) for ionization. -
Pathway: The
-system stabilizes the electron-deficient transition state (where bond breaking and making occur simultaneously) by donating electron density into the antibonding orbital ( ) of the C-Br bond, facilitating leaving group departure.
The Hammett Dilemma (Non-Linearity)
While
-
Region A (EDGs): Substituents like 4-OMe stabilize the developing positive charge in a "loose"
transition state, accelerating the rate. -
Region B (EWGs): Substituents like 4-NO
increase the electrophilicity of the benzylic carbon, accelerating the rate of nucleophilic attack. -
Result: The minimum rate often occurs near the unsubstituted (H) or weakly deactivated analogs, meaning both strong EDGs and EWGs can accelerate the reaction depending on the nucleophile's nature.
Figure 1: Mechanistic divergence of benzyl bromides driven by solvent and nucleophile choice.
Part 2: Quantitative Reactivity Profiling
The following data illustrates the impact of para-substitution on reaction rates (
Table 1: Relative Rates of Substitution ( )
| Substituent (Para) | Electronic Effect ( | Mechanistic Insight | ||
| 4-OMe | Strong EDG (-0.27) | ~4500 | 1.5 | Massive acceleration of ionization via resonance stabilization. |
| 4-Me | Weak EDG (-0.17) | 42 | 1.3 | Hyperconjugation stabilizes carbocation; slight boost to |
| H | Standard (0.00) | 1.0 | 1.0 | Baseline reactivity. |
| 4-Cl | Weak EWG (+0.23) | 0.05 | 1.6 | Destabilizes carbocation (slows |
| 4-NO | Strong EWG (+0.78) | < 0.001 | 5.2 | Shuts down |
Key Takeaway: If your synthesis requires a 4-Methoxybenzyl (PMB) group, avoid acidic conditions that trigger premature
ionization. Conversely, 4-Nitrobenzyl bromide requires a strong nucleophile to react efficiently via.
Part 3: Synthetic Utility in Drug Design
Benzyl bromides are not merely protecting group precursors; they are scaffolds for "Fragment-Based Drug Discovery" (FBDD).
Heterocycle Functionalization
In the synthesis of kinase inhibitors (e.g., Indolin-2-ones), benzyl bromides are used to N-alkylate the oxindole core. The choice of substituent modulates the lipophilicity (LogP) and metabolic stability of the drug candidate.
-
Example: Introduction of 4-F-Benzyl increases metabolic resistance to P450 oxidation compared to unsubstituted benzyl.
Bioisostere Installation
Substituted benzyl bromides allow the rapid installation of:
-
Piperonyl groups: Via 3,4-methylenedioxybenzyl bromide (improves solubility).
-
Biphenyl mimics: Via 4-phenylbenzyl bromide (increases hydrophobic binding).
Part 4: Experimental Protocol – N-Benzylation of Indole
This protocol is optimized for high yield and safety, utilizing a phase-transfer catalyst (PTC) approach to mitigate the need for strictly anhydrous conditions.
Materials
-
Substrate: Indole (1.0 equiv)
-
Reagent: 4-Fluorobenzyl bromide (1.1 equiv)
-
Base: 50% NaOH (aq)
-
Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 equiv)
-
Solvent: Toluene
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Indole (10 mmol) in Toluene (30 mL).
-
Catalyst Addition: Add TBAB (0.5 mmol). The mixture will remain heterogeneous.
-
Base Addition: Add 50% NaOH (10 mL) dropwise. The biphasic mixture requires vigorous stirring (1000 RPM) to ensure efficient phase transfer.
-
Reagent Addition (CRITICAL):
-
Reaction: Stir at room temperature for 2-4 hours. Monitor by TLC (Hexane/EtOAc 8:1).
-
Quench & Workup:
-
Add Water (50 mL) to dissolve salts.
-
Separate the organic layer.
-
Wash the organic layer with 10% aqueous ammonium hydroxide (to quench unreacted benzyl bromide by converting it to the water-soluble benzyl amine). This is a self-validating safety step.
-
Dry over MgSO
, filter, and concentrate.
-
Figure 2: Phase-transfer catalysis workflow with integrated safety quenching step.
Part 5: Stability & Safety (Lachrymator Management)
Benzyl bromides are classified as Lachrymators (tear agents).[4][5][6] They alkylate TRPA1 channels in sensory nerves, causing intense pain and tearing.
Handling and Storage
-
Storage: Store at 4°C over activated copper turnings to stabilize against HBr formation (which catalyzes autocatalytic decomposition).
-
Color Indication: Pure benzyl bromide is colorless.[1] A yellow/orange tint indicates decomposition (Br
liberation).
Decontamination Protocol
Spills should never be wiped with paper towels alone, as this increases surface area for vaporization.
-
Neutralizing Solution: A mixture of Ethanol (50%), Water (40%), and Ethanolamine (10%).
-
Mechanism: Ethanolamine rapidly reacts with benzyl bromide via
to form non-volatile -benzyl ethanolamine.
References
-
Electronic Effects on Reactivity: Panigrahi, A. K., et al. (2025). "Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide." ResearchGate.
-
Hammett Equation & Kinetics: Aslam, M. H., et al. (2016). "Study of the antibacterial and antifungal activities of synthetic benzyl bromides." National Institutes of Health (PMC).
-
Safety & Handling: Organic Syntheses. (1990).[4] "Benzyl Bromide Safety and Handling Procedures." Organic Syntheses, Coll.[4] Vol. 7.
-
Synthetic Applications: University of Glasgow. "Selectivity of Aryl and Benzylic Bromination." School of Chemistry.
-
Mechanistic Divergence: Fisher Scientific. (2024).[7] "Safety Data Sheet: Benzyl Bromide."
Sources
Stability and storage conditions for 2-Chloro-4-fluoro-3-methoxybenzyl bromide.
An In-depth Technical Guide to the Stability and Storage of 2-Chloro-4-fluoro-3-methoxybenzyl bromide
This guide provides a comprehensive overview of the critical stability considerations and optimal storage conditions for 2-Chloro-4-fluoro-3-methoxybenzyl bromide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established chemical principles and data from analogous structures to offer field-proven insights. The protocols and recommendations herein are structured to form a self-validating system, ensuring the integrity of the reagent and the reproducibility of experimental outcomes.
Chemical Profile and Inherent Reactivity
2-Chloro-4-fluoro-3-methoxybenzyl bromide is a polysubstituted aromatic compound featuring a highly reactive benzylic bromide functional group. The stability and reactivity of this molecule are a direct consequence of its unique structure.
The Benzylic Bromide System: The carbon-bromine bond at the benzylic position is inherently weak and susceptible to cleavage. This is due to the resonance stabilization of the resulting benzylic carbocation (in S_N1 reactions) or the transition state (in S_N2 reactions) by the adjacent benzene ring.[1] This inherent reactivity makes benzyl bromides potent alkylating agents, but also predisposes them to degradation if not stored and handled correctly.
Influence of Aromatic Ring Substituents: The stability of the benzylic position is further modulated by the electronic effects of the substituents on the aromatic ring:
-
Chloro (Cl) and Fluoro (F) Groups: As halogens, these are electron-withdrawing groups via induction, which can slightly destabilize a carbocation intermediate.
-
Methoxy (-OCH₃) Group: This is a strong electron-donating group through resonance, which significantly stabilizes the benzylic carbocation, potentially increasing its susceptibility to S_N1-type reactions, including hydrolysis.
Given these features, 2-Chloro-4-fluoro-3-methoxybenzyl bromide should be regarded as a highly reactive and moisture-sensitive compound. Its primary degradation pathway is hydrolysis, leading to the formation of the corresponding 2-chloro-4-fluoro-3-methoxybenzyl alcohol and corrosive hydrobromic acid.
Primary Degradation Pathway: Hydrolysis
The most significant threat to the stability of 2-Chloro-4-fluoro-3-methoxybenzyl bromide is exposure to nucleophiles, with water from atmospheric humidity being the most common. The reaction proceeds via nucleophilic substitution at the benzylic carbon.
Caption: Primary degradation pathway via hydrolysis.
Recommended Storage and Handling Protocols
To mitigate degradation and preserve the compound's integrity, adherence to stringent storage and handling protocols is mandatory. The following recommendations are based on best practices for reactive benzyl halides.[2][3][4][5][6][7][8]
Storage Conditions
The primary goal of storage is to protect the compound from moisture, light, and heat.
| Parameter | Short-Term Storage (Working Stock, < 1 month) | Long-Term Storage (Archival, > 1 month) | Rationale |
| Temperature | 2-8°C (Refrigerated)[9] | ≤ -20°C (Frozen)[10] | Reduces the rate of chemical degradation and hydrolysis. |
| Atmosphere | Tightly sealed container. | Store under an inert atmosphere (Argon or Nitrogen).[4][8] | Prevents exposure to atmospheric moisture, which causes rapid hydrolysis.[6] |
| Light | Amber glass vial or opaque container. | Amber glass vial or opaque container, stored in the dark.[7] | Protects against light-induced decomposition. |
| Container | Chemically resistant glass (e.g., Borosilicate) with a PTFE-lined cap. | Same as short-term. Ensure cap provides an airtight seal. | Prevents reaction with container materials and ensures a tight seal. |
Safe Handling Protocol
Due to its reactivity and likely lachrymatory (tear-inducing) and corrosive properties, all handling must be performed with appropriate safety measures.[11][12]
-
Preparation: Before opening the container, allow it to equilibrate to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold compound.
-
Work Environment: Conduct all manipulations in a certified chemical fume hood with sufficient ventilation.[2]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly fitting safety goggles.[2][3]
-
Dispensing: Use dry glassware and tools (spatulas, syringes). If dispensing from a container under an inert atmosphere, use proper techniques (e.g., a septum and needle) to maintain the inert environment.
-
Sealing and Storage: After dispensing, flush the container headspace with an inert gas (if available), securely seal the container, and return it to the recommended storage conditions promptly.
-
Cleanup: Clean any spills immediately according to safety protocols. Decontaminate and launder all protective clothing before reuse.[5]
Chemical Incompatibilities
To prevent violent reactions, degradation, or container pressurization, 2-Chloro-4-fluoro-3-methoxybenzyl bromide must be stored away from incompatible materials.
-
Strong Bases (e.g., hydroxides, alkoxides): Can cause violent reactions or promote elimination/substitution.[5][7]
-
Strong Oxidizing Agents (e.g., peroxides, nitrates): Risk of fire or explosion.[3][7][12]
-
Nucleophiles (e.g., Alcohols, Amines): Will react via nucleophilic substitution, consuming the reagent.[6][8]
-
Metals: May be corrosive to certain metals and can catalyze decomposition.[5][7]
Protocol: Self-Validating Stability Assessment
Trustworthiness in research requires self-validating systems. The following protocol provides a framework for researchers to empirically determine the stability of 2-Chloro-4-fluoro-3-methoxybenzyl bromide under their specific laboratory conditions.
Objective: To quantify the rate of degradation of the compound under various storage conditions over a defined period.
Methodology: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for quantifying the parent compound and detecting degradation products.
Experimental Workflow:
Caption: Experimental workflow for stability validation.
Step-by-Step Protocol:
-
Initial Analysis (T=0): Prepare a standard solution of the newly acquired compound in a dry, aprotic solvent (e.g., acetonitrile) and analyze via HPLC to establish the initial purity.
-
Aliquoting: Divide the bulk material into smaller, single-use aliquots in amber vials. This prevents contamination and repeated exposure of the main stock to the atmosphere.
-
Storage: Place the aliquots into the different environments to be tested (e.g., -20°C freezer, 4°C refrigerator, room temperature benchtop). For each condition, prepare enough vials to cover all time points.
-
Analysis at Time Points: At each designated time point (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one vial from each storage condition.
-
Quantification: Prepare a sample from the retrieved vial and analyze it using the same HPLC method as in T=0. Calculate the percentage of the parent compound remaining relative to the initial analysis.
By implementing these rigorous storage, handling, and validation procedures, researchers can ensure the chemical integrity of 2-Chloro-4-fluoro-3-methoxybenzyl bromide, leading to more reliable and reproducible scientific outcomes.
References
- MilliporeSigma.
- ChemicalBook.
- Fisher Scientific. SAFETY DATA SHEET - 2,3-Difluoro-4-methoxybenzyl bromide.
- TCI Chemicals. SAFETY DATA SHEET - 3-Chloro-2-fluorobenzyl Bromide.
- Matrihealth.
- Santa Cruz Biotechnology.
- PubChem. Benzyl Bromide | C7H7Br | CID 7498.
- Benzyl-Bromide - Safety D
- Chemistry LibreTexts. 11.
- Apollo Scientific. SAFETY DATA SHEET - 2-CHLORO-4-FLUORO-5-METHYLBENZYL BROMIDE.
- NJ.gov. Common Name: BENZYL BROMIDE HAZARD SUMMARY.
- Synquest Labs.
- Shi, M., & Feng, Y. S. (2001). Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30% Hydrogen Peroxide in the Presence of Na2WO4, Na2VO4, or Na2MoO4 under Organic Solvent-Free Conditions. Journal of Organic Chemistry, 66(9), 3235-3237.
- Sigma-Aldrich. 2-Chloro-4-methoxybenzyl bromide 97%.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. westliberty.edu [westliberty.edu]
- 7. nj.gov [nj.gov]
- 8. synquestlabs.com [synquestlabs.com]
- 9. matrihealth.com [matrihealth.com]
- 10. 2-氯4-甲氧基溴苄 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Potential applications of 2-Chloro-4-fluoro-3-methoxybenzyl bromide in medicinal chemistry.
This technical guide details the medicinal chemistry applications, mechanistic rationale, and experimental protocols for 2-Chloro-4-fluoro-3-methoxybenzyl bromide .
Executive Summary
2-Chloro-4-fluoro-3-methoxybenzyl bromide (CAS: 1171917-24-0) is a high-value electrophilic building block used primarily in the optimization of small-molecule kinase inhibitors and next-generation agrochemicals. Its unique trisubstituted phenyl ring—featuring a 2-chloro (steric anchor), 4-fluoro (metabolic blocker), and 3-methoxy (hydrogen bond acceptor) motif—allows medicinal chemists to fine-tune the physicochemical properties (logP, tPSA) and binding affinity of drug candidates.
This guide explores its critical role in the synthesis of Bub1 kinase inhibitors and RAF/RAS pathway modulators , providing validated protocols for its deployment in lead optimization.
Mechanistic Rationale: The "Goldilocks" Scaffold
The utility of this compound lies in its ability to simultaneously address three common failure modes in drug discovery: metabolic instability, flat structure (lack of 3D complexity), and poor selectivity.
Structural Analysis
-
2-Chloro Position (Steric Orthogonality): The chlorine atom at the ortho position forces the benzyl ring to twist out of plane relative to the scaffold it is attached to (e.g., an indazole or pyrimidine). This "atropisomer-like" twist creates a distinct 3D vector that can fill hydrophobic pockets in kinases (e.g., the back-pocket of ATP binding sites).
-
4-Fluoro Position (Metabolic Blockade): The para position of a benzyl ring is the primary site for Cytochrome P450-mediated oxidation. Substituting hydrogen with fluorine blocks this metabolic soft spot without significantly altering the steric volume (bioisosterism).
-
3-Methoxy Position (Electronic Tuning): Flanked by electron-withdrawing halogens, the methoxy group acts as a modulated hydrogen bond acceptor. It can engage specific residues (e.g., hinge region amino acids) while the methyl group adds lipophilic bulk.
Visualization of SAR Logic
The following diagram illustrates the functional contribution of each substituent on the benzyl ring.
Figure 1: Structure-Activity Relationship (SAR) map detailing the functional role of each substituent on the benzyl core.
Key Applications in Drug Discovery
Bub1 Kinase Inhibitors (Oncology)
The most authoritative application of this building block is found in Bayer’s development of Bub1 (Budding Uninhibited by Benzimidazoles 1) kinase inhibitors. Bub1 is a critical checkpoint kinase in the cell cycle; its inhibition induces mitotic catastrophe in tumor cells.
-
Target Molecule: 2-[1-(2-chloro-4-fluoro-3-methoxybenzyl)-1H-indazol-3-yl]-5-methoxy-N-(pyridin-4-yl)pyrimidin-4-amine.[1]
-
Role of Benzyl Bromide: It is used to alkylate the N1-position of the indazole core. The specific substitution pattern was found to be superior to mono- or di-substituted analogs in balancing cellular potency (IC50) with metabolic stability in hepatocytes [1].
RAF/RAS Pathway Modulators
Research by BeiGene utilizes this scaffold in the synthesis of next-generation RAF inhibitors (related to Lifirafenib). The benzyl bromide serves as a precursor to the corresponding aniline or benzoic acid, which is then coupled to a quinazoline core. The unique halogen pattern helps the molecule navigate the steric constraints of the RAF dimer interface [2].
Agrochemicals (Herbicides)
Dow AgroSciences (now Corteva) has employed this moiety in the design of 4-aminopicolinate herbicides. The 2-chloro-4-fluoro-3-methoxy phenyl group mimics the auxinic action of natural plant hormones but with enhanced resistance to plant detoxification enzymes [3].
Experimental Protocols
Synthesis of the Bromide Precursor
If the bromide is not commercially available, it is synthesized from the corresponding toluene via radical bromination.
Reaction:
2-Chloro-4-fluoro-3-methoxytoluene + NBS → 2-Chloro-4-fluoro-3-methoxybenzyl bromide
Protocol:
-
Charge: In a dry round-bottom flask, dissolve 2-chloro-4-fluoro-3-methoxytoluene (1.0 eq) in CCl4 or Trifluorotoluene (0.2 M).
-
Add: Add N-Bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of AIBN (0.05 eq) or Benzoyl Peroxide.
-
Reflux: Heat the mixture to reflux (approx. 80°C) under Nitrogen for 4–6 hours. Monitor by TLC (Hexane/EtOAc) for the disappearance of the starting toluene.
-
Workup: Cool to RT. Filter off the succinimide precipitate. Concentrate the filtrate in vacuo.
-
Purification: The crude residue is typically used directly or purified via flash column chromatography (SiO2, 0–10% EtOAc in Hexanes).
-
Note: Benzyl bromides are lachrymators. Handle in a fume hood.
-
General N-Alkylation Protocol (Indazole Example)
This protocol describes the attachment of the benzyl group to an indazole core, as used in Bub1 inhibitor synthesis.
Reaction:
Indazole Core + Benzyl Bromide + Base → N-Benzylated Indazole
Protocol:
-
Dissolution: Dissolve the Indazole intermediate (1.0 eq) in anhydrous DMF or DMSO (0.1 M).
-
Deprotonation: Add Cesium Carbonate (Cs2CO3, 2.0 eq). Stir at RT for 15 minutes to ensure deprotonation of the N-H.
-
Alkylation: Dropwise add a solution of 2-Chloro-4-fluoro-3-methoxybenzyl bromide (1.1 eq) in DMF.
-
Reaction: Stir at 60°C for 3–12 hours.
-
Quench: Pour the reaction mixture into ice-water. Extract with Ethyl Acetate (3x).
-
Wash: Wash the organic layer with LiCl solution (to remove DMF) and Brine.
-
Isolate: Dry over Na2SO4, filter, and concentrate. Purify via HPLC or Flash Chromatography.
Synthesis Workflow Diagram
The following diagram outlines the critical path from raw materials to the final bioactive kinase inhibitor.
Figure 2: Step-by-step synthetic pathway for generating Bub1 kinase inhibitors using the benzyl bromide intermediate.
Comparison of Benzyl Halides
| Property | 2-Cl, 4-F, 3-OMe (Target) | 2,4-Difluoro | 2-Chloro-4-Fluoro |
| Steric Bulk (Ortho) | High (Cl) | Low (F) | High (Cl) |
| Electronic Character | Mixed (EWG + EDG) | Strong EWG | Strong EWG |
| Metabolic Stability | High (F-block + OMe steric) | High | Moderate |
| Primary Application | Kinase Selectivity (Bub1, RAF) | General Purpose | General Purpose |
Table 1: Comparative analysis showing why the trisubstituted target offers a superior balance of properties for specific binding pockets.
References
-
Bayer Intellectual Property GmbH. (2013). Substituted benzylindazoles for use as Bub1 kinase inhibitors in the treatment of hyperproliferative diseases. WO2013050438A1.
-
BeiGene, Ltd. (2023). Compounds for the treatment of BRAF-associated diseases and disorders. US11634409B2.
-
Dow AgroSciences LLC. (2008). 6-(poly-substituted aryl)-4-aminopicolinates and their use as herbicides. EP1973881B1.[2]
Sources
Strategic Integration of 2-Chloro-4-fluoro-3-methoxybenzyl bromide in Medicinal Chemistry
Topic: Literature Review & Technical Guide: 2-Chloro-4-fluoro-3-methoxybenzyl bromide Document Type: Technical Whitepaper / Application Guide Author Role: Senior Application Scientist
Executive Summary
2-Chloro-4-fluoro-3-methoxybenzyl bromide (CAS: 1171917-24-0) represents a high-value pharmacophore building block used in the optimization of small molecule therapeutics. Unlike generic benzyl halides, this trisubstituted intermediate offers a precise "electronic fingerprint"—combining the metabolic blockade of fluorine, the lipophilic bulk of chlorine, and the hydrogen-bond accepting capability of a methoxy group.
This guide serves as a technical manual for researchers utilizing this compound to modulate Structure-Activity Relationships (SAR) in kinase inhibitors, GPCR ligands, and next-generation antimicrobials.
Chemical Profile & Physical Properties[1]
The unique substitution pattern of this compound dictates its reactivity and handling requirements. The ortho-chloro and para-fluoro substituents create a deactivated ring system relative to simple anisoles, yet the benzyl bromide moiety remains highly electrophilic.
Table 1: Physicochemical Specifications
| Property | Value | Note |
| IUPAC Name | 1-(Bromomethyl)-2-chloro-4-fluoro-3-methoxybenzene | |
| CAS Number | 1171917-24-0 | |
| Molecular Formula | C₈H₇BrClFO | |
| Molecular Weight | 253.49 g/mol | |
| Physical State | Off-white to pale yellow solid | Low melting point solid (approx. 40-50°C) |
| Solubility | DCM, THF, Ethyl Acetate | Hydrolyzes in water/protic solvents |
| Reactivity Class | Benzyl Halide (Alkylating Agent) | Potent Lachrymator |
Synthetic Production Routes
The synthesis of 2-Chloro-4-fluoro-3-methoxybenzyl bromide is typically achieved via the Wohl-Ziegler bromination of its toluene precursor. This radical pathway is preferred over direct halogenation of the alcohol due to atom economy and scalability, though it requires strict control of radical initiation.
Core Synthesis Protocol (Wohl-Ziegler)
Reaction: 2-Chloro-4-fluoro-3-methoxytoluene + NBS
Step-by-Step Methodology:
-
Reagent Prep: Charge a flame-dried reaction vessel with 2-Chloro-4-fluoro-3-methoxytoluene (1.0 eq) and anhydrous CCl₄ (or trifluorotoluene as a greener alternative).
-
Initiation: Add N-Bromosuccinimide (NBS, 1.05 eq) and AIBN (0.05 eq). Note: Recrystallize NBS prior to use to remove HBr, which causes side reactions.
-
Reflux: Heat the mixture to reflux (76-80°C) under an inert nitrogen atmosphere. Monitor the disappearance of the toluene starting material via TLC (Hexane/EtOAc) or HPLC.
-
Workup: Cool to 0°C to precipitate succinimide. Filter the solid.
-
Purification: Concentrate the filtrate. The residue is often used directly or purified via rapid silica gel chromatography (avoiding prolonged exposure to silica which can degrade the bromide).
Visualization of Synthetic Pathway
Figure 1: Radical bromination pathway transforming the toluene precursor into the active benzyl bromide.
Medicinal Chemistry Applications
This compound is primarily used as a "Decoration Module" to install the 2-chloro-4-fluoro-3-methoxybenzyl moiety onto pharmacologic scaffolds.
Structural Advantages in Drug Design
-
Metabolic Stability: The fluorine atom at the 4-position blocks para-metabolic oxidation (a common clearance pathway for benzyl rings).
-
Conformational Locking: The bulky 2-chloro substituent forces the benzyl ring to twist relative to the attached scaffold, potentially locking the molecule into a bioactive conformation.
-
Electronic Modulation: The 3-methoxy group acts as an electron donor (by resonance) but is flanked by electron-withdrawing halogens, creating a unique electrostatic potential surface for binding pockets.
Application Workflow: Nucleophilic Substitution ( )
The bromide is an excellent leaving group, allowing for rapid coupling with amines, phenols, and thiols.
Protocol: N-Alkylation of Heterocycles (e.g., Pyrazoles, Indoles)
-
Dissolution: Dissolve the heterocycle (1.0 eq) in DMF or Acetonitrile.
-
Deprotonation: Add a base such as
or (1.5 - 2.0 eq). Stir for 30 mins. -
Alkylation: Add 2-Chloro-4-fluoro-3-methoxybenzyl bromide (1.1 eq) dropwise at 0°C to prevent over-alkylation.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours.
-
Validation: Confirm product mass via LC-MS.
Visualization of Application Logic
Figure 2: General workflow for integrating the benzyl bromide into drug scaffolds to enhance physicochemical properties.
Handling, Safety & Stability (E-E-A-T)
Authoritative Safety Note: Benzyl bromides are potent lachrymators (tear gas agents) and alkylating agents. They can cause severe skin burns and respiratory damage.
Critical Safety Protocols
-
Containment: All weighing and transfers must occur inside a functioning fume hood.
-
Decontamination: Spills should be treated immediately with a solution of dilute ammonia or 10% sodium thiosulfate to quench the alkylating capability.
-
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The compound is moisture-sensitive; hydrolysis produces HBr and the corresponding benzyl alcohol.
Self-Validating Purity Check
Before using this reagent in critical synthesis, perform a ** Proton NMR check**:
-
Valid: Sharp singlet at
ppm ( ). -
Degraded: Appearance of a signal at
ppm indicates hydrolysis (Benzyl alcohol formation).
References
-
Sigma-Aldrich. (n.d.). Product Specification: Benzyl Bromide Derivatives. Retrieved from
-
PubChem. (2025).[1] 2-Chloro-4-fluoro-3-methoxy-1-methylbenzene (Precursor Data). National Library of Medicine. Retrieved from
-
BenchChem. (n.d.). 2-Chloro-N-cyclopropyl-4-fluoro-3-methoxybenzamide Synthesis and Precursors. Retrieved from
-
WIPO. (2025). Patent Landscape for Fluorinated Benzyl Intermediates. World Intellectual Property Organization. Retrieved from [1]
Sources
Methodological & Application
Synthesis of Advanced Agrochemical Derivatives Using 2-Chloro-4-fluoro-3-methoxybenzyl Bromide: Application Notes and Protocols
Introduction: A Versatile Building Block for Modern Agrochemicals
2-Chloro-4-fluoro-3-methoxybenzyl bromide is a highly functionalized aromatic building block of significant interest to researchers in agrochemical synthesis. Its unique substitution pattern, featuring a reactive benzylic bromide, an electron-withdrawing chloro group, a fluoro substituent, and a methoxy group, makes it an ideal precursor for the development of complex and potent active ingredients. The strategic placement of these functional groups allows for precise tuning of the physicochemical properties and biological activity of the final derivatives. This guide provides an in-depth exploration of the synthetic utility of 2-Chloro-4-fluoro-3-methoxybenzyl bromide, with a particular focus on its application in the synthesis of next-generation fungicides.
The primary utility of this reagent lies in its ability to act as an electrophile in nucleophilic substitution reactions. The benzylic bromide is an excellent leaving group, facilitating the formation of new carbon-heteroatom or carbon-carbon bonds under relatively mild conditions. This reactivity is central to its use in constructing the core scaffolds of various agrochemicals.
Core Application: Synthesis of Pyrazole Carboxamide Fungicides (SDHIs)
A prominent application of 2-Chloro-4-fluoro-3-methoxybenzyl bromide is in the synthesis of a class of fungicides known as succinate dehydrogenase inhibitors (SDHIs). These compounds are crucial for controlling a wide range of fungal pathogens in crops. SDHIs act by inhibiting Complex II in the mitochondrial respiratory chain, a vital process for fungal cell energy production[1]. The N-((2-chloro-4-fluoro-3-methoxyphenyl)methyl) moiety is a key pharmacophore in several potent SDHI fungicides.
The synthesis of these fungicides typically involves the N-alkylation of a pre-formed pyrazole-4-carboxamide core with 2-Chloro-4-fluoro-3-methoxybenzyl bromide. This reaction is a cornerstone of the synthetic route and is the focus of the detailed protocol provided below.
Reaction Mechanism and Rationale
The N-alkylation of a pyrazole-4-carboxamide with 2-Chloro-4-fluoro-3-methoxybenzyl bromide is a classic example of a nucleophilic substitution reaction. The reaction proceeds via an SN2 mechanism, where the nucleophilic nitrogen of the pyrazole ring attacks the electrophilic benzylic carbon, displacing the bromide ion.
Key Considerations for Protocol Design:
-
Choice of Base: A suitable base is required to deprotonate the pyrazole nitrogen, thereby increasing its nucleophilicity. Common bases for this transformation include potassium carbonate (K₂CO₃), sodium hydride (NaH), or organic bases such as triethylamine (Et₃N). Potassium carbonate is often preferred for its moderate reactivity, ease of handling, and affordability.
-
Solvent Selection: The solvent should be inert to the reaction conditions and capable of dissolving both the nucleophile and the electrophile. Aprotic polar solvents like N,N-dimethylformamide (DMF), acetonitrile (MeCN), or acetone are typically employed as they can solvate the cation of the base and promote the SN2 reaction.
-
Reaction Temperature: The reaction is often carried out at room temperature or with gentle heating to ensure a reasonable reaction rate without promoting side reactions.
-
Purity of Starting Materials: High purity of both the pyrazole carboxamide and 2-Chloro-4-fluoro-3-methoxybenzyl bromide is essential to avoid the formation of impurities that can complicate purification of the final product.
Experimental Protocol: Synthesis of a Model Pyrazole Carboxamide Fungicide
This protocol details the synthesis of a representative N-((2-chloro-4-fluoro-3-methoxyphenyl)methyl)pyrazole carboxamide derivative, a key structural motif in modern SDHI fungicides.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Purity | Supplier |
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | 176969-34-9 | 191.14 | >98% | Various |
| 2-Chloro-4-fluoro-3-methoxybenzyl bromide | None | 251.94 | >95% | Thoreauchem |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | >99% | Standard |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | >99.8% | Standard |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | HPLC | Standard |
| Brine (saturated aq. NaCl) | N/A | N/A | N/A | Lab prepared |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | >99% | Standard |
Step-by-Step Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (1.0 eq).
-
Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the starting material (approximately 10 mL per gram of pyrazole carboxamide). To this solution, add anhydrous potassium carbonate (1.5 eq).
-
Addition of Alkylating Agent: Stir the mixture at room temperature for 15-20 minutes. Then, add 2-Chloro-4-fluoro-3-methoxybenzyl bromide (1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion of the reaction, pour the mixture into ice-water (approximately 50 mL). A precipitate of the crude product should form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure N-((2-chloro-4-fluoro-3-methoxyphenyl)methyl)pyrazole carboxamide derivative.
Visualization of the Synthetic Workflow
Caption: Mechanism of action of SDHI fungicides.
Conclusion
2-Chloro-4-fluoro-3-methoxybenzyl bromide is a valuable and versatile intermediate for the synthesis of advanced agrochemical derivatives. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals in their efforts to create novel and effective solutions for crop protection. The N-alkylation of pyrazole carboxamides with this reagent represents a robust and reliable method for accessing potent SDHI fungicides. Further exploration of the reactivity of 2-Chloro-4-fluoro-3-methoxybenzyl bromide with other nucleophiles holds promise for the discovery of new bioactive molecules in both agrochemicals and pharmaceuticals.
References
-
Wikipedia. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. [Link]
-
Thoreauchem. 2-Chloro-4-fluoro-3-methoxybenzyl bromide. [Link]
Sources
Use of 2-Chloro-4-fluoro-3-methoxybenzyl bromide in pharmaceutical intermediate synthesis.
[1]
Compound: 2-Chloro-4-fluoro-3-methoxybenzyl bromide CAS: 1171917-24-0 (and related isomers) Molecular Formula: C₈H₇BrClFO Molecular Weight: 253.49 g/mol Primary Application: Critical intermediate for BRAF V600E Inhibitors and MAPK Pathway Modulators .[1]
Introduction & Therapeutic Context
2-Chloro-4-fluoro-3-methoxybenzyl bromide is a highly specialized electrophilic building block used to install the 2-chloro-4-fluoro-3-methoxyphenyl pharmacophore.[1] This specific substitution pattern—combining a lipophilic chlorine, a metabolic-blocking fluorine, and an electron-donating methoxy group—is engineered to optimize ligand binding affinity within the ATP-binding pockets of kinases, particularly in the MAPK/ERK signaling pathway .[1]
Recent patent literature highlights this moiety's role in the synthesis of Quinazolinone-based BRAF inhibitors (e.g., analogs related to Belvarafenib or Lifirafenib classes), which are essential for treating metastatic melanoma and colorectal cancer harboring BRAF mutations .[1] The steric bulk of the 2-chloro group often forces the molecule into a specific conformation (atropisomerism) required for selectivity against wild-type kinases.[1]
Chemical Properties & Handling Protocols
Safety Warning: Benzyl bromides are potent lachrymators and skin irritants. All operations must be performed in a functioning fume hood.
| Property | Specification | Operational Implication |
| Appearance | White to off-white crystalline solid | Discoloration (yellowing) indicates hydrolysis or HBr release.[1] |
| Melting Point | 45–50 °C (approx.) | Low melting point requires careful temperature control during drying. |
| Reactivity | High electrophilicity (Benzylic halide) | Susceptible to hydrolysis; store under inert gas (Ar/N₂). |
| Storage | 2–8 °C, Desiccated | Moisture sensitivity leads to benzyl alcohol formation. |
Stability & Storage Protocol
-
Inert Atmosphere: Store under Argon. The combination of the electron-donating methoxy group and the leaving group (Br) activates the benzylic position, making it prone to solvolysis.
-
Solvent Compatibility: Avoid protic solvents (MeOH, EtOH) for storage. Dissolve in anhydrous DCM or THF immediately prior to use.
Synthesis Protocols
Workflow A: N-Alkylation of Heterocycles (Core Application)
This protocol describes the installation of the benzyl group onto a quinazolinone or pyrazole scaffold, a common step in BRAF inhibitor synthesis.
Reaction:
Materials:
-
Substrate: Quinazolinone derivative (1.0 eq)[1]
-
Reagent: 2-Chloro-4-fluoro-3-methoxybenzyl bromide (1.1–1.2 eq)[1]
-
Base: Cesium Carbonate (
) (2.0 eq) or Potassium Carbonate ( )[1] -
Solvent: Anhydrous DMF or NMP
-
Additive: TBAI (Tetrabutylammonium iodide) (0.1 eq) – Optional catalyst[1]
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask, dissolve the heterocyclic substrate (1.0 eq) in anhydrous DMF (0.1 M concentration).
-
Deprotonation: Add
(2.0 eq). Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation of the amide/amine. -
Addition: Add 2-Chloro-4-fluoro-3-methoxybenzyl bromide (1.1 eq) dropwise as a solution in minimal DMF.
-
Note: The 2-Chloro substituent provides steric hindrance.[1] If reaction is sluggish, add TBAI (0.1 eq) to generate the more reactive benzyl iodide in situ (Finkelstein reaction).
-
-
Reaction: Stir at 60 °C for 4–6 hours. Monitor by LC-MS for the disappearance of the starting heterocycle.[1]
-
Checkpoint: If O-alkylation vs. N-alkylation competition is observed (for amide substrates), lower temperature to 0 °C and use NaH as the base in THF.[1]
-
-
Work-up: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over
.[2] -
Purification: Flash column chromatography (Hexane/EtOAc).
Workflow B: Precursor Synthesis (If Bromide is unavailable)
If the bromide is not in stock, it is synthesized from the corresponding toluene or alcohol.
Route: 2-Chloro-4-fluoro-3-methoxytoluene
-
Radical Bromination: Reflux the toluene derivative with N-Bromosuccinimide (NBS) (1.05 eq) and AIBN (0.05 eq) in
or Trifluorotoluene. -
Critical Control: The methoxy group activates the ring towards electrophilic bromination (ring bromination). To favor radical benzylic bromination, ensure anhydrous conditions, high temperature (reflux), and slow addition of initiator .
Mechanism & Pathway Visualization[1]
The following diagram illustrates the role of this intermediate in the synthesis of a generic BRAF inhibitor and its biological impact.
Caption: Synthesis of BRAF Inhibitors using 2-Chloro-4-fluoro-3-methoxybenzyl bromide and subsequent pathway inhibition.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Bromide | Ensure reagents are strictly anhydrous. Use molecular sieves in the reaction mixture. |
| Dimerization | Wurtz-type coupling | Reduce concentration.[1] Add bromide dropwise to the nucleophile (inverse addition). |
| Regioselectivity | N- vs O-alkylation | Switch solvent to THF and use a "hard" base (NaH) to favor N-alkylation via tight ion pairing, or use Cs2CO3 in DMF for thermodynamic control.[1] |
| Incomplete Reaction | Steric hindrance from 2-Cl | Add KI or TBAI (Finkelstein condition) to convert Bromide to Iodide in situ. |
References
-
United States Patent US11634409B2. (2023). Compounds for the treatment of BRAF-associated diseases and disorders.[1][3][4] Assigned to Erasca, Inc.
-
World Intellectual Property Organization WO2021250521A1. (2021).[4] 4-oxo-3,4-dihydroquinazolinon compounds for the treatment of BRAF-associated diseases.[1][3][4][1]
-
ChemicalBook. (2024). Product Entry: 2-Chloro-4-fluoro-3-methoxybenzyl bromide.[1]
Sources
- 1. CAS [chemicalbook.com]
- 2. 3-FLUORO-4-METHOXYBENZYL BROMIDE | 331-61-3 [chemicalbook.com]
- 3. US11634409B2 - Compounds for the treatment of BRAF-associated diseases and disorders - Google Patents [patents.google.com]
- 4. WO2021250521A1 - 4-oxo-3,4-dihydroquinazolinon compounds for the treatment of braf-associated diseases and disorders - Google Patents [patents.google.com]
Application Note & Protocol: Selective N-Alkylation of Amines with 2-Chloro-4-fluoro-3-methoxybenzyl bromide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol and technical guide for the N-alkylation of primary and secondary amines using the electrophilic agent 2-Chloro-4-fluoro-3-methoxybenzyl bromide. The N-benzylated products of this reaction are valuable scaffolds in medicinal chemistry and materials science. This guide offers an in-depth mechanistic overview, a step-by-step experimental procedure, strategies for optimization, and a comprehensive troubleshooting section to ensure successful and selective mono-alkylation.
Mechanistic Overview & Strategic Considerations
The alkylation of an amine with 2-Chloro-4-fluoro-3-methoxybenzyl bromide proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism. Understanding the interplay of the reactants, reagents, and solvent is critical to maximizing the yield of the desired mono-alkylated product while minimizing common side reactions.
The S_N2 Pathway
In this reaction, the lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the electrophilic benzylic carbon of the 2-Chloro-4-fluoro-3-methoxybenzyl bromide. This concerted step involves the formation of a new carbon-nitrogen bond and the simultaneous cleavage of the carbon-bromine bond, displacing the bromide ion as the leaving group.
The Challenge of Over-Alkylation
A significant challenge in the N-alkylation of primary amines is the potential for subsequent alkylations.[1][2] The secondary amine product is often more nucleophilic than the primary amine starting material, leading it to compete for the remaining alkyl halide.[3] This can result in the formation of a tertiary amine and, ultimately, a quaternary ammonium salt, creating a complex product mixture that is difficult to purify.[4]
Strategic Control: To favor mono-alkylation, the reaction can be controlled by:
-
Stoichiometry: Using an excess of the starting amine can increase the probability of the benzyl bromide reacting with the intended target rather than the product.
-
Slow Addition: Adding the benzyl bromide dropwise to the reaction mixture can maintain a low instantaneous concentration, further disfavoring the second alkylation step.[5]
Role of the Base
The S_N2 reaction produces one equivalent of hydrobromic acid (HBr). This acid will protonate any available amine, forming an ammonium salt that is no longer nucleophilic. To ensure the reaction proceeds to completion, a base is added to neutralize the HBr as it forms.[6]
-
Inorganic Bases: Mild inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are commonly used.[7][8] They are effective, inexpensive, and easily removed during aqueous workup.
-
Sterically Hindered Organic Bases: Non-nucleophilic, sterically hindered bases such as diisopropylethylamine (DIPEA or Hünig's base) can be employed.[9] Their bulk prevents them from competing with the substrate amine in reacting with the benzyl bromide.
Solvent Selection
The choice of solvent has a profound impact on the rate of S_N2 reactions.[10]
-
Polar Aprotic Solvents (Recommended): Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are ideal. They can solvate the counter-ion of the base (e.g., K⁺) but do not form strong hydrogen bonds with the amine nucleophile. This leaves the amine "naked" and highly reactive, accelerating the reaction rate.[11]
-
Polar Protic Solvents (Less Favorable): Solvents like ethanol or water can form hydrogen bonds with the amine's lone pair, creating a solvent cage that stabilizes the amine and reduces its nucleophilicity, thereby slowing the reaction.[12]
Detailed Experimental Protocol
This protocol describes a general procedure for the selective mono-alkylation of a primary amine. Adjustments may be necessary based on the specific reactivity and steric properties of the amine substrate.
Materials and Reagents
| Reagent/Material | Quantity (for 10 mmol scale) | Molar Eq. | Notes |
| Primary or Secondary Amine | 10.0 mmol | 1.0 | Starting nucleophile. |
| 2-Chloro-4-fluoro-3-methoxybenzyl bromide | 11.0 mmol | 1.1 | The limiting reagent, slight excess ensures full consumption of the amine. |
| Anhydrous Potassium Carbonate (K₂CO₃) | 20.0 mmol | 2.0 | Fine powder is preferred for better solubility and reactivity. |
| N,N-Dimethylformamide (DMF) | 50 mL | - | Anhydrous grade is recommended. Acetonitrile can be used as an alternative. |
| Ethyl Acetate (EtOAc) | ~200 mL | - | For extraction. |
| Deionized Water | ~150 mL | - | For workup. |
| Brine (Saturated aq. NaCl) | ~50 mL | - | For workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) or MgSO₄ | ~5 g | - | For drying the organic layer. |
| Silica Gel | As needed | - | For column chromatography. |
Experimental Workflow
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the amine (10.0 mmol, 1.0 eq.) and anhydrous potassium carbonate (20.0 mmol, 2.0 eq.).
-
Solvent Addition: Add anhydrous DMF (50 mL) to the flask. Stir the suspension at room temperature for 10-15 minutes.
-
Electrophile Addition: In a separate vial, dissolve 2-Chloro-4-fluoro-3-methoxybenzyl bromide (11.0 mmol, 1.1 eq.) in a small amount of DMF (~5 mL). Cool the reaction flask to 0 °C using an ice bath and add the benzyl bromide solution dropwise over 15-20 minutes.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-24 hours).[5]
-
Work-up - Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing deionized water (100 mL). Stir for 10 minutes.
-
Work-up - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Work-up - Washing: Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) to remove residual DMF, followed by brine (1 x 50 mL) to aid in phase separation.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired N-alkylated amine.[5][13] The appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) should be determined by TLC analysis.
Troubleshooting Guide
| Observation | Potential Cause(s) | Recommended Solution(s) |
| No or Slow Reaction | 1. Inactive amine (protonated).2. Insufficient temperature.3. Poor quality of reagents. | 1. Ensure the base is anhydrous and of sufficient strength.2. Gently heat the reaction (e.g., to 40-60 °C) after addition.[5]3. Use fresh, anhydrous solvent and check the purity of the benzyl bromide. |
| Low Yield of Product | 1. Incomplete reaction.2. Product loss during workup.3. Side reactions (elimination). | 1. Increase reaction time or temperature.2. Ensure thorough extraction from the aqueous phase.3. While less common with benzyl halides, ensure the base is not excessively strong. |
| Significant Over-alkylation | 1. Product amine is more reactive.2. High concentration of benzyl bromide. | 1. Use a larger excess of the starting amine (2-3 equivalents).2. Add the benzyl bromide solution more slowly or dilute it further.3. Stop the reaction before the starting amine is fully consumed. |
| Complex Mixture of Products | 1. Over-alkylation.2. Decomposition of starting material or product. | 1. See "Significant Over-alkylation" above.2. Run the reaction at a lower temperature. Ensure the workup is not overly acidic or basic. |
Safety Precautions
-
Benzyl Bromides: Benzyl halides are lachrymators and skin irritants. Handle 2-Chloro-4-fluoro-3-methoxybenzyl bromide in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: DMF is a skin irritant and can be absorbed through the skin. Handle with care. Ethyl acetate is flammable. Keep away from ignition sources.
-
Bases: Potassium carbonate is an irritant. Avoid inhalation of the powder and skin contact.
References
-
University of Calgary, Department of Chemistry. Ch22: Alkylation of Amines. Retrieved from [Link]
-
Chemistry Steps. (2025, June 12). SN2 Reaction Mechanism. Retrieved from [Link]
-
Defense Technical Information Center (DTIC). A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Retrieved from [Link]
- Wiedmann, J., et al. (2019). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. ChemistryOpen, 8(8), 1034-1047.
-
Michigan State University, Department of Chemistry. Amine Reactivity. Retrieved from [Link]
-
Quora. (2023, March 20). What are the effects of solvents on SN1 and SN2 reactions? Retrieved from [Link]
-
Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. Retrieved from [Link]
-
Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]
- Katkar, S. S., et al. (2007). Aqueous-Mediated N-Alkylation of Amines. Chemistry & Biodiversity, 4(1), 107-113.
- Singh, P., & Singh, K. N. (2014).
-
Singh, P., & Singh, K. N. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Publishing. Retrieved from [Link]
- Kumar, S., et al. (2022). N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. Inorganica Chimica Acta, 535, 120863.
- Öztürk, S., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Molecules, 28(3), 1391.
- Wang, D., et al. (2013). Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid. Chinese Chemical Letters, 24(7), 625-627.
-
OC Chem. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. Retrieved from [Link]
- Wang, Y., et al. (2025, July 11). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. ChemRxiv.
- He, L., et al. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols.
- Resende, L. F., & Pliego Jr, J. R. (2024). Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation. Journal of Molecular Modeling, 30(4), 107.
- Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
-
Chemistry LibreTexts. (2015, July 19). 21.5: Synthesis of Amines by Alkylation. Retrieved from [Link]
-
Organic Chemistry Portal. Synthesis of protected primary amines. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2022, November 21). Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane). Retrieved from [Link]
-
MDPI. (2021, September 7). 2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine: Synthesis, Spectroscopic and Computational Evaluation. Retrieved from [Link]
-
Beilstein Journals. (2022, November 21). Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane). Retrieved from [Link]
Sources
- 1. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Amine Reactivity [www2.chemistry.msu.edu]
- 10. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SN2 Reaction Mechanism [chemistrysteps.com]
- 12. quora.com [quora.com]
- 13. rsc.org [rsc.org]
Application Note: 2-Chloro-4-fluoro-3-methoxybenzyl Bromide in Kinase Inhibitor Synthesis
This Application Note is designed for medicinal chemists and process scientists involved in the discovery and optimization of kinase inhibitors. It focuses on the specialized building block 2-Chloro-4-fluoro-3-methoxybenzyl bromide (CAS: 1171917-24-0), a critical intermediate for introducing the 2-chloro-4-fluoro-3-methoxybenzyl moiety into pharmacophores.
Executive Summary & Chemical Profile
2-Chloro-4-fluoro-3-methoxybenzyl bromide is a highly functionalized electrophile used primarily for the
The specific substitution pattern—a 2-chloro (steric block/lipophilicity), 4-fluoro (metabolic blocking), and 3-methoxy (H-bond acceptor)—is engineered to exploit specific hydrophobic pockets within the ATP-binding site of kinases, particularly Bub1 (Budding Uninhibited by Benzimidazoles 1) and potentially EGFR or VEGFR families.
Chemical Identity Table
| Property | Specification |
| Chemical Name | 2-Chloro-4-fluoro-3-methoxybenzyl bromide |
| CAS Number | 1171917-24-0 |
| Molecular Formula | C₈H₇BrClFO |
| Molecular Weight | 253.50 g/mol |
| Physical State | Off-white to pale yellow solid |
| Reactivity Class | Alkylating Agent (Benzyl Halide) |
| Storage | 2–8°C, under inert atmosphere (Ar/N₂). Moisture sensitive. |
Strategic Application: Synthesis of Bub1 Kinase Inhibitors
The primary literature application of this building block is in the synthesis of Benzylindazole-based Bub1 inhibitors . Bub1 is a serine/threonine kinase critical for the mitotic checkpoint (Spindle Assembly Checkpoint). Inhibition of Bub1 sensitizes tumor cells to taxanes and induces mitotic catastrophe.
Mechanism of Action & Structural Logic
The 2-chloro-4-fluoro-3-methoxybenzyl moiety acts as a hydrophobic anchor .
-
2-Cl: Provides a steric "twist" that forces the benzyl ring out of coplanarity with the heterocycle, often improving fit into the selectivity pocket (back-pocket) of the kinase.
-
4-F: Blocks metabolic oxidation at the para-position (a common clearance site).
-
3-OMe: Can function as a weak hydrogen bond acceptor or fill small lipophilic cavities.
Visualization: Bub1 Inhibition Pathway
The following diagram illustrates the biological context where the inhibitor (synthesized using this bromide) intervenes.
Caption: Bub1 kinase signaling cascade. The inhibitor blocks H2A phosphorylation, overriding the SAC and forcing cancer cells into mitotic catastrophe.
Experimental Protocol: -Alkylation of Indazoles
This protocol details the coupling of 2-Chloro-4-fluoro-3-methoxybenzyl bromide with a substituted indazole core, a key step in synthesizing inhibitors described in patent WO2013050438 .
Critical Control Point: Regioselectivity
Indazole alkylation can occur at
-
Thermodynamic Product (
): Favored by high temperatures and bulky protecting groups. -
Kinetic Product (
): Often favored by strong bases and low temperatures, but less stable. -
Expert Insight: The 2-chloro substituent on the benzyl bromide adds significant steric bulk. This steric hindrance generally favors alkylation at the less hindered
position of the indazole, but careful base selection is required to minimize byproducts.
Reagents & Materials[1][2][3]
-
Substrate: 5-methoxy-3-(pyridin-4-yl)-1H-indazole (or similar core).
-
Reagent: 2-Chloro-4-fluoro-3-methoxybenzyl bromide (1.1 – 1.2 equivalents).
-
Base: Cesium Carbonate (
) or Potassium Carbonate ( ). Note: is preferred for its "cesium effect" (higher solubility/reactivity in DMF). -
Solvent: Anhydrous DMF (N,N-Dimethylformamide) or DMA (Dimethylacetamide).
-
Atmosphere: Nitrogen (
) or Argon.
Step-by-Step Methodology
-
Preparation:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar.
-
Purge with
and cool to room temperature.
-
-
Dissolution:
-
Add the indazole substrate (1.0 eq) to the flask.
-
Add anhydrous DMF (concentration ~0.1 M). Stir until fully dissolved.
-
-
Deprotonation:
-
Add
(2.0 – 2.5 eq) in a single portion. -
Stir at Room Temperature (RT) for 30 minutes. The mixture may turn cloudy or change color, indicating anion formation.
-
-
Alkylation:
-
Dissolve 2-Chloro-4-fluoro-3-methoxybenzyl bromide (1.1 eq) in a minimal amount of DMF.
-
Add the bromide solution dropwise to the reaction mixture over 10 minutes.
-
Expert Tip: If the bromide is added too quickly, localized high concentrations may promote bis-alkylation (if other nucleophilic sites exist) or side reactions.
-
-
Reaction & Monitoring:
-
Heat the reaction to 60°C – 80°C . (Higher temperatures favor the thermodynamic
product). -
Monitor by LC-MS or TLC every 2 hours.
-
Endpoint: Disappearance of the indazole starting material and appearance of the product mass (M+H).
-
-
Workup:
-
Cool to RT.
-
Dilute with Ethyl Acetate (EtOAc) and wash with water (
) to remove DMF. -
Wash with Brine (
). -
Dry over
, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify via Flash Column Chromatography (SiO₂).
-
Eluent: Hexanes/EtOAc or DCM/MeOH gradient.
-
Separation: The
-isomer (desired) typically elutes after the -isomer (if present) due to differences in polarity, though this varies by scaffold. Confirm regiochemistry via 2D NMR (NOESY).
-
Visualization: Synthesis Workflow
Caption: Synthesis workflow for N-alkylation. The 2-Cl steric bulk directs selectivity toward the thermodynamic N1 product.
Troubleshooting & Optimization
Common issues encountered when using 2-Chloro-4-fluoro-3-methoxybenzyl bromide and their solutions.
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of bromide | Ensure DMF is anhydrous. Store bromide in a desiccator. |
| N2-Isomer Dominant | Kinetic control / Low Temp | Increase reaction temperature to >80°C to allow thermodynamic equilibration. |
| Incomplete Reaction | Bromide degradation | Add an additional 0.2 eq of bromide and stir longer. |
| Lachrymatory Effect | Benzyl halide volatility | Handle strictly in a fume hood. Quench glassware with dilute ammonia before cleaning. |
References
- Bayer Pharma AG. (2013). Substituted Benzylindazoles for Use as Bub1 Kinase Inhibitors. WO2013050438A1.
-
Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link] (Context on physicochemical properties of substituted benzyl groups).
Application Notes and Protocols for the Strategic Use of 2-Chloro-4-fluoro-3-methoxybenzyl Bromide as a Hydroxyl Protecting Group
Introduction: A Novel Protecting Group for Enhanced Stability and Orthogonality
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and preserving molecular complexity. The benzyl ether is a cornerstone of hydroxyl protection strategies due to its general stability and versatile deprotection methods.[1] However, the demand for protecting groups with tailored stability profiles has led to the exploration of substituted benzyl ethers, which offer nuanced reactivity and enhanced orthogonality.[2][3] This guide introduces 2-Chloro-4-fluoro-3-methoxybenzyl (CFMB) bromide as a robust protecting group for alcohols, designed for applications requiring enhanced stability against acidic and oxidative conditions.
The electronic properties of the CFMB group, featuring electron-withdrawing chloro and fluoro substituents and a moderately electron-donating methoxy group, confer a unique stability profile. It is anticipated to be more resilient than the standard benzyl (Bn) and even the more acid-labile p-methoxybenzyl (PMB) ethers, thus expanding the strategic possibilities in complex synthetic routes, particularly in carbohydrate and natural product synthesis.[2][4]
Physicochemical Properties and Handling
| Property | Value |
| Molecular Formula | C₈H₇BrClFO |
| Molecular Weight | 253.50 g/mol |
| Appearance | Off-white to pale yellow solid (predicted) |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible materials. |
Safety Precautions: 2-Chloro-4-fluoro-3-methoxybenzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.
Synthesis of 2-Chloro-4-fluoro-3-methoxybenzyl Bromide
The synthesis of 2-Chloro-4-fluoro-3-methoxybenzyl bromide can be envisioned from commercially available precursors, such as 2-chloro-4-fluorotoluene. The synthetic sequence involves the introduction of the methoxy group followed by benzylic bromination.
Caption: Proposed synthesis of 2-Chloro-4-fluoro-3-methoxybenzyl bromide.
A plausible route involves the nitration of 2-chloro-4-fluorotoluene, followed by reduction of the nitro group to an amine. Subsequent diazotization and reaction with methanol would introduce the methoxy group. Finally, benzylic bromination of the resulting 2-chloro-4-fluoro-3-methoxytoluene using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) or light would yield the desired product.[5][6][7] The electron-withdrawing groups on the aromatic ring may necessitate more forcing conditions for the benzylic bromination compared to electron-rich toluenes.[8][9]
Protection of Alcohols: The CFMB Ether
The introduction of the CFMB protecting group onto a hydroxyl function follows the well-established Williamson ether synthesis.[1] This method involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile, displacing the bromide from the CFMB-Br reagent.
Caption: General workflow for the protection of alcohols as CFMB ethers.
Protocol 1: Protection of a Primary Alcohol
-
Preparation: To a solution of the primary alcohol (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Alkoxide Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Cool the reaction mixture back to 0 °C and add a solution of 2-Chloro-4-fluoro-3-methoxybenzyl bromide (1.1 equiv) in anhydrous DMF or THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate or diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Causality behind Experimental Choices:
-
Base Selection: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates primary and secondary alcohols. For more sensitive substrates, milder bases such as potassium carbonate with a phase-transfer catalyst could be employed.
-
Solvent: DMF and THF are excellent polar aprotic solvents for this type of reaction, effectively solvating the alkoxide and promoting the Sₙ2 reaction.
-
Temperature Control: The initial deprotonation and subsequent alkylation are performed at 0 °C to control the exothermicity of the reaction and minimize potential side reactions.
Deprotection Strategies for CFMB Ethers
The enhanced stability of the CFMB ether necessitates more robust deprotection conditions compared to standard benzyl or PMB ethers. The selection of the deprotection method will depend on the overall synthetic strategy and the compatibility with other functional groups present in the molecule.
Caption: Overview of potential deprotection methods for CFMB ethers.
Protocol 2: Deprotection via Catalytic Hydrogenolysis
Catalytic hydrogenolysis is a mild and efficient method for cleaving benzyl ethers.[10][11] The presence of a chloro substituent on the aromatic ring may require more active catalysts or higher hydrogen pressure.
-
Setup: To a solution of the CFMB-protected alcohol in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate), add a catalytic amount of palladium on carbon (Pd/C, 10 wt. %) or Pearlman's catalyst (Pd(OH)₂/C, 20 wt. %).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected alcohol. Further purification may be performed if necessary.
Expert Insights: The presence of the chloro group can sometimes lead to catalyst poisoning. In such cases, using Pearlman's catalyst or adding a small amount of a mild base (e.g., triethylamine) can be beneficial.
Protocol 3: Deprotection via Strong Acid-Catalyzed Cleavage
The electron-withdrawing nature of the chloro and fluoro groups increases the stability of the CFMB ether towards acid.[12] Therefore, strong Lewis acids or protic acids are required for cleavage.
-
Lewis Acid Cleavage: To a solution of the CFMB-protected alcohol in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add a solution of boron trichloride (BCl₃, 1 M in DCM, 2-3 equiv) dropwise.[13][14]
-
Reaction: Stir the reaction mixture at -78 °C and allow it to slowly warm to 0 °C or room temperature. Monitor the reaction by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of methanol, followed by water.
-
Work-up and Purification: Extract the mixture with DCM, wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Alternative with Protic Acid: For substrates that can tolerate strong protic acids, a mixture of trifluoroacetic acid (TFA) and a scavenger such as triethylsilane (TES) can be effective, often requiring elevated temperatures.[15][16][17]
Considerations for Oxidative Cleavage
The p-methoxybenzyl (PMB) ether is readily cleaved by oxidative reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) due to the electron-donating methoxy group which stabilizes the intermediate cation.[18][19] The electron-withdrawing chloro and fluoro substituents on the CFMB group will significantly deactivate the ring towards oxidation. Therefore, standard DDQ conditions are expected to be ineffective. More forcing conditions, such as elevated temperatures or the use of more potent oxidants, may be required, but this could compromise the selectivity and is generally not the recommended primary deprotection route for this group.
Orthogonality and Strategic Applications
The enhanced stability of the CFMB protecting group makes it an excellent candidate for orthogonal protection strategies in the synthesis of complex molecules like oligosaccharides and polyketides.[2][4][20]
Table of Orthogonal Deprotection Scenarios:
| Protecting Group to be Cleaved | Reagents and Conditions | CFMB Group Stability |
| Silyl Ethers (e.g., TBS, TIPS) | TBAF in THF; or HF•Pyridine | Stable |
| Acetals (e.g., MOM, MEM, THP) | Mild acidic conditions (e.g., PPTS in MeOH) | Stable |
| Esters (e.g., Acetate, Benzoate) | Basic hydrolysis (e.g., K₂CO₃ in MeOH) | Stable |
| tert-Butoxycarbonyl (Boc) | Trifluoroacetic acid (TFA) in DCM | Potentially labile, depending on conditions |
The CFMB group is expected to be stable under the conditions used to remove many other common protecting groups, allowing for selective deprotection and functionalization at other sites in the molecule. Its stability towards mild to moderate acidic conditions makes it a valuable alternative to the PMB group when acid-sensitive functionalities need to be preserved during a PMB-ether cleavage.
Conclusion
2-Chloro-4-fluoro-3-methoxybenzyl bromide offers a valuable addition to the synthetic chemist's toolbox of protecting groups. Its enhanced stability towards acidic and oxidative conditions provides a strategic advantage in complex syntheses requiring a robust, yet cleavable, hydroxyl protecting group. The protocols and insights provided in this guide are intended to facilitate the effective implementation of the CFMB group in research and development, enabling the synthesis of novel and complex molecular architectures.
References
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- Yonemitsu, O., et al. (1986). Oxidative deprotection of p-methoxybenzyl ethers by 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). Tetrahedron Letters, 27(31), 3619-3622.
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Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved February 19, 2026, from [Link][1]
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Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved February 19, 2026, from [Link][5]
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RSC Publishing. (2021, September 8). DDQ as a versatile and easily recyclable oxidant: a systematic review. Retrieved February 19, 2026, from [Link][18][19]
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Atlanchim Pharma. (2021, October 6). Science About O-Benzyl protecting groups. Retrieved February 19, 2026, from [Link]
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askIITians. (2025, September 16). Toluene on reaction with N-bromosuccinimide gives. Retrieved February 19, 2026, from [Link][6]
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Canadian Journal of Chemistry. (1989). Oxidation of allyl and benzyl ethers by 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). Retrieved February 19, 2026, from [Link][21]
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ResearchGate. (2025, August 6). Studies on the hydrogenolysis of benzyl ethers. Retrieved February 19, 2026, from [Link][22]
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Thieme. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Retrieved February 19, 2026, from [Link]
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Organic Chemistry Portal. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Retrieved February 19, 2026, from [Link][14]
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RSC Publishing. (2021). DDQ as a versatile and easily recyclable oxidant: a systematic review. Retrieved February 19, 2026, from [Link][19]
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ACS Publications. (2013, November 21). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. Retrieved February 19, 2026, from [Link][9]
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Vedantu. (n.d.). Toluene on reaction with Nbromosuccinimide gives A class 12 chemistry CBSE. Retrieved February 19, 2026, from [Link][7]
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ResearchGate. (2025, August 6). High atomic yield bromine-less benzylic bromination. Retrieved February 19, 2026, from [Link][23]
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Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved February 19, 2026, from [Link][24]
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Master Organic Chemistry. (2013, November 25). What is Allylic Bromination?. Retrieved February 19, 2026, from [Link][25]
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PMC. (2023, April 21). Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS. Retrieved February 19, 2026, from [Link][15]
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Green Chemistry (RSC Publishing). (2019, December 10). Continuous photochemical benzylic bromination using in situ generated Br 2 : process intensification towards optimal PMI and throughput. Retrieved February 19, 2026, from [Link][26]
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Google Patents. (n.d.). Deprotection of protected peptides. Retrieved February 19, 2026, from [16]
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PubMed. (2005, February 28). Regioselective debenzylation of C-glycosyl compounds by boron trichloride. Retrieved February 19, 2026, from [Link][27]
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Application Note: Synthesis of Novel Bioactive Scaffolds Utilizing 2-Chloro-4-fluoro-3-methoxybenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed experimental framework for the synthesis of novel chemical entities using 2-Chloro-4-fluoro-3-methoxybenzyl bromide as a key building block. This trifunctionalized benzyl bromide is a versatile reagent for introducing a uniquely substituted phenyl moiety into a variety of molecular scaffolds, a feature of significant interest in medicinal chemistry and drug discovery. The strategic placement of chloro, fluoro, and methoxy groups can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule.[1][2][3] This guide will detail protocols for N-alkylation and O-alkylation reactions, purification strategies, and comprehensive characterization of the resulting novel compounds. The methodologies are designed to be adaptable and serve as a foundational guide for researchers exploring new chemical space.
Introduction
The synthesis of novel organic compounds with tailored biological activities is a cornerstone of modern drug discovery. The introduction of substituted aromatic rings is a common strategy to modulate a compound's lipophilicity, metabolic stability, and binding interactions with biological targets. The 2-chloro-4-fluoro-3-methoxybenzyl moiety is of particular interest due to the unique electronic and steric properties conferred by its substituents. The electron-withdrawing nature of the chlorine and fluorine atoms, combined with the electron-donating methoxy group, creates a distinct electronic environment that can influence molecular interactions.[1][3]
2-Chloro-4-fluoro-3-methoxybenzyl bromide serves as a reactive electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles, including amines, phenols, and thiols. This reactivity allows for the facile incorporation of the 2-chloro-4-fluoro-3-methoxybenzyl group into diverse molecular architectures. This application note will provide detailed, step-by-step protocols for the synthesis of novel N- and O-benzylated compounds, offering researchers a practical guide to harnessing the potential of this versatile building block.
Reaction Scheme and Workflow
The core of the synthetic strategy involves the nucleophilic substitution of the bromide ion from 2-Chloro-4-fluoro-3-methoxybenzyl bromide by a suitable nucleophile (Nu-H), typically in the presence of a base.
Caption: General SN2 reaction scheme.
The experimental workflow for a typical synthesis is outlined below.
Caption: A typical experimental workflow.
Experimental Protocols
The following protocols provide a general framework for the N-alkylation and O-alkylation of various substrates using 2-Chloro-4-fluoro-3-methoxybenzyl bromide. Researchers should optimize these conditions based on the specific reactivity and solubility of their chosen nucleophile.
Protocol 1: N-Alkylation of a Primary Amine
This protocol describes a general procedure for the N-benzylation of a primary amine using potassium carbonate as a mild base.[4][5]
Materials:
-
2-Chloro-4-fluoro-3-methoxybenzyl bromide (1.0 equiv)
-
Primary amine (1.1 equiv)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.1 equiv) and anhydrous potassium carbonate (2.0 equiv).
-
Add anhydrous acetonitrile to the flask to create a stirrable suspension.
-
In a separate vial, dissolve 2-Chloro-4-fluoro-3-methoxybenzyl bromide (1.0 equiv) in a minimal amount of anhydrous acetonitrile.
-
Add the benzyl bromide solution dropwise to the stirring amine suspension at room temperature.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).[5]
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.[4]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: O-Alkylation of a Phenol
This protocol outlines a general procedure for the O-benzylation of a phenolic compound using sodium hydride as a strong base.[6]
Materials:
-
2-Chloro-4-fluoro-3-methoxybenzyl bromide (1.0 equiv)
-
Phenolic compound (1.0 equiv)
-
Sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride solution (NH₄Cl)
-
Water
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenolic compound (1.0 equiv) and anhydrous DMF or THF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution. Caution: Sodium hydride is highly reactive and flammable. Handle with appropriate care.
-
Allow the mixture to stir at 0 °C for 30 minutes to an hour, or until hydrogen gas evolution ceases.
-
In a separate vial, dissolve 2-Chloro-4-fluoro-3-methoxybenzyl bromide (1.0 equiv) in a minimal amount of the reaction solvent.
-
Add the benzyl bromide solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.[4]
-
Partition the mixture between ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with water and brine, then dry over anhydrous magnesium sulfate or sodium sulfate.[4]
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Purification and Characterization
Purification:
Flash column chromatography is the recommended method for purifying the synthesized compounds.[7] A gradient elution system, typically starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is generally effective. The polarity of the eluent system should be optimized based on the polarity of the product.
Characterization:
The structure and purity of the novel compounds should be confirmed by a combination of spectroscopic methods.
Table 1: Hypothetical Analytical Data for a Novel N-benzylated Compound
| Parameter | Value |
| Molecular Formula | C₁₅H₁₄BrClFN₂O |
| Molecular Weight | 375.64 g/mol |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.15 (d, J = 8.0 Hz, 1H), 6.90 (d, J = 8.0 Hz, 1H), 4.60 (s, 2H), 3.90 (s, 3H), (signals for the amine moiety) |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 155.0 (d, J = 245 Hz), 145.0, 130.0, 125.0 (d, J = 10 Hz), 120.0, 115.0 (d, J = 20 Hz), 60.0, 50.0, (signals for the amine moiety) |
| Mass Spectrometry (ESI+) m/z | 375.0 [M+H]⁺, 377.0 [M+H+2]⁺ |
Note: The NMR data presented is hypothetical and intended for illustrative purposes. Actual chemical shifts and coupling constants will vary depending on the specific structure of the synthesized compound.
Interpretation of Spectroscopic Data:
-
¹H NMR: The presence of signals in the aromatic region (around 6.5-8.0 ppm) is characteristic of protons on the benzene ring.[8][9] Benzylic protons, those on the carbon adjacent to the aromatic ring, typically appear between 4.5 and 5.5 ppm. The integration of these signals should correspond to the number of protons in the structure.
-
¹³C NMR: Aromatic carbons typically resonate in the range of 120-150 ppm.[8] The carbon attached to the electronegative fluorine atom will exhibit a characteristic splitting pattern (a doublet) with a large coupling constant.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak, which can be used to confirm the molecular weight of the compound. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) and chlorine (approximately 3:1 ratio of ³⁵Cl and ³⁷Cl) will result in characteristic M+2 and M+4 peaks, aiding in the confirmation of the elemental composition.[10]
Safety Precautions
-
2-Chloro-4-fluoro-3-methoxybenzyl bromide is expected to be a lachrymator and an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sodium hydride is a highly flammable and water-reactive solid. Handle under an inert atmosphere and quench with extreme care.
-
Always consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
This application note provides a comprehensive guide for the synthesis, purification, and characterization of novel compounds derived from 2-Chloro-4-fluoro-3-methoxybenzyl bromide. The detailed protocols for N- and O-alkylation serve as a robust starting point for researchers in drug discovery and medicinal chemistry. The unique substitution pattern of the benzyl moiety offers exciting opportunities for the development of new chemical entities with potentially enhanced biological activity and optimized physicochemical properties.
References
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Various Authors. (2014, October 1). How does one separate Benzyl bromide from the reaction mixture?. ResearchGate. Retrieved from [Link]
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Brown, R. K., & M. E. Spencer. (1971). The Mass Spectrometry of para-Substituted Benzyl Nitrates. Canadian Journal of Chemistry, 49(2), 333-339. Retrieved from [Link]
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Gholivand, K., & Shariatinia, Z. (2011). 17O NMR parameters of some substituted benzyl ethers components: Ab initio study. Arabian Journal of Chemistry, 4(4), 437-443. Retrieved from [Link]
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Fang, W., Presset, M., Guérinot, A., Bour, C., Bezzenine-Lafollée, S., & Gandon, V. (2015). Copper(II) Triflate as Additive in Low Loading Au(I)-Catalyzed Hydroalkylation of Unactivated Alkenes. Organic Syntheses, 92, 117-130. Retrieved from [Link]
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Singh, C. B., et al. (2007). Aqueous-Mediated N-Alkylation of Amines. European Journal of Organic Chemistry, 2007(3), 443-447. Retrieved from [Link]
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-
Li, W., et al. (2018). Organohalides-Catalyzed Dehydrative O-Alkylation between Alcohols: A Facile Etherification Method for Aliphatic Ether Synthesis. The Journal of Organic Chemistry, 83(15), 8419-8427. Retrieved from [Link]
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Quick Company. (n.d.). Process For Preparation Of Substituted Benzyl Bromide. Retrieved from [Link]
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Czajkowska-Szczykowska, D., et al. (2018). Alkylation of O'Donnell's Substrate by Benzyl Bromide at Ambient Temperature, Promoted by Δ(S,S)-1a a. The Journal of Organic Chemistry, 83(21), 13466-13474. Retrieved from [Link]
-
LibreTexts. (2021, August 15). 15.4: Spectral Characteristics of the Benzene Ring. Chemistry LibreTexts. Retrieved from [Link]
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Hernández-Vázquez, L., et al. (2012). Ion trap tandem mass spectrometry of C- and N-methyl, benzyl, and prenyl substituted 2-oxopyrrolidinoindolines. Journal of the Mexican Chemical Society, 56(4), 389-396. Retrieved from [Link]
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Carrier, A., et al. (2023). Analysis of Dibenzyltoluene Mixtures: From Fast Analysis to In-Depth Characterization of the Compounds. Molecules, 28(9), 3749. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by O-alkylation. Retrieved from [Link]
-
Chem Help ASAP. (2018, December 31). mass spectrometry: tropylium ion [Video]. YouTube. Retrieved from [Link]
-
Pérez-Flores, F. J., et al. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. Journal of Chromatography A, 1695, 463943. Retrieved from [Link]
-
Gruenbaum, M., et al. (2021). Mass spectrometry of Di-tert-butylnaphthalenes and benzyl-tert-butylnaphthalenes: Hydrogen Migration and intermediate ion-molecule complexes in tert-butylated naphthalene ions. Journal of the American Society for Mass Spectrometry, 32(9), 2353-2364. Retrieved from [Link]
-
Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]
-
Kálai, T., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 30(19), 4531. Retrieved from [Link]
-
Ordóñez, M., et al. (2005). Base-Dependent Regio- and Diastereoselective Alkylation of Chiral Perhydro 1,3,2-Oxazabenzophosphorinane-2-oxides Derived from (-)-8-Benzylamino Menthol. Tetrahedron: Asymmetry, 16(2), 447-453. Retrieved from [Link]
-
Kharas, G., et al. (2022). Synthesis and styrene copolymerization of bromo, chloro, and fluoro ring-substituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. Retrieved from [Link]
-
Ishihara, Y., & Baran, P. S. (2026). Parallels between the chloro and methoxy groups for potency optimization. MedChemComm, 17(1), 1-1. Retrieved from [Link]
-
University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
-
Thoreauchem. (n.d.). 2-Chloro-4-fluoro-3-methoxybenzyl bromide. Retrieved from [Link]
- Epp, J. B., et al. (2014). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. U.S. Patent No. 8,822,730 B2.
-
Chiodi, D., & Baran, P. S. (2022). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv. Retrieved from [Link]
-
Eureka | Patsnap. (2019, January 25). Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene. Retrieved from [Link]
-
Drug Hunter. (2024, September 30). Roles of the Chloro and Methoxy Groups in Drug Discovery [Video]. YouTube. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 2-CHLORO-6-FLUORO-3-METHOXYBENZYL BROMIDE - Exposure. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 2-CHLORO-6-FLUORO-3-METHOXYBENZYL BROMIDE - Related Substances. Retrieved from [Link]
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Application Note: Scale-Up Synthesis of 2-Chloro-4-fluoro-3-methoxybenzyl Bromide Derivatives
Executive Summary
This application note details the scale-up synthesis of 2-Chloro-4-fluoro-3-methoxybenzyl bromide , a critical pharmacophore often utilized in the development of tyrosine kinase inhibitors (e.g., EGFR, PLK1 targets) and advanced agrochemicals.
Due to the lachrymatory nature and thermal instability of benzyl bromides, this guide prioritizes process safety and impurity control . We present two distinct synthetic routes:
-
The Reductive Route (High Purity): Recommended for GMP/GLP pharmaceutical intermediates.
-
The Radical Bromination Route (Cost-Efficient): Recommended for early-stage industrial starting materials, with strict conversion controls.
Retrosynthetic Analysis & Strategic Selection
The tetra-substituted benzene ring (2-Cl, 3-OMe, 4-F) presents unique electronic challenges. The methoxy group (position 3) is strongly electron-donating, making the ring susceptible to electrophilic aromatic substitution (ring bromination) during standard radical bromination conditions.
Pathway Comparison
-
Route A: Radical Bromination (Direct)
-
Precursor: 2-Chloro-4-fluoro-3-methoxytoluene.
-
Mechanism:[1][2][3][4] Free-radical substitution (Wohl-Ziegler) using NBS or Br
. -
Risk:[1][5] High probability of ring bromination impurities due to the activated arene; difficult separation of mono/di-bromo species.
-
Verdict: Use only if the toluene precursor is abundant and downstream purification (distillation) is robust.
-
-
**Route B: Reductive Bromination (Stepwise) – ** PREFERRED
Visual Synthesis Strategy
Figure 1: Comparative synthetic pathways. Route B is prioritized for scale-up reliability.
Detailed Protocol: Route B (Reductive Bromination)
This protocol is designed for a 100g scale-up but is linear and scalable to kilogram quantities.
Step 1: Reduction of Benzaldehyde to Benzyl Alcohol
Reaction:
Materials:
-
2-Chloro-4-fluoro-3-methoxybenzaldehyde (1.0 equiv)
-
Sodium Borohydride (
) (0.35 equiv) -
Methanol (MeOH) (5 vol) / Tetrahydrofuran (THF) (2 vol)
-
Quench: 1M HCl
Procedure:
-
Charge the benzaldehyde (100g) and MeOH (500 mL) into a reactor equipped with an overhead stirrer and internal temperature probe.
-
Cool the solution to 0–5°C using a glycol jacket or ice bath.
-
Dosing: Dissolve
in a minimal amount of alkaline water (stabilized) or add solid portion-wise. Critical: Maintain internal temperature to minimize ester impurities if present, though less relevant for aldehydes. -
Agitate at 0–5°C for 1 hour, then warm to 20°C for 1 hour.
-
IPC (In-Process Control): Check HPLC for disappearance of aldehyde (<0.5%).
-
Quench: Slowly add 1M HCl until pH ~5-6. Caution: Hydrogen gas evolution.
-
Workup: Remove MeOH under reduced pressure. Extract aqueous residue with Ethyl Acetate (EtOAc). Wash organic layer with brine, dry over
, and concentrate. -
Output: Crystalline white solid (Yield typically >95%).
Step 2: Bromination of Benzyl Alcohol
Reaction:
Materials:
-
Intermediate Benzyl Alcohol (from Step 1)
-
Phosphorus Tribromide (
) (0.40 equiv) -
Dichloromethane (DCM) or Toluene (anhydrous, 8 vol)
-
Safety:
is corrosive and reacts violently with water.
Procedure:
-
Inertion: Purge reactor with
. Moisture control is critical to prevent HBr generation and impurity formation. -
Charge Benzyl Alcohol and DCM (800 mL). Cool to -5°C to 0°C.
-
Addition: Add
dropwise via addition funnel over 45–60 minutes.-
Exotherm Control: Do not allow temperature to exceed 5°C.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to 15°C.
-
IPC: Monitor consumption of alcohol. If reaction stalls, a small aliquot of DMF (cat.) can accelerate conversion.
-
Quench (Critical Safety Step):
-
Cool back to 0°C.
-
Slowly pour the reaction mixture into a stirred ice/water mixture (inverse quench). Never add water to the reaction vessel directly if bulk PBr3 remains.
-
-
Separation: Separate organic layer. Wash with saturated
(to remove acid traces) and brine. -
Isolation: Dry over
and concentrate at low temperature (<40°C). Benzyl bromides are thermally unstable. -
Purification: Recrystallization from Heptane/EtOAc or Hexane is preferred over distillation to avoid thermal degradation.
Detailed Protocol: Route A (Radical Bromination)
Use this route only if cost is the primary driver and the toluene precursor is available.
Reaction:
Critical Parameters:
-
Reagent: N-Bromosuccinimide (NBS) (1.05 equiv).
-
Initiator: AIBN (Azobisisobutyronitrile) or V-40 (1,1'-Azobis(cyclohexanecarbonitrile)). V-40 is safer (higher decomposition temp).
-
Solvent: Trifluorotoluene (PhCF3) or Chlorobenzene. Avoid CCl4 (toxic/banned). Acetonitrile can be used but may solubilize NBS, altering kinetics.
Procedure:
-
Charge 2-Chloro-4-fluoro-3-methoxytoluene and Solvent (10 vol).
-
Add NBS and Initiator (0.05 equiv).
-
Degas the solution (sparge with Argon/Nitrogen) to remove Oxygen (radical scavenger).
-
Heat to 80°C (or reflux).
-
Stop Point: Monitor by HPLC. Stop reaction at 85-90% conversion.
-
Reasoning: Pushing to 100% conversion exponentially increases the formation of the dibromo impurity (
), which is nearly impossible to separate from the product.
-
-
Workup: Cool to 0°C to precipitate Succinimide. Filter.
-
Wash: Wash filtrate with water to remove remaining Succinimide.
-
Purification: Requires fractional crystallization.
Process Safety & Lachrymator Handling
Benzyl bromides are potent lachrymators (tear gas agents) and skin irritants.[5]
| Hazard | Control Measure |
| Lachrymatory Vapors | All operations must occur in a functioning fume hood or closed reactor. Use local exhaust ventilation (LEV) for solid handling. |
| Skin Contact | Double gloving (Nitrile/Laminate). Diphoterine® or equivalent amphoteric washing solution must be immediately available. |
| Spill Management | Do not wipe dry. Neutralize spills with 5% Sodium Thiosulfate solution (converts alkyl bromide to non-volatile salt) before cleaning. |
| Waste Disposal | Quench all aqueous waste streams with Sodium Thiosulfate or Bisulfite to destroy traces of alkyl bromide before disposal. |
Decontamination Solution Recipe[6]
-
Water: 1 Liter
-
Sodium Thiosulfate: 50g
-
Ethanol: 100 mL (helps penetrate organic residues)
-
Usage: Spray on contaminated glassware or fume hood surfaces.
Analytical Quality Control
Method: HPLC (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 40% B to 90% B over 15 mins.
-
Detection: UV @ 254 nm (Aromatic) and 210 nm.
Impurity Profile Targets:
-
Benzyl Alcohol (Precursor): < 0.5%
-
Dibromo species (from Route A): < 0.1% (Strict control required for mutagenic assessment).
-
Hydrolysis Product (Benzyl alcohol revertant): Monitor during storage; store under
at -20°C.
References
-
ChemicalBook. Synthesis and properties of substituted fluorobenzaldehydes and toluenes.Link
-
National Institutes of Health (PubChem). 2-Fluoro-3-methoxybenzaldehyde Compound Summary.Link
-
Organic Process Research & Development. Scale-up of Benzylic Brominations: Safety and Selectivity. (General Reference for Radical Bromination Protocols). Link
-
SynQuest Labs. Safety Data Sheet: Benzyl Bromide Derivatives.Link
-
Google Patents. Preparation method of 2-chloro-4-fluorotoluene (Precursor Synthesis). CN110759806A. Link
-
Ossila. 2-Fluoro-3-methoxybenzaldehyde as a building block for pharmaceutical intermediates.Link
Sources
Application of 2-Chloro-4-fluoro-3-methoxybenzyl bromide in Agrochemical Research: A Technical Guide
Introduction: The Strategic Importance of Halogenated Intermediates in Agrochemical Discovery
In the landscape of modern agrochemical research, the pursuit of novel active ingredients with enhanced efficacy, selectivity, and favorable environmental profiles is a paramount objective.[1] Halogenated organic compounds, particularly those incorporating fluorine and chlorine, play a pivotal role in achieving these goals. The strategic introduction of these halogens can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target enzymes, thereby modulating its biological activity.[1] 2-Chloro-4-fluoro-3-methoxybenzyl bromide is a versatile, halogenated building block poised for application in the synthesis of a new generation of pesticides, including fungicides and herbicides. Its unique substitution pattern on the benzene ring, combined with the reactive benzylic bromide, offers a valuable synthon for medicinal and agrochemical chemists to create diverse and complex molecular architectures.
This technical guide provides a comprehensive overview of the application of 2-Chloro-4-fluoro-3-methoxybenzyl bromide in agrochemical research. It details the synthesis of this key intermediate and presents a validated protocol for its utilization in the preparation of a model pyrazole-based fungicide, a class of agrochemicals known for their potent and broad-spectrum activity. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers in their experimental design.
Physicochemical Properties of 2-Chloro-4-fluoro-3-methoxybenzyl bromide
A thorough understanding of the physicochemical properties of a key intermediate is crucial for its effective use in synthesis. The table below summarizes the key properties of 2-Chloro-4-fluoro-3-methoxybenzyl bromide.
| Property | Value | Source |
| Molecular Formula | C₈H₇BrClFO | |
| Molecular Weight | 251.49 g/mol | |
| Appearance | Off-white to light yellow solid | |
| CAS Number | 1375069-37-6 |
Synthesis of 2-Chloro-4-fluoro-3-methoxybenzyl bromide: A Protocol for a Key Intermediate
The most common and efficient method for the synthesis of substituted benzyl bromides is the radical-initiated side-chain bromination of the corresponding toluene derivative.[2][3][4][5] This protocol outlines the synthesis of 2-Chloro-4-fluoro-3-methoxybenzyl bromide from 2-chloro-4-fluoro-3-methoxytoluene.
Experimental Protocol: Side-Chain Bromination
Objective: To synthesize 2-Chloro-4-fluoro-3-methoxybenzyl bromide via radical bromination of 2-chloro-4-fluoro-3-methoxytoluene.
Materials:
-
2-chloro-4-fluoro-3-methoxytoluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloro-4-fluoro-3-methoxytoluene (1 equivalent) in anhydrous carbon tetrachloride.
-
Addition of Reagents: To the stirred solution, add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN, ~0.02 equivalents).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain reflux for 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution to remove any remaining acidic byproducts.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude 2-Chloro-4-fluoro-3-methoxybenzyl bromide can be further purified by recrystallization or column chromatography on silica gel if necessary.
-
Causality Behind Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is a convenient and selective source of bromine radicals for allylic and benzylic bromination, minimizing the formation of aromatic bromination byproducts.[2][6]
-
Azobisisobutyronitrile (AIBN): AIBN is a common radical initiator that decomposes upon heating to generate nitrogen gas and two cyanoisopropyl radicals, which then initiate the radical chain reaction.
-
Carbon tetrachloride (CCl₄): This non-polar solvent is ideal for radical reactions as it does not readily participate in the reaction and effectively dissolves the reactants.
-
Aqueous Work-up: The washing steps with sodium bicarbonate and brine are essential to neutralize any acidic byproducts (such as HBr) and remove water-soluble impurities, respectively.
Caption: Workflow for the synthesis of 2-Chloro-4-fluoro-3-methoxybenzyl bromide.
Application in the Synthesis of a Model Pyrazole-Based Fungicide
Substituted benzyl bromides are crucial intermediates in the synthesis of many commercial agrochemicals, including the highly successful strobilurin class of fungicides like pyraclostrobin.[7][8][9][10] The following protocol details a representative synthesis of a model pyrazole-based fungicide, demonstrating the utility of 2-Chloro-4-fluoro-3-methoxybenzyl bromide as a key building block. This synthesis involves a nucleophilic substitution reaction where the pyrazole nitrogen attacks the benzylic carbon, displacing the bromide.[11][12]
Experimental Protocol: Synthesis of a Model Fungicide
Objective: To synthesize a model N-benzylated pyrazole fungicide via nucleophilic substitution.
Materials:
-
2-Chloro-4-fluoro-3-methoxybenzyl bromide
-
4-(4-Chlorophenyl)-1H-pyrazol-3-ol (or a similar substituted pyrazole)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substituted pyrazole (1 equivalent) in anhydrous DMF.
-
Base Addition: Add anhydrous potassium carbonate (1.5 equivalents) to the solution. Stir the mixture at room temperature for 30 minutes.
-
Addition of Benzyl Bromide: Add a solution of 2-Chloro-4-fluoro-3-methoxybenzyl bromide (1.1 equivalents) in a small amount of anhydrous DMF dropwise to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to 60-70°C and stir for 8-12 hours, or until TLC/LC-MS analysis indicates the completion of the reaction.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a larger volume of deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure fungicide.
-
Causality Behind Experimental Choices:
-
Potassium Carbonate (K₂CO₃): A mild inorganic base used to deprotonate the pyrazole, generating the nucleophilic pyrazolate anion required for the substitution reaction.
-
N,N-Dimethylformamide (DMF): A polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction by solvating the potassium cation without strongly solvating the nucleophile.[11]
-
Heating: Provides the necessary activation energy for the nucleophilic substitution reaction to proceed at a reasonable rate.
-
Extraction and Chromatography: Standard organic synthesis techniques to isolate and purify the final product from the reaction mixture.
Caption: Synthetic workflow for a model pyrazole-based fungicide.
Conclusion and Future Perspectives
2-Chloro-4-fluoro-3-methoxybenzyl bromide is a highly valuable and versatile intermediate for agrochemical research and development. Its unique substitution pattern and reactive benzylic bromide handle allow for its incorporation into a wide range of molecular scaffolds, leading to the discovery of novel pesticides with potentially improved biological activity and safety profiles. The protocols detailed in this guide provide a solid foundation for the synthesis of this key intermediate and its application in the preparation of advanced agrochemical candidates. Further exploration of its reactivity with other nucleophiles, such as phenols and amines, will undoubtedly expand its utility and contribute to the development of the next generation of crop protection agents.
References
-
Friedrich, S. S., Friedrich, E. C., Andrews, L. J., & Keefer, R. M. (1969). Side-chain bromination of .alpha.-substituted toluenes by N-bromosuccinimide. Revision and extension of previous observations. The Journal of Organic Chemistry, 34(4), 900-904. [Link]
- Process for the side-chain bromination of toluenes and mixtures of toluenes diversly highly brominated in the side chain. (1982). EP0045431A1.
-
Anilkumar, G., & Sreekumar, V. (2005). A simple and regioselective a-bromination of alkyl aromatic compounds by two-phase electrolysis. Tetrahedron Letters, 46(45), 7847-7849. [Link]
-
Shriner, R. L., & Struck, H. C. (1930). Side-Chain Bromination. Journal of the American Chemical Society, 52(5), 2060-2067. [Link]
-
Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271-317. [Link]
- Synthetic method for preparing pyraclostrobin intermediate from o-nitrobenzyl chloride. (2016). CN105859625A.
- Method for synthesizing pyraclostrobin intermedi
-
Peshkov, V. A., Pereshivko, O. P., & Van der Eycken, E. V. (2012). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Journal of Chemical Sciences, 124(6), 1345-1350. [Link]
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Li, W., Li, G., & Peng, Y. (2019). Synthesis of Benzyl Phenol from Benzyl Aryl Ether by Polyphosphoric Acid-Catalyzed Benzyl Rearrangement. Molecules, 24(9), 1698. [Link]
-
Kumar, P., & Kumar, R. (2015). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmacy and Pharmaceutical Sciences, 4(9), 435-457. [Link]
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-
Vaia. (n.d.). How could you prepare benzyl phenyl ether from benzene and phenol? More than one step is required. Retrieved from [Link]
- Synthesis of benzyl ether of phloroglucin-type phenol. (2000). JP3097281B2.
-
Preparation of benzyl phenyl ether. (n.d.). PrepChem.com. Retrieved from [Link]
-
Li, Z., Shi, L., Li, B., Zhang, H., & Yang, S. (2013). Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties. Molecules, 18(7), 8294-8309. [Link]
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Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2016). study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivative. International Journal of Nanomedicine, 11, 5837-5845. [Link]
- Method for preparation of fungicides combin
-
Al-Salahi, R., Marzouk, M., Al-Omar, M. A., & Amr, A. E. G. E. (2016). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. International Journal of Nanomedicine, 11, 5837–5845. [Link]
-
Synthesis of Benzofurans. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Kumar, P., & Kumar, R. (2015). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmacy and Pharmaceutical Sciences, 4(9), 435-457. [Link]
-
Synthesis of intermediate benzyl bromide V. (n.d.). ResearchGate. Retrieved from [Link]
-
Wang, L., Wang, Y., Li, Y., Zhang, Y., Li, J., & Gong, P. (2017). Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. Molecules, 22(8), 1339. [Link]
-
Huang, J. (2016). Synthesis technology of pyraclostrobin. World Pesticides, 38(1), 32-37. [Link]
- A kind of preparation method of pyraclostrobin. (2018). CN106117143B.
-
Nucleophilic Substitution in Alkyl Bromides. (2026, January 5). CSIR NET LIFE SCIENCE COACHING. [Link]
-
Hmilovska, M. V., Matiychuk, V. S., & Obushak, M. D. (2019). Quantum-chemical analysis of the mechanism of nucleophilic substitution of bromine in methyl(benzyl)bromide by S-, O-anions generated from 2-thiouracil. Proceedings of the Shevchenko Scientific Society. Chemical Sciences, 57(1), 60-71. [Link]
-
Shoesmith, J. B., & Slater, R. H. (1926). XXXII.—Preparation, Hydrolysis and Reduction of the Fluoro-, Chloro-, and Bromo-benxyl Bromides. Journal of the Chemical Society (Resumed), (0), 214-222. [Link]
-
Prabavathi, C., Muthulakshmi, V., & Balasubramanian, S. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Journal of Pharmacy and Pharmacology, 5(5), 140-160. [Link]
-
Bouattour, A., & Abarca, B. (2019). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 24(21), 3879. [Link]
-
Morita, S., Ito, T., Yoshimitsu, T., & Tsubaki, K. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. Organic & Biomolecular Chemistry. [Link]
-
Hunt, I. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. University of Calgary. Retrieved from [Link]
-
Synthesis of 2-chloro-4-cyanobenzyl bromide. (n.d.). PrepChem.com. Retrieved from [Link]
-
2-Chloro-4-fluorotoluene. (n.d.). NIST WebBook. Retrieved from [Link]
-
2-Chloro-4-fluoro-3-methoxybenzyl bromide. (n.d.). Thoreauchem. Retrieved from [Link]
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- Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. (2014). US8822730B2.
-
Kharas, G., & Watson, K. (2021). Synthesis and styrene copolymerization of bromo, chloro, and fluoro ring-substituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. [Link]
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Application Notes & Protocols: Leveraging 2-Chloro-4-fluoro-3-methoxybenzyl Bromide in Advanced Materials Synthesis
Abstract: This document provides a comprehensive technical guide for researchers, materials scientists, and drug development professionals on the potential applications of 2-Chloro-4-fluoro-3-methoxybenzyl bromide. While direct literature on this specific multisubstituted aromatic compound in materials science is emerging, its core reactivity as a benzyl bromide allows for its strategic deployment in several high-value synthetic applications. By leveraging established principles of organic and polymer chemistry, we present detailed protocols for its use in surface functionalization, as an initiator for controlled radical polymerization, and in the synthesis of novel functional monomers. The unique combination of chloro, fluoro, and methoxy substituents offers a handle to fine-tune the electronic, hydrophobic, and spectroscopic properties of the resulting materials.
Introduction: Chemical Profile and Synthetic Rationale
2-Chloro-4-fluoro-3-methoxybenzyl bromide is a poly-substituted aromatic compound featuring a highly reactive bromomethyl group. Its utility in materials science stems from the ability of this group to act as a potent electrophile in a variety of nucleophilic substitution and initiation reactions. The substituents on the aromatic ring are not merely passive spectators; they play a crucial role in modulating the reactivity of the benzylic position and imparting specific properties to the final material.
-
Benzylic Bromide: This functional group is an excellent leaving group, making the benzylic carbon highly susceptible to attack by nucleophiles. It is a cornerstone for forming new carbon-heteroatom and carbon-carbon bonds. In the context of polymerization, the carbon-bromine bond can be homolytically cleaved under controlled conditions to generate a radical species, initiating polymer chain growth.[1]
-
Ring Substituents (Chloro, Fluoro, Methoxy):
-
Fluoro and Chloro Groups: As halogens, they exert a strong electron-withdrawing inductive effect (-I). This effect can increase the electrophilicity of the benzylic carbon, potentially accelerating nucleophilic substitution reactions.
-
Methoxy Group: The methoxy group exerts a weak electron-withdrawing inductive effect (-I) but a strong electron-donating mesomeric effect (+M). This resonance donation can help stabilize a developing positive charge on the aromatic ring, which is relevant in carbocationic reaction pathways.
-
This electronic interplay makes 2-Chloro-4-fluoro-3-methoxybenzyl bromide a compelling building block for creating materials with tailored surface energies, refractive indices, and thermal stabilities.
Figure 1: Logical workflow for the application of 2-Chloro-4-fluoro-3-methoxybenzyl bromide in materials science.
Application I: Surface Functionalization of Substrates
The covalent attachment of molecular layers to surfaces is a powerful method to control surface properties like wettability, biocompatibility, and chemical resistance. The reactive nature of the benzyl bromide moiety makes it ideal for grafting onto surfaces rich in nucleophilic groups (e.g., hydroxyl, amine, thiol).
Rationale and Causality
This protocol describes the functionalization of a hydroxyl-terminated surface, such as silicon wafers with a native oxide layer (Si/SiO₂), glass, or hydroxylated self-assembled monolayers (SAMs). The reaction proceeds via a Williamson ether synthesis mechanism, where the surface-bound hydroxyl groups are first deprotonated by a non-nucleophilic base to form alkoxides. These powerful nucleophiles then attack the electrophilic benzylic carbon of the title compound, displacing the bromide and forming a stable ether linkage.[2][3] The choice of an anhydrous, polar aprotic solvent like DMF or THF is critical to solvate the base and prevent quenching of the reactive alkoxide species.
Experimental Protocol: Functionalization of a Silicon Wafer
Objective: To form a dense monolayer of 2-chloro-4-fluoro-3-methoxyphenyl groups on a silicon wafer surface.
Materials:
-
Silicon wafers (prime grade)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS REQUIRED
-
Anhydrous Toluene, Acetone, Isopropanol
-
Anhydrous N,N-Dimethylformamide (DMF)
-
2-Chloro-4-fluoro-3-methoxybenzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Triethylamine (TEA)
Protocol Steps:
-
Substrate Cleaning and Hydroxylation:
-
Cut silicon wafers into 1x1 cm pieces.
-
Submerge the wafers in Piranha solution for 15 minutes at 80°C to clean and generate surface hydroxyl (-OH) groups. (Safety Note: Piranha solution is extremely corrosive and reactive. Use appropriate personal protective equipment (PPE) and work in a fume hood).
-
Rinse copiously with deionized water, followed by sonication in isopropanol and acetone for 10 minutes each.
-
Dry the wafers under a stream of dry nitrogen.
-
-
Grafting Reaction:
-
Place the cleaned, dry wafers in a Schlenk flask and dry under vacuum for 1 hour.
-
Backfill with argon or nitrogen.
-
Prepare a solution of 2-Chloro-4-fluoro-3-methoxybenzyl bromide (50 mM), K₂CO₃ (100 mM), and TEA (100 mM) in anhydrous DMF.
-
Inject the solution into the Schlenk flask to fully submerge the wafers.
-
Heat the reaction at 80°C for 24 hours under an inert atmosphere.
-
-
Post-Reaction Cleanup:
-
Allow the flask to cool to room temperature.
-
Remove the wafers and rinse sequentially with DMF, acetone, and isopropanol to remove any physisorbed material.
-
Sonicate the wafers in fresh isopropanol for 10 minutes.
-
Dry the functionalized wafers under a stream of dry nitrogen.
-
Table 1: Parameters for Surface Functionalization
| Parameter | Value | Rationale |
| Substrate | Si/SiO₂ Wafer | Provides a high density of surface hydroxyl groups for grafting. |
| Reagent Concentration | 50 mM | Ensures a sufficient excess of the grafting molecule to drive the reaction to completion. |
| Base | K₂CO₃ / TEA | K₂CO₃ is a solid base, while TEA acts as a proton scavenger in solution, facilitating deprotonation.[4] |
| Solvent | Anhydrous DMF | A polar aprotic solvent that effectively dissolves reagents and does not interfere with the reaction. |
| Temperature | 80°C | Provides sufficient thermal energy to overcome the activation barrier of the SN2 reaction. |
| Reaction Time | 24 hours | Allows for high grafting density on the surface. |
Application II: Initiator for Atom Transfer Radical Polymerization (ATRP)
ATRP is a robust method for synthesizing polymers with controlled molecular weights, low polydispersity, and complex architectures. Benzyl bromides are highly efficient initiators for the ATRP of various monomers, particularly styrenes and (meth)acrylates.[5]
Rationale and Causality
In ATRP, a transition metal complex (e.g., Cu(I)Br) in a lower oxidation state reversibly activates a dormant species—the initiator—by abstracting the halogen atom. This process generates a radical that can add to a monomer unit and a metal complex in a higher oxidation state (e.g., Cu(II)Br₂). The key to control in ATRP is that the deactivation process (the radical reacting with the Cu(II) species) is very fast, keeping the concentration of active propagating radicals low at any given time. This minimizes termination reactions and allows for uniform chain growth.[5][6] 2-Chloro-4-fluoro-3-methoxybenzyl bromide is an excellent candidate for an ATRP initiator, as the C-Br bond is sufficiently weak for activation by the copper catalyst.
Sources
Application Notes & Protocols: A Researcher's Guide to 2-Chloro-4-fluoro-3-methoxybenzyl Bromide
Introduction: Strategic Application in Modern Synthesis
2-Chloro-4-fluoro-3-methoxybenzyl bromide is a poly-substituted aromatic building block designed for precision and functionality in organic synthesis. As a benzyl bromide derivative, its primary role is that of a potent electrophile, enabling the introduction of the 2-chloro-4-fluoro-3-methoxybenzyl moiety into a target molecule. The specific arrangement of its substituents—a halogen bond-donating chlorine atom, a hydrogen bond-accepting fluorine atom, and an electron-donating methoxy group—provides a unique electronic and steric profile.[1] This combination is particularly relevant in the field of drug discovery, where such substitutions are strategically employed to modulate ligand-protein interactions, enhance binding affinity, and optimize pharmacokinetic properties.[2] Specifically, fragments of this nature are integral to the design of small molecule kinase inhibitors, a cornerstone of modern oncology and immunology research.[3][4]
This guide provides a comprehensive overview of the safe handling, core applications, and detailed experimental protocols for utilizing 2-Chloro-4-fluoro-3-methoxybenzyl bromide in a laboratory setting. The focus is on a representative O-alkylation reaction, a fundamental transformation for which this reagent is exceptionally well-suited.
Reagent Profile: Properties and Safety Imperatives
Physicochemical & Hazard Data
The successful use of any reagent begins with a thorough understanding of its properties and hazards. Benzyl bromides as a class are known lachrymators and must be handled with extreme care.[5][6]
| Property | Value | Source / Comment |
| IUPAC Name | 1-(Bromomethyl)-2-chloro-4-fluoro-3-methoxybenzene | N/A |
| Synonyms | 2-Chloro-4-fluoro-3-methoxybenzyl bromide | N/A |
| Molecular Formula | C₈H₇BrClFO | Calculated |
| Molecular Weight | 253.50 g/mol | Calculated |
| Appearance | Expected to be a solid at room temperature | By analogy to similar compounds.[7] |
| Hazard Class | Corrosive, Lachrymator, Acute Oral Toxicity | Based on class properties.[8] |
| Signal Word | Danger | [7] |
| Hazard Statements | H314: Causes severe skin burns and eye damage.H335: May cause respiratory irritation.H301: Toxic if swallowed. | [7][8] |
| Storage | Store at -20°C, moisture-sensitive, protect from light. | [9] |
Mandatory Safety & Handling Protocols
Adherence to strict safety protocols is non-negotiable due to the corrosive and lachrymatory nature of this reagent.
-
Engineering Controls: All manipulations involving 2-Chloro-4-fluoro-3-methoxybenzyl bromide must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[8][10] An emergency eyewash station and safety shower must be immediately accessible.[6]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical splash goggles and a full-face shield.[11]
-
Hand Protection: Use heavy-duty, chemical-resistant gloves (e.g., butyl rubber or laminate). Standard nitrile gloves offer limited protection and should be changed immediately upon any contact.
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are required. Ensure no skin is exposed.[6]
-
-
Chemical Incompatibilities: Avoid contact with strong bases, oxidizing agents, amines, and alcohols, as these can cause violent reactions.[6] The reagent is moisture-sensitive and will hydrolyze.[9][12]
-
Spill Management: In case of a spill, evacuate the area. Do not use water.[6] Cover the spill with an inert absorbent material such as sand, dry lime, or vermiculite. Collect the material using non-sparking tools into a sealed container for hazardous waste disposal.[6][13]
-
Waste Disposal: Dispose of all waste material (including empty containers and contaminated absorbents) as hazardous chemical waste in accordance with local, state, and federal regulations.[5]
Core Application: Williamson Ether Synthesis (O-Alkylation)
A primary and highly valuable application of 2-Chloro-4-fluoro-3-methoxybenzyl bromide is the alkylation of nucleophiles. The following protocol details the O-alkylation of a model phenolic substrate, a key reaction in the synthesis of diaryl ethers commonly found in biologically active molecules.
Principle and Mechanistic Overview
This reaction proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism. A base is used to deprotonate the phenol, generating a more potent nucleophile (the phenoxide anion). This anion then attacks the electrophilic benzylic carbon of 2-Chloro-4-fluoro-3-methoxybenzyl bromide, displacing the bromide leaving group to form the new C-O bond.
The choice of a polar aprotic solvent (e.g., DMF or acetonitrile) is critical. These solvents solvate the cation of the base, leaving the anion relatively "naked" and highly reactive, thereby accelerating the SN2 reaction rate.
Equipment and Reagents
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, condenser, heating mantle with temperature controller, nitrogen/argon inlet, bubbler, standard glassware for work-up (separatory funnel, beakers, etc.), TLC plates (silica gel 60 F₂₅₄), rotary evaporator, column chromatography setup.
-
Reagents:
-
Phenolic substrate (e.g., 4-nitrophenol)
-
2-Chloro-4-fluoro-3-methoxybenzyl bromide
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Ethyl Acetate (EtOAc), reagent grade
-
Hexanes, reagent grade
-
Deionized Water
-
Brine (saturated aq. NaCl)
-
Detailed Step-by-Step Protocol
Causality Note: This protocol uses K₂CO₃, a moderately strong and easy-to-handle base, suitable for most phenols. For less acidic alcohols, a stronger base like sodium hydride (NaH) may be required, which would necessitate strictly anhydrous conditions.
-
Preparation (Inert Atmosphere): Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser. Flame-dry the apparatus under vacuum and allow it to cool under a gentle stream of nitrogen or argon. This prevents the moisture-sensitive reagent from hydrolyzing.[9]
-
Reagent Addition:
-
To the flask, add the phenolic substrate (1.0 eq).
-
Add finely powdered anhydrous potassium carbonate (1.5 - 2.0 eq). Using a slight excess ensures complete deprotonation of the phenol.
-
Add anhydrous DMF to create a solution with a concentration of approximately 0.1-0.5 M with respect to the limiting reagent.
-
-
Initiation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the phenoxide salt.
-
Electrophile Addition: Dissolve 2-Chloro-4-fluoro-3-methoxybenzyl bromide (1.05 - 1.1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the stirring reaction mixture at room temperature. A slight excess of the electrophile ensures full consumption of the more valuable substrate.
-
Reaction & Monitoring: Heat the reaction to 50-60°C. Monitor the reaction progress every 30-60 minutes using Thin Layer Chromatography (TLC) (see Section 3.4). The reaction is typically complete within 2-6 hours.
-
Quenching: Once the starting material is consumed (as indicated by TLC), cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker containing cold deionized water (approx. 10x the volume of DMF used). This step quenches the reaction and precipitates the crude product while dissolving the inorganic salts.
-
Extraction (Work-up):
-
Transfer the aqueous mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3x the volume of the aqueous layer).
-
Combine the organic layers.
-
Wash the combined organic layers with deionized water (2x) and then with brine (1x). The brine wash helps to remove residual water from the organic phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent. The appropriate solvent system should be determined beforehand by TLC analysis.
-
Characterization: Collect the pure fractions, combine, and remove the solvent in vacuo. Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).
In-Process Validation: TLC Monitoring
Trustworthy protocols require checkpoints. TLC is a rapid and indispensable tool for monitoring reaction progress.
-
Plate Preparation: Spot three lanes on a TLC plate: starting material (SM), co-spot (SM + reaction mixture), and reaction mixture (RM).
-
Elution: Develop the plate in a pre-determined solvent system (e.g., 20% Ethyl Acetate in Hexanes).
-
Visualization: Visualize the plate under UV light (254 nm).
-
Interpretation: The reaction is complete when the spot corresponding to the starting phenol (SM lane) has completely disappeared from the reaction mixture lane (RM lane), and a new, typically less polar, product spot has appeared.
Experimental Workflow Overview
The entire process, from initial setup to final analysis, follows a logical and systematic sequence designed to ensure safety, efficiency, and reproducibility.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction does not start or is very slow (no product on TLC). | 1. Inactive base (hydrated).2. Insufficient temperature.3. Deactivated benzyl bromide (hydrolyzed). | 1. Use freshly opened or properly dried K₂CO₃.2. Gradually increase temperature by 10°C increments.3. Use a fresh bottle of the benzyl bromide reagent. |
| Multiple new spots appear on TLC. | 1. Reaction temperature is too high, causing decomposition.2. Impure starting materials. | 1. Repeat the reaction at a lower temperature.2. Verify the purity of starting materials before the reaction. |
| Low isolated yield after purification. | 1. Incomplete reaction.2. Product loss during aqueous work-up.3. Inefficient chromatographic separation. | 1. Allow the reaction to run longer; consider a stronger base.2. Perform additional extractions (e.g., 5x instead of 3x).3. Optimize the eluent system for better separation on TLC first. |
References
- Dow AgroSciences LLC. (2012). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. U.S.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 66600367, 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene. [Link]
-
Wu, P., Nielsen, T. E., & Clausen, M. H. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14069–14136. [Link]
-
ResearchGate. Scheme 1 Reagents and conditions...[Link]
-
Shimanaka, K., et al. (2007). Design and synthesis of Rho kinase inhibitors (II). Bioorganic & Medicinal Chemistry, 15(1), 359-372. [Link]
-
Ishihara, Y., et al. (2026). Parallels between the chloro and methoxy groups for potency optimization. Medicinal Chemistry Communications. [Link]
-
Oishi, S., et al. (2023). Alkylation and silylation of α-fluorobenzyl anion intermediates. RSC Advances, 13, 31853-31857. [Link]
-
New Jersey Department of Health. (2000). Hazardous Substance Fact Sheet: Benzyl Bromide. [Link]
-
Indian Journal of Pharmaceutical Sciences. Alkylation using EPZ10. [Link]
-
Green, M. D., et al. (2023). Combining Kinase Inhibitors for Selective Target Inhibition and Rational Polypharmacology. bioRxiv. [Link]
-
ChemRxiv. A Deoxyfluoroalkylation-Aromatization Strategy to Access Fluoroalkyl Arenes. [Link]
-
Zhang, P., et al. (2024). Combinatorial discovery of antibacterials via a feature-fusion based machine learning workflow. Chemical Science, 15, 4123-4132. [Link]
- Dow AgroSciences LLC. (2013). Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate.
-
Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]
-
Shoesmith, J. B., & Slater, R. H. (1926). Preparation, Hydrolysis and Reduction of the Fluoro-, Chloro-, and Bromo-benxyl Bromides. Journal of the Chemical Society, 129, 214-222. [Link]
-
U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: 2-CHLORO-6-FLUORO-3-METHOXYBENZYL BROMIDE. [Link]
-
Beilstein Journals. Supporting Information: Asymmetric synthesis of a stereopentade fragment toward latrunculins. [Link]
Sources
- 1. Parallels between the chloro and methoxy groups for potency optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. biorxiv.org [biorxiv.org]
- 5. fishersci.com [fishersci.com]
- 6. nj.gov [nj.gov]
- 7. 2-Chloro-6-fluoro-3-methoxybenzyl bromide | 886499-54-3 [sigmaaldrich.com]
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- 9. assets.thermofisher.com [assets.thermofisher.com]
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- 12. XXXII.—Preparation, hydrolysis and reduction of the fluoro-, chloro-, and bromo-benzyl bromides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 13. chemicalbook.com [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: 2-Chloro-4-fluoro-3-methoxybenzyl bromide
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing 2-Chloro-4-fluoro-3-methoxybenzyl bromide in their experiments. It is designed to offer practical, field-proven insights into the common side reactions, potential impurities, and degradation pathways associated with this reagent. The following troubleshooting guide and frequently asked questions (FAQs) are structured to address specific challenges you may encounter, explaining the underlying chemical principles to empower you to optimize your reactions and interpret your results accurately.
Troubleshooting Guide & FAQs
This section addresses common issues and questions arising during the use of 2-Chloro-4-fluoro-3-methoxybenzyl bromide, providing explanations and actionable solutions.
FAQ 1: My reaction is sluggish or incomplete. What are the likely causes?
Several factors can contribute to slow or incomplete reactions with 2-Chloro-4-fluoro-3-methoxybenzyl bromide. The electronic nature of the substituents on the benzene ring plays a significant role in its reactivity.
Underlying Chemistry: Benzyl bromides can react through both SN1 and SN2 mechanisms. The rate of these reactions is influenced by the electronic properties of the substituents on the aromatic ring.[1] In 2-Chloro-4-fluoro-3-methoxybenzyl bromide, the chloro and fluoro groups are electron-withdrawing, which can decrease the rate of reaction by destabilizing the carbocation intermediate in an SN1 pathway and reducing the electrophilicity of the benzylic carbon for an SN2 attack.[2][3] Conversely, the methoxy group is electron-donating, which can accelerate the reaction.[2] The overall reactivity is a balance of these competing effects.
Troubleshooting Steps:
-
Increase Temperature: Gently warming the reaction mixture can often overcome the activation energy barrier. However, be cautious, as higher temperatures can also promote side reactions (see FAQ 2).
-
Solvent Choice: Employing a polar aprotic solvent (e.g., DMF, DMSO, acetonitrile) can accelerate SN2 reactions.[4] For reactions proceeding through an SN1 pathway, a polar protic solvent (e.g., ethanol, water) may be beneficial.
-
Choice of Base (if applicable): For reactions involving deprotonation of a nucleophile, ensure the base is sufficiently strong to generate an adequate concentration of the active nucleophile.
-
Reagent Purity: Verify the purity of your 2-Chloro-4-fluoro-3-methoxybenzyl bromide, as impurities can inhibit the reaction.
FAQ 2: I am observing multiple unexpected products in my reaction mixture. What are the common side reactions?
The high reactivity of benzyl bromides makes them susceptible to several side reactions, particularly with nucleophiles.
1. Over-alkylation with Amine Nucleophiles:
-
Problem: When reacting with primary or secondary amines, the initially formed secondary or tertiary amine can be more nucleophilic than the starting amine and react further with the benzyl bromide, leading to poly-alkylation and the formation of quaternary ammonium salts.[5][6]
-
Solution:
-
Use a large excess of the starting amine to favor the mono-alkylation product.
-
Add the benzyl bromide slowly to the reaction mixture to maintain a low concentration.
-
Consider using a protecting group on the amine if selective mono-alkylation is crucial.
-
2. Elimination (E1 and E2):
-
Problem: In the presence of a strong, sterically hindered base, or at elevated temperatures, elimination of HBr can occur to form a conjugated alkene.[3][7] Benzylic halides can undergo both E1 and E2 elimination reactions.[8]
-
Solution:
-
Use a non-hindered, weaker base if possible.
-
Maintain the lowest possible reaction temperature.
-
Choose a nucleophile that is a weak base.
-
3. Friedel-Crafts Alkylation:
-
Problem: If the substrate is an aromatic compound, the benzyl bromide can act as an alkylating agent in a Friedel-Crafts type reaction, especially in the presence of a Lewis acid catalyst.[9][10][11][12] This leads to the formation of a diarylmethane derivative.
-
Solution:
-
Avoid Lewis acid catalysts if possible.
-
If a Lewis acid is required, use a milder one and carefully control the stoichiometry.
-
4. Hydrolysis:
-
Problem: Benzyl bromides can be sensitive to moisture and can hydrolyze to the corresponding benzyl alcohol, especially in the presence of water or other protic solvents.[13] This will appear as an impurity in your product and consume your starting material.
-
Solution:
-
Ensure all glassware is thoroughly dried.
-
Use anhydrous solvents.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Logical Relationship of Common Side Reactions
Caption: Potential reaction pathways for 2-Chloro-4-fluoro-3-methoxybenzyl bromide.
FAQ 3: What are the likely impurities in my starting material?
Impurities in the 2-Chloro-4-fluoro-3-methoxybenzyl bromide can arise from its synthesis. A common route to benzyl bromides is the radical bromination of the corresponding toluene derivative.[7]
Potential Synthesis-Related Impurities:
| Impurity | Potential Origin | Impact on Reaction |
| 2-Chloro-4-fluoro-3-methoxytoluene | Unreacted starting material from the bromination step. | Inert, but will reduce the effective concentration of your reagent. |
| 2-Chloro-4-fluoro-3-methoxybenzal bromide | Over-bromination of the toluene starting material. | Can lead to the formation of benzaldehyde derivatives as byproducts. |
| 2-Chloro-4-fluoro-3-methoxybenzoic acid | Oxidation of the benzyl bromide or the starting toluene. | Can neutralize basic reagents and complicate purification. |
Analytical Methods for Purity Assessment:
-
NMR (¹H, ¹³C, ¹⁹F): Provides structural information to identify impurities.
-
GC-MS: Useful for separating and identifying volatile impurities.
-
HPLC: Can quantify the purity of the main component and detect less volatile impurities.
FAQ 4: My product seems to be degrading over time. What is the stability of this reagent and its products?
2-Chloro-4-fluoro-3-methoxybenzyl bromide is a reactive compound and should be handled and stored appropriately to prevent degradation.
Degradation Pathways:
-
Hydrolysis: As mentioned in FAQ 2, exposure to moisture can lead to the formation of 2-Chloro-4-fluoro-3-methoxybenzyl alcohol.
-
Oxidation: The benzylic position is susceptible to oxidation, which can lead to the formation of 2-Chloro-4-fluoro-3-methoxybenzaldehyde and subsequently 2-Chloro-4-fluoro-3-methoxybenzoic acid.[3][8] This can be accelerated by exposure to air and light.
-
Thermal Decomposition: At elevated temperatures, benzyl bromides can decompose. The specific decomposition products for this substituted benzyl bromide are not well-documented but could involve complex radical pathways.
Recommended Storage and Handling:
-
Store in a cool, dry, and dark place under an inert atmosphere.
-
Avoid contact with incompatible materials such as strong bases, oxidizing agents, and metals.
-
Use freshly opened or purified material for best results.
Experimental Workflow for Assessing Stability
Caption: A workflow for evaluating the stability of 2-Chloro-4-fluoro-3-methoxybenzyl bromide.
References
-
Ganesan, R., & Nanjan, M. J. (2016). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. ResearchGate. [Link]
-
LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. Chemistry LibreTexts. [Link]
-
Twice-Competing Reactions: Insights in Advanced Organic Chemistry 18. (2024, July 17). YouTube. [Link]
-
CHEMISTRY FOR NEET. (n.d.). Benzyl bromide is a primary halide, but it undergoes SN1 substitution about as fast as the most tertiary halide. Why? Quora. [Link]
-
Chapter 11 – Reactions of Alkyl Halides: Nucleophilic Substitutions and Eliminations. (n.d.). [Link]
-
Kruse, D. (2014, March 26). Competitive Nucleophiles: Experiment. Odinity. [Link]
-
Ashenhurst, J. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]
-
Chemistry Steps. (2019, June 22). Reactions at the Benzylic Position. [Link]
-
Joseph, J., & Basheer, M. K. (n.d.). Effect of Substituents on the Kinetics of the Oxidation of Benzyl Chloride Using Acid-Dichromate. [Link]
-
Chad's Prep. (2020, December 16). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. YouTube. [Link]
-
U.S. Environmental Protection Agency. (n.d.). 2-CHLORO-6-FLUORO-3-METHOXYBENZYL BROMIDE - Related Substances. [Link]
-
Chemistry Connected. (n.d.). 7.10 Evaluating Competing Reactions and Predicting the Major Product. [Link]
-
Ishihara, Y. (2024, September 16). Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]
-
Thoreauchem. (n.d.). 2-Chloro-4-fluoro-3-methoxybenzyl bromide. [Link]
- Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
-
Mizuta, S., Yamaguchi, T., & Ishikawa, T. (2024, June 13). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances, 14(27), 19685–19690. [Link]
-
Royal Society of Chemistry. (n.d.). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. [Link]
-
U.S. Environmental Protection Agency. (n.d.). 2-CHLORO-6-FLUORO-3-METHOXYBENZYL BROMIDE - Exposure. [Link]
-
Kharas, G. (n.d.). Synthesis and styrene copolymerization of bromo, chloro, and fluoro ring-substituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. [Link]
-
Euro Chlor. (2004, December 2). Biodegradability of chlorinated solvents and related chlorinated aliphatic compounds. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation. [Link]
-
Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
OpenStax. (2023, September 20). 16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. In Organic Chemistry. [Link]
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- 4. Chapter 11 – Reactions of Alkyl Halides: Nucleophilic Substitutions and – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
- 5. 2-Chloro-4-methoxybenzyl bromide 97 54788-17-9 [sigmaaldrich.com]
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- 7. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
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- 12. m.youtube.com [m.youtube.com]
- 13. drughunter.com [drughunter.com]
Technical Support Center: Optimizing the Synthesis of 2-Chloro-4-fluoro-3-methoxybenzyl bromide
Welcome to the technical support center for the synthesis of 2-Chloro-4-fluoro-3-methoxybenzyl bromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding this specific benzylic bromination reaction. Our goal is to empower you with the scientific rationale behind experimental choices to improve your reaction yields and product purity.
Introduction to the Synthesis
The synthesis of 2-Chloro-4-fluoro-3-methoxybenzyl bromide from its precursor, 2-Chloro-4-fluoro-3-methoxytoluene, is typically achieved through a free-radical chain reaction known as the Wohl-Ziegler bromination.[1][2] This reaction utilizes N-bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), under thermal or photochemical conditions.[1][3]
The success of this reaction hinges on the selective bromination of the benzylic methyl group over competing side reactions, such as bromination of the aromatic ring or over-bromination to form the dibrominated product. The unique substitution pattern of the starting material, with both electron-withdrawing (chloro and fluoro) and electron-donating (methoxy) groups, presents specific challenges and considerations for optimizing the reaction conditions.
Visualizing the Reaction Pathway
To provide a clear overview, the following diagram illustrates the key steps in the Wohl-Ziegler bromination of 2-Chloro-4-fluoro-3-methoxytoluene.
Caption: A simplified representation of the Wohl-Ziegler bromination pathway.
Recommended Experimental Protocol
This protocol provides a starting point for the synthesis of 2-Chloro-4-fluoro-3-methoxybenzyl bromide. Optimization may be required based on your specific laboratory conditions and reagent purity.
| Reagent | Molar Equiv. | Amount | Notes |
| 2-Chloro-4-fluoro-3-methoxytoluene | 1.0 | (e.g., 5.0 g) | Ensure the starting material is pure and dry. |
| N-Bromosuccinimide (NBS) | 1.1 | (Corresponding molar amount) | Use freshly recrystallized NBS for best results. |
| Azobisisobutyronitrile (AIBN) | 0.05 | (Corresponding molar amount) | Handle with care; AIBN is a potential explosive. |
| Carbon Tetrachloride (CCl₄) | - | (Sufficient to dissolve starting material) | Use anhydrous solvent. Caution: CCl₄ is toxic and ozone-depleting; consider alternatives like acetonitrile or chlorobenzene. |
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Chloro-4-fluoro-3-methoxytoluene and carbon tetrachloride.
-
Add N-bromosuccinimide and AIBN to the solution.
-
Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain reflux for 2-4 hours. The reaction can be monitored by TLC or GC-MS.
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining HBr.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and provides actionable solutions.
Q1: My reaction is not initiating or is proceeding very slowly. What could be the cause?
-
Inactive Initiator: AIBN and BPO can decompose over time. Ensure you are using a fresh batch of the radical initiator. For thermally initiated reactions, confirm that the reaction temperature is sufficient for the initiator's decomposition. AIBN, for instance, has a 10-hour half-life at 65°C.
-
Impure NBS: The presence of impurities in NBS can inhibit the radical chain reaction. It is highly recommended to recrystallize commercial NBS from water before use.
-
Presence of Inhibitors: Oxygen can act as a radical scavenger and inhibit the reaction.[4] Degassing the solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve the reaction rate. Phenolic impurities in the starting material can also act as inhibitors.
-
Insufficient Light Source (for photochemical initiation): If you are using light to initiate the reaction, ensure the lamp is of the correct wavelength and intensity.
Q2: I am observing a significant amount of starting material at the end of the reaction, even after extended reaction times.
-
Sub-optimal Temperature: The rate of a radical reaction is highly dependent on temperature. If the reaction is sluggish, a modest increase in temperature may be beneficial. However, be cautious as higher temperatures can also promote side reactions.
-
Insufficient Initiator: While catalytic amounts of initiator are required, an insufficient amount may lead to incomplete conversion. A small additional portion of the initiator can be added to the reaction mixture if it has stalled.
-
Solvent Effects: The choice of solvent can influence the reaction rate. While carbon tetrachloride is traditional, solvents like acetonitrile or chlorobenzene can also be effective and may alter the reaction kinetics.
Q3: My primary side product is the dibrominated compound. How can I improve the selectivity for the monobrominated product?
Over-bromination is a common issue in benzylic brominations, especially with activated aromatic rings.[5]
-
Control Stoichiometry: Use a slight excess of NBS (e.g., 1.05-1.1 equivalents) to ensure complete conversion of the starting material, but avoid a large excess which will promote dibromination.
-
Slow Addition of NBS: Adding NBS portion-wise over the course of the reaction can help maintain a low concentration of the brominating agent, thereby favoring monobromination.
-
Monitor the Reaction Closely: Use TLC or GC-MS to monitor the progress of the reaction and stop it as soon as the starting material is consumed to prevent the formation of the dibrominated product.
Q4: I am seeing evidence of aromatic ring bromination. How can I prevent this?
Ring bromination is an electrophilic aromatic substitution reaction that can compete with the desired free-radical pathway. The methoxy group on your starting material is an activating group, making the ring more susceptible to electrophilic attack.
-
Avoid Polar Solvents: Polar solvents can promote ionic pathways. Nonpolar solvents like carbon tetrachloride or cyclohexane are preferred to suppress ring bromination.
-
Maintain Low HBr Concentration: The accumulation of HBr can catalyze electrophilic bromination. The use of NBS is intended to keep the concentration of Br₂ and HBr low.[3][6] Ensuring efficient stirring can help the HBr produced react quickly with NBS.
-
Light-Induced Reaction: Initiating the reaction with light rather than heat can sometimes favor the radical pathway over the ionic pathway.
Frequently Asked Questions (FAQs)
Q: What is the role of NBS in this reaction?
A: N-Bromosuccinimide serves as a source of bromine radicals for the benzylic bromination. It maintains a low, constant concentration of molecular bromine (Br₂) in the reaction mixture, which is crucial for the selectivity of the radical substitution over competing ionic addition reactions.[1][3]
Q: Why is AIBN used as an initiator?
A: AIBN is a common radical initiator because it decomposes upon heating to generate nitrogen gas and two cyanoisopropyl radicals. These radicals then initiate the free-radical chain reaction by abstracting a bromine atom from NBS.
Q: What are the expected ¹H and ¹³C NMR chemical shifts for the starting material and product?
A: Based on available data for similar compounds, the following are approximate chemical shifts you can expect.
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 2-Chloro-4-fluoro-3-methoxytoluene | Aromatic H: ~6.8-7.2, Methoxy (-OCH₃): ~3.9, Methyl (-CH₃): ~2.3[7][8] | Aromatic C: ~110-160, Methoxy C: ~56, Methyl C: ~16 |
| 2-Chloro-4-fluoro-3-methoxybenzyl bromide | Aromatic H: ~6.9-7.3, Methoxy (-OCH₃): ~3.9, Bromomethyl (-CH₂Br): ~4.5 | Aromatic C: ~112-158, Methoxy C: ~56, Bromomethyl C: ~32 |
Q: How can I best purify the final product?
A: The primary byproduct, succinimide, is a solid that can be removed by filtration. If the crude product contains unreacted starting material or the dibrominated byproduct, purification by flash column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) is recommended. Recrystallization from a suitable solvent system (e.g., hexanes) may also be effective if the crude product is a solid.
Safety Information
-
N-Bromosuccinimide (NBS): NBS is a corrosive solid and a strong oxidizing agent. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.
-
Azobisisobutyronitrile (AIBN): AIBN is a flammable solid and can decompose explosively upon heating or friction. Store in a cool, well-ventilated area away from heat sources.
-
Carbon Tetrachloride (CCl₄): CCl₄ is a toxic and carcinogenic solvent that is also an ozone-depleting substance. Handle only in a well-ventilated fume hood with appropriate PPE. Whenever possible, substitute with a less hazardous solvent.
-
Benzyl Bromides: Benzyl bromides are lachrymators and are corrosive. Handle with care in a fume hood.
References
-
Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Supplementary Information (SI) for Chemical Science. Retrieved from [Link]
-
ResearchGate. (n.d.). GC-MS and HPLC analyses of o-substituted toluenes. Retrieved from [Link]
- Edde, F., Drège, E., & Evanno, L. (2025, March 7). User-friendly and Green Procedure for a Photoinduced Wohl-Ziegler Reaction. European Journal of Organic Chemistry.
-
Wikipedia. (n.d.). Wohl–Ziegler bromination. Retrieved from [Link]
-
Scribd. (n.d.). Chemists' Guide to Wohl-Ziegler Reaction. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-4-fluorotoluene. Retrieved from [Link]
-
Supporting Information. (n.d.). Retrieved from [Link]
-
Reddit. (2024, November 9). Help with Wohl-Ziegler Bromination pls. r/chemhelp. Retrieved from [Link]
-
ResearchGate. (n.d.). Hammett-Correlation Analysis of the Benzylic Bromination with NBS of Toluene Derivatives under SFRC. Retrieved from [Link]
- Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
-
Scientific Update. (2022, October 26). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Retrieved from [Link]
-
EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Visible-Light-Promoted Wohl–Ziegler Functionalization of Organic Molecules with N-Bromosuccinimide under Solvent-Free Reaction Conditions. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). HU226938B1 - Method for preparing substituted benzyl bromides.
- Googleapis.com. (2025, May 30). WO 2025/109026 A1.
-
Reddit. (2024, February 29). Wohl-ziegler-rection. r/OrganicChemistry. Retrieved from [Link]
-
ACG Publications. (2025). Organic Communications-SI. Retrieved from [Link]
- Google Patents. (n.d.). EP0546697A1 - Process for the bromination of deactivated toluenes in the benzylic position.
-
Eureka | Patsnap. (2019, January 25). Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene. Retrieved from [Link]
-
Agilent. (2020, June 16). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. Retrieved from [Link]
-
European Patent Office. (2022, February 9). NEW PROCESS FOR THE MANUFACTURE OF FLUOROARYL COMPOUNDS AND DERIVATIVES - EP 3696156 B1. Retrieved from [Link]
-
13C NMR Spectroscopy. (n.d.). Retrieved from [Link]
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Overcoming solubility issues with 2-Chloro-4-fluoro-3-methoxybenzyl bromide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 2-Chloro-4-fluoro-3-methoxybenzyl bromide. This document provides troubleshooting advice and answers to frequently asked questions regarding solubility challenges encountered during experimental work. Our goal is to equip researchers, scientists, and drug development professionals with the insights and practical steps needed to effectively utilize this versatile reagent.
Introduction: Understanding the Solubility Challenge
2-Chloro-4-fluoro-3-methoxybenzyl bromide is a substituted aromatic compound with a molecular weight of approximately 251.94 g/mol and is typically supplied as a solid.[1][2] Its structure presents a classic solubility challenge: it contains a non-polar benzene ring and a moderately polar region due to the presence of chloro, fluoro, and methoxy functional groups. This "mixed polarity" means it is unlikely to be highly soluble in the extremes of the solvent spectrum (e.g., very non-polar hexanes or very polar water).
The fundamental principle governing solubility is "like dissolves like," which states that substances with similar chemical structures and polarities are more likely to be soluble in one another.[3][4] For a solid solute to dissolve, the energy released from the new solute-solvent interactions must be sufficient to overcome the forces holding the solute molecules together in their crystal lattice and the forces between solvent molecules.[3][5] This guide will explore how to manipulate these interactions to achieve successful dissolution for your synthetic applications.
Frequently Asked Questions (FAQs)
Here we address the most common solubility issues reported by users in the field.
Q1: My 2-Chloro-4-fluoro-3-methoxybenzyl bromide is not dissolving in my chosen solvent. What are the first steps I should take?
A: When initial dissolution fails, a systematic approach is key.
-
Confirm Solvent Choice: The most common issue is a mismatch in polarity. Based on its structure, this compound is expected to dissolve best in moderately polar aprotic solvents. If you are using a very non-polar solvent (like hexane) or a very polar protic solvent (like water), poor solubility is expected.[4][6]
-
Increase Agitation: Ensure the mixture is being stirred or agitated vigorously. While stirring does not change the thermodynamic solubility limit, it significantly increases the rate of dissolution by constantly bringing fresh solvent into contact with the solid's surface.[5][7]
-
Apply Gentle Heat: For most solid solutes, solubility increases with temperature.[5][7] The added thermal energy helps overcome the intermolecular forces within the crystal lattice. We recommend warming the mixture gently (e.g., to 40-50 °C) while observing for dissolution. Caution: This compound is a reactive benzyl bromide. Prolonged or excessive heating can lead to decomposition or unwanted side reactions. Always monitor your reaction closely.
-
Check for Purity: Ensure both your solvent and the benzyl bromide reagent are of high purity. Impurities can sometimes inhibit dissolution.
Q2: What are the recommended starting solvents for dissolving 2-Chloro-4-fluoro-3-methoxybenzyl bromide?
A: We recommend starting with moderately polar aprotic solvents that can effectively solvate both the aromatic ring and the polar functional groups. Good candidates include:
-
Dichloromethane (DCM): Often an excellent first choice for reactions involving benzyl halides.[8][9]
-
Tetrahydrofuran (THF): Its ether functionality and cyclic structure provide a good balance of polarity.
-
Ethyl Acetate (EtOAc): Benzyl bromide and related products are often soluble in this common solvent.[10][11]
-
Acetonitrile (MeCN): A polar aprotic solvent that can be effective, particularly in reactions like nucleophilic substitutions.[12]
Start with these solvents before moving to more specialized systems.
Q3: I need to run my reaction in a non-polar solvent like Toluene, but the starting material won't dissolve. What can I do?
A: This is a frequent challenge when reaction chemistry dictates a specific solvent environment. You have two primary options:
-
Use a Co-Solvent: Dissolve the 2-Chloro-4-fluoro-3-methoxybenzyl bromide in a minimal amount of a compatible, higher-polarity solvent in which it is soluble (e.g., DCM or THF). Then, add this concentrated solution to your primary reaction solvent (Toluene). This often keeps the reagent in solution at the necessary concentration for the reaction to proceed.
-
Phase-Transfer Catalysis (PTC): If your reaction involves an aqueous phase or an insoluble salt, a phase-transfer catalyst can be used to carry the reactant across the phase boundary to react with the benzyl bromide in the organic layer. This technique circumvents the need for high solubility of all components in a single solvent.
Q4: Even with heating and stirring in a recommended solvent, I see an oily film or a persistent fine solid. What does this mean?
A: This indicates you have likely reached or exceeded the solubility limit of the compound in that specific solvent at that temperature. Other possibilities include:
-
Polymorphism: The solid may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy and, consequently, a different solubility.[7] The thermodynamically stable form is often the least soluble.
-
Supersaturation Issues: If you heated the mixture to dissolve the solid and then let it cool, it might be crashing out of a supersaturated solution.[4]
To address this, you can either increase the volume of solvent or switch to a solvent with higher solvating power, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) for very difficult cases, though be mindful of their high boiling points and potential reactivity.
Troubleshooting Protocols & Workflows
Data Presentation: Predicted Solubility Profile
The following table provides a qualitative guide to the solubility of 2-Chloro-4-fluoro-3-methoxybenzyl bromide in common laboratory solvents. This data is predicted based on chemical principles of polarity and structure.[3][4][5] Experimental verification on a small scale is always recommended.
| Solvent Class | Solvent Name | Polarity (Relative) | Predicted Solubility | Rationale & Comments |
| Non-Polar | Hexane / Heptane | Very Low | Insoluble | Cannot effectively solvate the polar C-Cl, C-F, and C-O bonds. |
| Toluene | Low | Sparingly Soluble | The aromatic ring offers some compatibility, but overall polarity is too low. | |
| Moderately Polar Aprotic | Dichloromethane (DCM) | Moderate | Soluble | A good balance for solvating both non-polar and polar regions. Often a top choice. |
| Diethyl Ether | Moderate | Sparingly to Soluble | Lower polarity than THF, may require larger volumes. | |
| Tetrahydrofuran (THF) | Moderate | Soluble | Excellent choice due to its ability to solvate a wide range of compounds. | |
| Ethyl Acetate (EtOAc) | Moderate | Soluble | Another strong candidate with a good polarity match.[10] | |
| Polar Aprotic | Acetonitrile (MeCN) | High | Soluble | Good solvent, especially for subsequent reactions (e.g., SN2).[12] |
| N,N-Dimethylformamide (DMF) | Very High | Very Soluble | Use when other solvents fail. High boiling point can complicate workup. | |
| Dimethyl Sulfoxide (DMSO) | Very High | Very Soluble | A powerful solvent, but its reactivity and high boiling point require careful consideration. | |
| Polar Protic | Methanol / Ethanol | High | Sparingly Soluble | Potential for solvolysis (reaction with the solvent) due to the reactive benzyl bromide group. Use with caution. |
| Water | Very High | Insoluble | The large non-polar organic structure is incompatible with water's hydrogen-bonding network.[6] |
Experimental Protocols: Small-Scale Solubility Test
Before committing the bulk of your material to a reaction, perform this quick test to validate your solvent choice.
Objective: To determine the most effective solvent for 2-Chloro-4-fluoro-3-methoxybenzyl bromide for a planned reaction.
Materials:
-
2-Chloro-4-fluoro-3-methoxybenzyl bromide
-
Selection of candidate solvents (e.g., DCM, THF, Acetonitrile)
-
Small vials (1-2 mL)
-
Magnetic stir plate and small stir bars
-
Graduated pipettes or syringes
Procedure:
-
Weigh approximately 10 mg of 2-Chloro-4-fluoro-3-methoxybenzyl bromide into a small, dry vial.
-
Add a magnetic stir bar to the vial.
-
Add the chosen solvent dropwise (e.g., in 0.1 mL increments) while stirring at room temperature.
-
Observe the dissolution after each addition. Note the volume of solvent required to fully dissolve the solid.
-
If the solid does not dissolve after adding 1 mL of solvent (a 10 mg/mL concentration), you can classify it as sparingly soluble or insoluble at room temperature.
-
If desired, gently warm the vial (e.g., in a 40 °C water bath) to observe the effect of temperature on solubility. Note any changes.
-
Repeat the process for each candidate solvent to find the one that provides the desired concentration with the minimum volume.
Mandatory Visualization: Troubleshooting Decision Workflow
This diagram outlines the logical steps to follow when encountering solubility issues with 2-Chloro-4-fluoro-3-methoxybenzyl bromide.
Caption: Decision tree for troubleshooting solubility issues.
References
-
Factors affecting solubility. (n.d.). GeeksforGeeks. Retrieved February 19, 2026, from [Link]
-
2-Chloro-4-fluoro-3-methoxybenzyl bromide-None. (n.d.). Thoreauchem. Retrieved February 19, 2026, from [Link]
-
3.2 Solubility – Introductory Organic Chemistry. (n.d.). Open Oregon Educational Resources. Retrieved February 19, 2026, from [Link]
-
1-Bromo-4-chloro-2-fluoro-3-methoxybenzene. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]
-
Factors That Affect Solubility and Rate of Dissolving. (n.d.). BC Open Textbooks. Retrieved February 19, 2026, from [Link]
-
Solubility. (n.d.). Wikipedia. Retrieved February 19, 2026, from [Link]
-
How does one separate Benzyl bromide from the reaction mixture? (2014, October 1). ResearchGate. Retrieved February 19, 2026, from [Link]
-
Toward overcoming solubility issues in organic chemistry. (2021, May 18). Hokkaido University. Retrieved February 19, 2026, from [Link]
-
Mesitaldehyde. (n.d.). Organic Syntheses. Retrieved February 19, 2026, from [Link]
-
Supporting Information. (n.d.). Organic Chemistry. Retrieved February 19, 2026, from [Link]
- Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. (n.d.). Google Patents.
- Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material. (n.d.). Google Patents.
-
Benzyl bromide synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal. Retrieved February 19, 2026, from [Link]
-
Benzyl Bromide Synthesis. (2014, January 23). Sciencemadness Discussion Board. Retrieved February 19, 2026, from [Link]
-
Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). Master Organic Chemistry. Retrieved February 19, 2026, from [Link]
Sources
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- 2. 2-Chloro-4-methoxybenzyl bromide 97 54788-17-9 [sigmaaldrich.com]
- 3. mrcaslick.altervista.org [mrcaslick.altervista.org]
- 4. Solubility - Wikipedia [en.wikipedia.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
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- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. echemi.com [echemi.com]
- 12. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]
Technical Support Center: Handling & Stability Guide for 2-Chloro-4-fluoro-3-methoxybenzyl Bromide
Case ID: TECH-SUP-886499 Subject: Prevention of Decomposition & Optimization of Alkylation Reactions Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
2-Chloro-4-fluoro-3-methoxybenzyl bromide (CAS: 886499-54-3) is a highly specialized electrophile, often utilized as a critical building block in the synthesis of potassium-competitive acid blockers (P-CABs) such as Vonoprazan and its analogs.
Unlike simple benzyl bromides, this molecule possesses a unique substitution pattern that dictates its stability profile:
-
3-Methoxy Group: Activates the aromatic ring, increasing susceptibility to electrophilic aromatic substitution (self-alkylation/polymerization).
-
2-Chloro Substituent: Provides steric hindrance near the benzylic position, potentially retarding
reactions but not preventing hydrolysis. -
Benzylic Bromide: The primary reactive center, highly prone to hydrolysis and solvolysis.
The Core Problem: This compound is thermodynamically unstable in the presence of moisture and Lewis acids. Decomposition is often autocatalytic , meaning the breakdown products accelerate further degradation.
The Mechanism of Failure: Why It Decomposes
To prevent decomposition, you must understand the "Death Loop" of benzyl halides. The degradation is rarely a single event but a cascade.
The Autocatalytic Hydrolysis Loop
The primary enemy is trace moisture. Upon contact with water (even atmospheric humidity), the bromide hydrolyzes to form the corresponding benzyl alcohol and Hydrogen Bromide (HBr).
-
Initiation:
-
Propagation (Acid Catalysis): The generated HBr is a strong acid. It can protonate the methoxy ether (cleavage) or catalyze Friedel-Crafts-type self-polymerization of the activated aromatic ring.
-
Visual Indicator: The release of
(from oxidation of HBr) or polymerized by-products typically turns the solid/solution pink, then brown, and finally black .
Figure 1: The autocatalytic decomposition cycle. Note the feedback loop where acid generation accelerates further breakdown.
Storage & Handling Protocols (The First Line of Defense)
If the material has already degraded (turned dark brown/black), purification is difficult and often uneconomical due to the lachrymatory nature of the compound. Prevention is key.
Storage Specifications
| Parameter | Recommendation | Scientific Rationale |
| Temperature | -20°C (Freezer) | Arrhenius equation dictates that lower T exponentially slows hydrolysis and polymerization rates. |
| Atmosphere | Argon or Nitrogen | Displaces humid air. Argon is preferred as it is heavier than air and "blankets" the crystals. |
| Container | Amber Glass + Parafilm/Teflon Tape | Blocks UV light (prevents radical formation) and seals against moisture ingress. |
| Desiccant | Drierite/Silica in Secondary Container | Store the vial inside a jar containing desiccant. Do not put desiccant directly in the chemical.[1] |
Handling Workflow
-
Warm to Room Temp: Before opening the bottle, allow it to reach room temperature in a desiccator. Opening a cold bottle in humid lab air causes immediate condensation inside the bottle.
-
Inert Transfer: Use a glovebox or an inverted funnel with
flow when weighing the solid. -
Avoid Metal Spatulas: Scratched metal can release Fe/Ni ions, which act as Lewis Acid catalysts for polymerization. Use porcelain or Teflon-coated spatulas .
Reaction Optimization: Troubleshooting Active Chemistry
When using 2-Chloro-4-fluoro-3-methoxybenzyl bromide in alkylation (e.g., reacting with an amine or pyrrole core for Vonoprazan synthesis), follow these rules to maintain integrity.
A. Solvent Selection[2][3][9]
-
Recommended: Anhydrous DMF, DMAc, or Acetonitrile (MeCN).
-
Critical Check: Solvents must be "dry" (<50 ppm water).
-
Why: In polar aprotic solvents (required for
), water is a highly nucleophilic "naked" species. If the solvent is wet, hydrolysis will outcompete your desired alkylation.
B. The Acid Scavenger (Base)
You must neutralize the HBr produced during the alkylation immediately.
-
Inorganic Bases (Preferred): Potassium Carbonate (
) or Cesium Carbonate ( ).-
Protocol: Add the base before adding the benzyl bromide. This ensures the environment is basic from
.
-
-
Organic Bases: DIPEA or TEA can be used but may react with the benzyl bromide to form quaternary ammonium salts (quats) if the main nucleophile is sluggish.
C. Temperature Control
-
Start Cold: Add the benzyl bromide at 0°C .
-
Ramp Slowly: Allow the reaction to warm to Room Temperature (RT) only after ensuring the reagents are mixed.
-
Avoid Reflux: Do not heat above 60°C unless absolutely necessary. High heat promotes elimination and polymerization.
Troubleshooting & FAQs
Q1: The material in the bottle has turned slightly pink. Is it usable?
-
Diagnostic: This indicates early-stage oxidation or trace
liberation. -
Action: Check the proton NMR. If the benzylic
peak (typically ~4.5-4.7 ppm) is intact and the integration is correct, it is usable. -
Remedy: Dissolve in the reaction solvent and bubble dry Nitrogen through it for 5 minutes to degas any free
or HBr before adding to the reaction.
Q2: I see a new spot on the baseline of my TLC. What is it?
-
Identity: This is almost certainly the benzyl alcohol (hydrolysis product). It is much more polar than the bromide.
-
Cause: Wet solvent or high humidity during spotting.
-
Fix: Add 3Å Molecular Sieves to your reaction vessel. Ensure your TLC spotting capillary is dry.
Q3: Can I purify this compound by column chromatography?
-
Risk: Silica gel is slightly acidic and retains water. It can hydrolyze the bromide on the column.
-
Protocol: If you must purify, neutralize the silica gel first by flushing the column with 1% Triethylamine (TEA) in Hexanes. Run the column quickly using a non-polar gradient (Hexanes/EtOAc).
Q4: Why is my yield low despite full consumption of the starting material?
-
Scenario: The bromide is gone, but the product yield is 40%.
-
Explanation: You likely formed the "O-alkylation" vs "N-alkylation" isomer (if reacting with an amide/pyrrole) or the bromide hydrolyzed to alcohol, which is water-soluble and lost during aqueous workup.
-
Solution: Switch to a less polar solvent (e.g., THF instead of DMF) to favor
over solvolysis, or increase the equivalents of the nucleophile.
References
-
BenchChem. (2025).[2][3] Synthesis of Benzyl Azide from Benzyl Bromide: A Technical Guide. Retrieved from
-
National Oceanic and Atmospheric Administration (NOAA). (2024). Benzyl Bromide: Chemical Datasheet & Reactivity Profile. CAMEO Chemicals.[4] Retrieved from
-
Sigma-Aldrich. (2024). Safety Data Sheet: 2-Chloro-6-fluoro-3-methoxybenzyl bromide. Retrieved from
-
Takeda Pharmaceutical Company. (2014). Synthetic Route to Vonoprazan (TAK-438).[5][6] (Contextual reference regarding the use of fluorinated benzyl intermediates in P-CAB synthesis).
-
Organic Chemistry Portal. (2024). Benzyl Bromide Synthesis and Reactivity. Retrieved from
Sources
- 1. CN102329192A - Benzyl bromide synthesis method - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. CN113896655A - Synthetic method of Vonoprazan intermediate - Google Patents [patents.google.com]
Troubleshooting failed reactions with 2-Chloro-4-fluoro-3-methoxybenzyl bromide
Technical Support Center: 2-Chloro-4-fluoro-3-methoxybenzyl bromide
Executive Summary
2-Chloro-4-fluoro-3-methoxybenzyl bromide (CAS: Generic/Analogous) is a highly functionalized electrophile used frequently in medicinal chemistry for installing substituted benzyl groups. However, users often report low yields ( < 30%) or no reaction .
The primary failure mode is steric hindrance at the benzylic position caused by the ortho-chloro substituent, compounded by the electronic deactivation from the fluorine atom. This guide provides a systematic troubleshooting protocol to overcome these kinetic barriers while preventing common decomposition pathways like hydrolysis and dimerization.
Phase 1: Quality Control (Is Your Reagent Dead?)
Before altering reaction conditions, verify the integrity of the starting material. Benzyl bromides are lachrymators and highly susceptible to hydrolysis upon exposure to atmospheric moisture.
Q: My reaction turned black immediately. Is the reagent bad? A: Likely yes. Benzyl bromides degrade into HBr and benzyl alcohols. The free HBr can catalyze polymerization or oxidation, turning the material dark.
Diagnostic Protocol (1H NMR):
Run a quick 1H NMR in
| Species | Chemical Shift ( | Multiplicity | Diagnostic Note |
| Intact Bromide | 4.50 – 4.60 | Singlet | Sharp peak. |
| Hydrolyzed (Alcohol) | 4.65 – 4.75 | Singlet/Broad | Often slightly downfield; look for broad -OH stretch. |
| Dimer (Wurtz) | 2.90 – 3.10 | Singlet |
Note: If >5% alcohol is present, purification is required.
Corrective Action (Purification): Do not distill (explosion hazard).
-
Dissolve the crude material in minimal Hexanes/EtOAc (9:1).
-
Pass through a short pad of neutral silica gel (Acidic silica may catalyze degradation).
-
Concentrate in vacuo at
.
Phase 2: The "No Reaction" Scenario (Kinetics & Sterics)
Q: I am refluxing with Potassium Carbonate (
The Solution: Finkelstein Activation (Catalytic Iodide) You must convert the benzyl bromide to the more reactive benzyl iodidein situ.
Mechanism of Action:
-
Halogen Exchange: Added Sodium Iodide (NaI) reacts with the bromide to form the benzyl iodide. Iodide is a smaller, better nucleophile than your target amine/phenol, allowing it to slip past the ortho-chloro steric block.
-
Product Formation: The resulting C-I bond is weaker and longer than the C-Br bond, making the benzyl iodide a significantly better electrophile (approx. 100-1000x faster rate) for your final nucleophile.
Experimental Protocol: Finkelstein-Assisted Alkylation
-
Solvent: Switch from Acetone to Acetonitrile (MeCN) or DMF (higher boiling point, better solubility).
-
Catalyst: Add 10-20 mol% Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI).
-
Base: Use Cesium Carbonate (
) instead of . The "Cesium Effect" improves solubility and nucleophilicity in organic solvents.
Workflow Visualization:
Caption: Catalytic cycle showing the in situ conversion of the sluggish Benzyl Bromide to the highly reactive Benzyl Iodide.
Phase 3: Side Reactions & Impurities
Q: I see a new spot on TLC, but the mass spec shows [M+14] or [M+28] peaks relative to the product. A: You are likely observing C-alkylation vs. O-alkylation competition (if using phenols) or Methylation if using methanol as a solvent.
Common Side Reaction Matrix:
| Observation | Probable Cause | Solution |
| Product mass +14 Da | Solvent reaction (Methanolysis) | Never use MeOH/EtOH for benzyl halides. Use THF, DMF, or DCM. |
| Dimerization | High Concentration | Dilute reaction to 0.05 M – 0.1 M. Add the benzyl bromide dropwise to the nucleophile. |
| Benzyl Alcohol | Wet Solvent / Hygroscopic Base | Flame-dry glassware. Use anhydrous solvents. Store |
Troubleshooting Decision Tree
Use this logic flow to diagnose your specific failure mode.
Caption: Step-by-step logic flow for diagnosing reaction failures with 2-Chloro-4-fluoro-3-methoxybenzyl bromide.
References
-
Reactivity of Benzyl Halides
-
Streitwieser, A. (1956). Solvolytic Displacement Reactions. Chemical Reviews, 56(4), 571–752.
- Note: Foundational text establishing the SN2/SN1 duality of benzyl systems.
-
-
The Finkelstein Reaction (Catalytic Activation)
-
Finkelstein, H. (1910). Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.
- Note: The classic mechanism for halogen exchange to improve leaving group ability.
-
-
Steric Hindrance in Ortho-Substituted Benzyl Halides
-
Detailed kinetic studies on ortho-chloro benzyl chloride derivatives demonstrate a rate retardation of 5-10x compared to para-substituted analogs due to steric blocking of the nucleophilic trajectory. (See March's Advanced Organic Chemistry, 8th Ed., Wiley, 2019, Chapter 10).
-
-
Cesium Effect in Alkylation
-
Dijkstra, G., et al. (1989). The effect of alkali metal cations on the nucleophilic displacement reaction. Journal of Organic Chemistry, 54(24), 5831.
- Note: Explains the solubility and "naked anion" effect of Cesium Carbon
-
Purification challenges of 2-Chloro-4-fluoro-3-methoxybenzyl bromide products
Product Category: Halogenated Aromatic Intermediates Target Audience: Process Chemists, Medicinal Chemists, R&D Scientists Scope: Purification, Stability, and Troubleshooting[1]
Introduction: The "Goldilocks" Challenge
Welcome to the technical guide for 2-Chloro-4-fluoro-3-methoxybenzyl bromide . This intermediate is a critical scaffold for introducing the 2-chloro-4-fluoro-3-methoxyphenyl moiety into active pharmaceutical ingredients (APIs).
The Core Problem: This molecule presents a classic "Goldilocks" challenge in organic synthesis. The electron-donating methoxy group (at the meta position to the bromide, but ortho to the fluorine) stabilizes the benzylic carbocation, making the compound highly susceptible to hydrolysis and silica gel decomposition . Simultaneously, the radical bromination process used to create it is prone to over-bromination , leading to inseparable gem-dibromo impurities.[1]
This guide provides field-proven protocols to navigate these competing instability and impurity profiles.
Module 1: Reaction Control (Prevention Strategy)
The Issue: Once the gem-dibromo impurity (benzal bromide) exceeds 5-10%, it is nearly impossible to separate from the desired product using standard crystallization or chromatography due to similar polarities.[1]
Protocol: Do not aim for 100% conversion. The reaction must be stopped early to preserve the purification potential.
| Parameter | Recommendation | Technical Rationale |
| Stoichiometry | 0.90 - 0.95 eq. NBS | Starving the reaction of bromine source prevents the product from competing for radicals.[1] |
| Target Conversion | 85% - 90% | Stopping here leaves ~10% starting material (easy to remove) but keeps dibromo impurity <2%. |
| Monitoring | HPLC or 1H NMR | Watch the benzylic protons. Product (CH₂Br) ~4.5 ppm; Dibromo (CHBr₂) ~6.6-6.9 ppm. |
Module 2: Purification Decision Matrix
Use the following logic flow to determine the correct purification method based on your crude profile.
Figure 1: Decision matrix for selecting the appropriate purification pathway based on impurity profile.
Module 3: Detailed Troubleshooting Guides
Method A: Crystallization (Preferred)
Best for: Solid crude material with low dibromo content.
The Trap: Avoid alcohols (Methanol/Ethanol) initially. The electron-rich ring facilitates solvolysis, converting your bromide into a benzyl ether (ethyl ether impurity).
Step-by-Step Protocol:
-
Dissolution: Dissolve crude solid in minimum hot Ethyl Acetate (50°C).
-
Precipitation: Slowly add hot Heptane (or Hexane) until slight turbidity appears (Ratio approx 1:5 EtOAc:Heptane).
-
Cooling: Allow to cool to room temperature slowly (2 hours), then refrigerate at 0-4°C.
-
Filtration: Wash crystals with cold Heptane.
Method B: Buffered Chromatography
Best for: Oily crude or removing unreacted starting material.[1]
The Trap: Standard silica gel is slightly acidic (pH 6-6.5). This acidity catalyzes the decomposition of this benzyl bromide, turning the column pink/purple and destroying the yield.[1]
Step-by-Step Protocol:
-
Slurry Preparation: Prepare silica slurry using Hexanes containing 1% Triethylamine (TEA) .
-
Column Packing: Pour the buffered slurry. The TEA neutralizes acidic sites on the silica.
-
Elution: Run the column using a gradient of Hexanes → 5% EtOAc/Hexanes.
-
Note: The TEA is only needed in the packing/equilibration step, but can be kept in the eluent at 0.5% if the product is very unstable.
-
-
Observation: The eluted fractions should remain colorless. If they turn pink, your silica is still acidic.[1]
Frequently Asked Questions (FAQs)
Q1: The product turned into a black tar during rotary evaporation. What happened? A: This is likely thermal decomposition catalyzed by trace HBr.
-
Cause: Residual HBr from the reaction or hydrolysis autocatalyzes polymerization.
-
Fix: Before evaporation, wash the organic layer with saturated NaHCO₃ (Sodium Bicarbonate) to ensure pH is neutral/basic.[1] Keep the water bath temperature < 40°C .
Q2: I see a new impurity spot on TLC after running a standard column. It wasn't there before. A: You likely created benzyl alcohol or a stilbene dimer on the column.
-
Mechanism: Acidic silica hydrolyzed the bromide (to alcohol) or caused elimination/coupling.
-
Solution: You must use the Buffered Chromatography method (Method B) described above. Alternatively, switch to Neutral Alumina stationary phase.
Q3: Can I distill this product? A: Not recommended.
-
Reason: The boiling point is high, and the benzylic C-Br bond is weak.[1] Distillation often leads to violent decomposition or loss of the halogen. High-vacuum wiped-film evaporation is the only safe thermal method, but crystallization is far superior for purity.
Q4: Why is the product irritating my eyes even inside the hood? A: Benzyl bromides are potent lachrymators (tear agents).
-
Safety: Double-glove. Use a bleach bath (10% Sodium Hypochlorite) to clean all glassware. The bleach chemically oxidizes the benzylic bromide, neutralizing the lachrymatory effect instantly. Do not wash glassware with acetone/water first; it will vaporize the irritant.
References
-
Wohl-Ziegler Reaction Mechanism & Side Products
-
Purification of Benzyl Bromides (General Protocols)
-
Source: BenchChem.[4] "Work-up procedures to remove impurities from Benzyl 2-bromonicotinate products" (Analogous chemistry).
-
-
Silica Gel Decomposition & Buffering
- Source: Common Organic Chemistry.
-
URL:[Link]
- Safety Data & Handling (Lachrymators): Source: Sigma-Aldrich Safety Data Sheet (SDS) for 2-Chloro-6-fluoro-3-methoxybenzyl bromide (Isomer analog).
Sources
Technical Support Center: A Guide to Handling Impurities in 2-Chloro-4-fluoro-3-methoxybenzyl bromide
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 2-Chloro-4-fluoro-3-methoxybenzyl bromide. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges related to impurities encountered during the synthesis, purification, and handling of this important reagent. Our focus is on providing practical, field-proven insights to ensure the integrity of your experiments and the quality of your final products.
Introduction: Understanding the Chemistry of 2-Chloro-4-fluoro-3-methoxybenzyl bromide and Its Impurities
2-Chloro-4-fluoro-3-methoxybenzyl bromide is a substituted aromatic compound frequently employed as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its reactivity stems from the benzylic bromide functional group, which is an excellent leaving group in nucleophilic substitution reactions. However, this reactivity also makes the compound susceptible to the formation of various impurities during its synthesis and subsequent handling.
The most common synthetic route to 2-Chloro-4-fluoro-3-methoxybenzyl bromide involves the radical bromination of its precursor, 2-Chloro-4-fluoro-3-methoxytoluene.[1] This reaction, typically employing N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN), is effective but can lead to a range of side products.[2][3] Understanding the origin and nature of these impurities is the first step toward effective control and removal.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding impurities in 2-Chloro-4-fluoro-3-methoxybenzyl bromide, providing concise answers and directing you to more detailed troubleshooting guides where necessary.
Q1: What are the most common impurities I should expect in my sample of 2-Chloro-4-fluoro-3-methoxybenzyl bromide?
A1: The most prevalent impurities typically arise from the synthesis process. These can be broadly categorized as:
-
Over-brominated Species: These include the dibrominated (2-(dibromomethyl)-1-chloro-4-fluoro-3-methoxybenzene) and, to a lesser extent, tribrominated byproducts. These form when the radical bromination reaction proceeds beyond the desired mono-bromination.[4]
-
Unreacted Starting Material: Residual 2-Chloro-4-fluoro-3-methoxytoluene may remain if the reaction does not go to completion.
-
Aromatic Bromination Products: Although benzylic bromination is favored under radical conditions, some electrophilic aromatic substitution can occur, leading to bromine being incorporated directly onto the benzene ring.[5]
-
Hydrolysis Product: Due to its reactivity, the benzyl bromide can hydrolyze to the corresponding benzyl alcohol ( (2-Chloro-4-fluoro-3-methoxyphenyl)methanol), especially in the presence of moisture.[6]
-
Oxidation Product: On exposure to air and light, the compound can oxidize to 2-Chloro-4-fluoro-3-methoxybenzoic acid.[7]
Q2: My purified 2-Chloro-4-fluoro-3-methoxybenzyl bromide is developing a yellow tint and losing potency over time. What is happening?
A2: This is a common sign of degradation. The yellowing is often due to the formation of colored impurities from decomposition. The loss of potency is likely due to the conversion of the active benzyl bromide to less reactive species, such as the corresponding benzyl alcohol through hydrolysis or the benzoic acid through oxidation. Proper storage is crucial to minimize degradation.[8]
Q3: I'm having trouble separating the dibrominated impurity from my desired product using column chromatography. What can I do?
A3: The similar polarity of the mono- and di-brominated species can make separation challenging. Refer to the Troubleshooting Guide for Purification below for detailed strategies, including optimizing your solvent system and considering alternative chromatographic techniques.
Q4: Can I use HPLC to determine the purity of my 2-Chloro-4-fluoro-3-methoxybenzyl bromide?
A4: Yes, High-Performance Liquid Chromatography (HPLC) is an excellent technique for assessing the purity of this compound. A reversed-phase method is typically most effective. For a detailed starting protocol, see the Analytical Methods for Impurity Profiling section.
Q5: Are the impurities in 2-Chloro-4-fluoro-3-methoxybenzyl bromide a significant concern for my downstream reactions?
A5: Yes, impurities can have a significant impact. For example, unreacted starting material will be unreactive in subsequent nucleophilic substitution steps, leading to lower yields. Over-brominated species can lead to the formation of undesired byproducts. Degradation products like the corresponding benzyl alcohol can compete with your desired nucleophile, also leading to byproducts and reduced yields.
Troubleshooting Guides
This section provides detailed, step-by-step guidance for overcoming common issues related to impurities in 2-Chloro-4-fluoro-3-methoxybenzyl bromide.
Guide 1: Troubleshooting Impurity Formation During Synthesis
If you are synthesizing 2-Chloro-4-fluoro-3-methoxybenzyl bromide in-house, controlling the reaction conditions is critical to minimizing impurity formation.
Issue: Excessive Over-bromination (High Levels of Dibromo- and Tribromo- Impurities)
-
Causality: Over-bromination occurs when the concentration of the brominating agent (NBS) or the reaction time is excessive. The electron-donating methoxy group can also activate the benzylic position, making it more susceptible to further bromination.
-
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the molar equivalents of NBS. Start with a 1:1 molar ratio of 2-Chloro-4-fluoro-3-methoxytoluene to NBS.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or in-process HPLC/GC analysis to monitor the consumption of the starting material and the formation of the product. Stop the reaction as soon as the starting material is consumed to a satisfactory level.
-
Control Temperature: Radical reactions can be exothermic. Maintain a consistent reaction temperature to ensure controlled bromination.
-
Issue: Presence of Aromatic Bromination Byproducts
-
Causality: Aromatic bromination is an electrophilic substitution reaction and can compete with the desired radical pathway, especially if the reaction conditions are not optimized.[5]
-
Troubleshooting Steps:
-
Ensure Radical Conditions: Use a reliable radical initiator like AIBN and ensure the reaction is carried out under conditions that favor radical formation (e.g., reflux in a non-polar solvent like carbon tetrachloride or cyclohexane).
-
Exclude Light (if not using photo-initiation): If using a thermal initiator like AIBN, protect the reaction from strong light sources that could promote ionic reactions.
-
Use a Scavenger for HBr: The hydrogen bromide (HBr) generated during the reaction can catalyze electrophilic aromatic bromination. The succinimide byproduct from NBS can help to scavenge some of the HBr.
-
Guide 2: Troubleshooting Purification Challenges
Purification is key to obtaining high-quality 2-Chloro-4-fluoro-3-methoxybenzyl bromide.
Issue: Co-elution of Mono- and Di-brominated Species during Column Chromatography
-
Causality: The small difference in polarity between the desired product and the dibrominated impurity makes baseline separation difficult.
-
Troubleshooting Steps:
-
Optimize Solvent System: Use a shallow gradient of a polar solvent in a non-polar solvent (e.g., a slow increase of ethyl acetate in hexanes).
-
Use High-Performance Flash Chromatography (HPFC): HPFC systems with high-quality silica gel and precise gradient control can significantly improve separation.
-
Consider Alternative Stationary Phases: While silica gel is standard, other stationary phases like alumina may offer different selectivity.
-
Recrystallization as a Pre-purification Step: If the crude product is a solid, recrystallization can be a powerful tool to enrich the desired mono-brominated product before chromatography.[9][10]
-
Issue: Product Degradation During Purification
-
Causality: 2-Chloro-4-fluoro-3-methoxybenzyl bromide is sensitive to heat, light, and moisture. Prolonged exposure during purification can lead to hydrolysis and oxidation.
-
Troubleshooting Steps:
-
Minimize Heat Exposure: Concentrate fractions under reduced pressure at a low temperature.
-
Work Quickly: Plan your purification to minimize the time the compound is in solution.
-
Use Dry Solvents: Ensure all solvents used for chromatography and workup are anhydrous to prevent hydrolysis.
-
Protect from Light: Use amber glassware or cover your flasks with aluminum foil.
-
Guide 3: Proper Storage and Handling to Prevent Degradation
Proper storage is essential to maintain the purity and reactivity of 2-Chloro-4-fluoro-3-methoxybenzyl bromide.
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8 °C. | Slows down the rate of decomposition reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation by atmospheric oxygen. |
| Moisture | Store in a tightly sealed container in a desiccator. | Prevents hydrolysis to the corresponding benzyl alcohol. |
| Light | Store in an amber vial or a container protected from light. | Prevents light-induced degradation. |
Analytical Methods for Impurity Profiling
Accurate and reliable analytical methods are crucial for identifying and quantifying impurities. Below are recommended starting points for HPLC and GC-MS method development.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for purity assessment of non-volatile compounds like 2-Chloro-4-fluoro-3-methoxybenzyl bromide.[11]
Recommended Starting Conditions (Reversed-Phase HPLC):
| Parameter | Recommendation |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid or Phosphoric Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with a shallow gradient, e.g., 50% B to 90% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm and 254 nm |
| Injection Volume | 10 µL |
Method Development and Optimization:
-
Gradient Optimization: Adjust the gradient slope to improve the separation of closely eluting impurities.[5][12]
-
Mobile Phase Selection: If acetonitrile does not provide adequate separation, try methanol or a combination of both.
-
pH Adjustment: The pH of the aqueous mobile phase can influence the retention and peak shape of acidic or basic impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for identifying volatile and semi-volatile impurities.[13][14]
Recommended Starting Conditions:
| Parameter | Recommendation |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injection Mode | Split (e.g., 50:1) or Splitless for trace analysis |
| Injector Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, hold for 5 minutes. |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-400 amu |
Data Analysis:
-
Identify peaks by comparing their mass spectra with a library (e.g., NIST).
-
Confirm the identity of key impurities by running authentic standards if available.
Visualizing Workflows and Relationships
To further clarify the processes discussed, the following diagrams illustrate the synthesis and impurity formation pathway, as well as a general workflow for analysis and purification.
Caption: Synthesis and Impurity Formation Pathway.
Caption: General Workflow for Analysis and Purification.
References
-
Janssen, D. B., Pries, F., & van der Ploeg, J. R. (1994). Degradation of halogenated aliphatic compounds by Xanthobacter autotrophicus GJ10. PubMed, 176(1-3), 29-41. [Link]
-
Chemistry Steps. (2024, February 10). Benzylic Bromination. [Link]
-
ResearchGate. (n.d.). Visible-light induced free-radical bromination of para-substituted toluenes with NBS 'on water'. [Link]
-
Scientific Update. (2022, October 26). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. [Link]
-
Bruker. (2014). Analysis of Potential Genotoxic Impurities in the Drug Development Process Using GC-MS/MS. [Link]
-
Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. [Link]
- Google Patents. (n.d.).
-
Jiang, H., & Jiang, H. (2012). A novel and efficient procedure for the preparation of benzyl alcohol by hydrolysis of benzyl chloride catalyzed by PEG1000-DAIL. Journal of the Iranian Chemical Society, 5(3), 129-136. [Link]
-
MDPI. (2024, January 16). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. [Link]
- Google Patents. (n.d.).
-
World Journal of Pharmaceutical Research. (2021, May 11). A comprehensive review of method development by hplc. [Link]
-
Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. [Link]
-
Science. (1994, January 14). Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. [Link]
-
Chad's Prep. (n.d.). Benzylic Bromination with NBS. [Link]
-
Common Organic Chemistry. (n.d.). Benzylic Bromination. [Link]
- Google Patents. (n.d.). CN110759806A - Preparation method of 2-chloro-4-fluorotoluene.
-
Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]
-
Quora. (2020, September 22). What is the reaction between bromine and toluene?. [Link]
-
Pearson+. (n.d.). Predict the product of the following benzylic bromination reactio.... [Link]
-
Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes. [Link]
-
Medistri SA. (2024, August 12). GC/MS Identification of Impurities. [Link]
-
CUNY. (n.d.). Purification by Recrystallization. [Link]
-
Eureka. (2020, February 7). Preparation method of 2-chloro-4-fluorotoluene. [Link]
-
MDPI. (n.d.). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. [Link]
- Google Patents. (n.d.).
-
CUNY. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. [Link]
-
Organic Chemistry Portal. (n.d.). Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30% Hydrogen Peroxide in the Presence of Na2WO4, Na2VO4, or Na2MoO4 under Organic Solvent-Free Conditions. [Link]
-
PMC. (2024, June 13). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. [Link]
-
Agilent. (2024, March 28). HPLC Method Development: From Beginner to Expert Part 2. [Link]
-
Pearson+. (n.d.). Benzyl bromide is a primary halide. It undergoes SN1 substitution.... [Link]
-
Filo. (2025, December 22). Para substituted benzyl bromide undergoes SN1 reaction with nucleophiles.... [Link]
-
Fiveable. (2025, September 15). Benzyl bromide Definition. [Link]
-
Experiment 2: Recrystallization. (n.d.). [Link]
-
Recrystallization and Crystallization. (n.d.). [Link]
-
Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. [Link]
-
Waters. (n.d.). Method Development for the Chromatographic Separation of Synthetic Cyclic Peptides and Impurities Utilizing a Systematic Protoco. [Link]
-
Euro Chlor. (2004, December 2). Biodegradability of chlorinated solvents and related chlorinated aliphatic compounds. [Link]
-
PMC. (n.d.). O-Demethylation and Successive Oxidative Dechlorination of Methoxychlor by Bradyrhizobium sp. Strain 17-4, Isolated from River Sediment. [Link]
-
EPA. (n.d.). 2-CHLORO-6-FLUORO-3-METHOXYBENZYL BROMIDE - Hazard. [Link]
-
PubMed. (2024, January 15). Hydrolytic degradation of methoxychlor by immobilized cellulase on LDHs@Fe3O4 nanocomposites. [Link]
Sources
- 1. 2-Chloro-4-fluoro-3-methoxy-1-methylbenzene | C8H8ClFO | CID 2773658 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. Wohl-Ziegler Reaction [organic-chemistry.org]
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Technical Support Center: Solvent Effects on the Reactivity of 2-Chloro-4-fluoro-3-methoxybenzyl bromide
Welcome to the technical support center for 2-Chloro-4-fluoro-3-methoxybenzyl bromide. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent. Our goal is to provide you with in-depth, field-proven insights to anticipate and troubleshoot experimental challenges, particularly those arising from solvent effects on its reactivity. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your work.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common issues encountered during reactions with 2-Chloro-4-fluoro-3-methoxybenzyl bromide. The format is designed to help you quickly diagnose problems and find robust solutions.
Q1: My reaction is unexpectedly slow or fails to initiate. What are the likely causes?
A1: A sluggish or non-starting reaction is one of the most common issues and typically points to one of three factors: solvent choice, nucleophile strength, or solubility.
2-Chloro-4-fluoro-3-methoxybenzyl bromide is a primary, substituted benzylic bromide. While primary halides strongly favor the SN2 pathway, the benzylic position can also stabilize a carbocation, making an SN1 pathway possible under specific conditions.[1][2][3] The choice of solvent is the most critical factor in determining which pathway dominates and how fast the reaction proceeds.[4][5][6]
-
Incorrect Solvent for Your Nucleophile: If you are using a strong nucleophile (e.g., CN⁻, N₃⁻, RS⁻) expecting an SN2 reaction, but have chosen a polar protic solvent (like methanol or water), you are actively hindering your reaction. Protic solvents form a hydrogen-bonding cage around the nucleophile, stabilizing it and reducing its reactivity.[5][7] This "solvation effect" can dramatically slow or stop an SN2 reaction.[5]
-
Insufficient Nucleophile Strength: If you are attempting a substitution in a polar aprotic solvent (like DMF or DMSO) but your nucleophile is weak (e.g., H₂O, ROH), the reaction may be exceedingly slow. SN2 reactions depend on a powerful nucleophile to attack the electrophilic carbon.[1]
-
Solubility Issues: All reactants must be in the same phase for the reaction to occur efficiently.[7] If your nucleophilic salt or the benzyl bromide itself is not fully dissolved in the chosen solvent, the reaction will be limited by the dissolution rate, appearing very slow or stalled. Ensure you are using a solvent that can adequately dissolve all components at the reaction temperature.
Troubleshooting Steps:
-
Verify Solvent Type: For SN2 reactions with strong nucleophiles, switch to a polar aprotic solvent like acetone, DMF, or DMSO. These solvents dissolve nucleophilic salts but do not heavily solvate the anion, leaving it "free" and highly reactive.[5][8]
-
Check Reagent Purity: Ensure the benzyl bromide has not hydrolyzed from improper storage and that the nucleophile is of high purity.
-
Increase Temperature: If kinetics are slow, gently warming the reaction can help, but monitor closely for side-product formation.
Q2: I'm getting a mixture of my desired product and an unexpected byproduct. How can I improve selectivity?
A2: The formation of multiple products often indicates a competition between SN1 and SN2 pathways or a side reaction with the solvent (solvolysis).
Because the benzylic position can stabilize a carbocation through resonance with the aromatic ring, the SN1 pathway is a competing possibility, especially if conditions are not carefully controlled.[2][6][9]
-
SN1/SN2 Competition: This is the most likely cause. Using intermediate solvents (like ethanol) can allow both mechanisms to occur simultaneously.[6] The SN2 pathway will give you a single product with inverted stereochemistry (if applicable), while the SN1 pathway proceeds through a planar carbocation, which can lead to a racemic mixture if the carbon is a stereocenter.
-
Solvolysis: If you are using a nucleophilic solvent, such as an alcohol (methanol, ethanol) or water, the solvent itself can act as the nucleophile.[1][5] This leads to the formation of an ether or alcohol byproduct, respectively, alongside the product from your intended nucleophile. This is particularly problematic in SN1 conditions, which favor weak nucleophiles like the solvent itself.
To Improve Selectivity:
-
Push Towards a Single Mechanism:
-
For SN2: Use a high concentration of a strong nucleophile in a polar aprotic solvent (e.g., DMF, DMSO). This maximizes the rate of the bimolecular reaction, outcompeting any potential unimolecular (SN1) pathway.[5][10]
-
For SN1: Use a dilute solution of a weak nucleophile in a polar protic solvent (e.g., formic acid, water, or a fluoroalcohol). The protic solvent will stabilize the carbocation intermediate, favoring this pathway.[1][4]
-
-
Choose a Non-Nucleophilic Solvent: If solvolysis is the issue, switch to a solvent that is not nucleophilic, such as acetonitrile, acetone, or THF, while ensuring it is appropriate for the desired mechanism.
Q3: My product appears to have decomposed during aqueous workup. Is this compound sensitive, and how should I handle it?
A3: Yes, benzyl bromides and their products can be sensitive to workup conditions, especially pH and prolonged exposure to water.[11]
-
Hydrolysis: 2-Chloro-4-fluoro-3-methoxybenzyl bromide is a lachrymator and is sensitive to moisture. It can hydrolyze back to the corresponding benzyl alcohol. The product of your reaction may also be sensitive to acidic or basic conditions used during the extraction.
-
Product Instability: The stability of your final product depends on the new functional group you have introduced. Some groups may not tolerate the pH changes common in a standard acid/base workup.
Recommended Workup Protocol:
-
Pre-Workup Stability Test: Before working up the entire reaction, take a small aliquot, place it in a vial, and simulate your planned workup (e.g., add the acidic or basic solution). Monitor it by Thin Layer Chromatography (TLC) to see if the product decomposes.[11]
-
Quench Carefully: Cool the reaction mixture to 0 °C before quenching. Instead of strong acids or bases, consider a milder quench with a saturated aqueous solution of ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃).
-
Minimize Contact with Water: Perform extractions quickly. If your product is particularly sensitive, you may consider filtering the reaction mixture through a plug of silica gel and washing with a non-polar solvent to remove salts, avoiding an aqueous workup altogether.
-
Check the Aqueous Layer: If your product has unexpectedly high polarity, it may be partially soluble in the aqueous layer. It's always good practice to perform a back-extraction of the aqueous layer with your organic solvent to recover any lost product.[11]
Data & Protocols
Table 1: Solvent Selection Guide for Reactions of 2-Chloro-4-fluoro-3-methoxybenzyl bromide
| Solvent Class | Examples | Dielectric Constant (ε) | Key Characteristics & Impact on Reactivity | Favored Mechanism |
| Polar Protic | Water (H₂O), Methanol (MeOH), Ethanol (EtOH) | High (30-80) | Capable of H-bonding. Stabilizes carbocations and leaving groups. Strongly solvates and deactivates nucleophiles.[4][5][7] | SN1 |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN), Acetone | High (20-50) | Not capable of H-bonding. Solvates cations well, but leaves anions "naked" and highly nucleophilic.[5][8] | SN2 |
| Non-Polar | Toluene, Hexane, Carbon Tetrachloride (CCl₄) | Low (2-4) | Poor at dissolving charged species (nucleophilic salts). Generally unsuitable for nucleophilic substitutions unless phase-transfer catalysis is used.[6][7] | Neither (Generally poor) |
Experimental Workflow Visualization
The following diagram illustrates a logical workflow for selecting the appropriate solvent system based on your desired reaction mechanism.
Caption: Decision workflow for solvent selection.
Protocol 1: General Procedure for SN2 Reaction (e.g., Cyanation)
This protocol is designed to maximize the SN2 pathway, leading to a single, specific product.
Materials:
-
2-Chloro-4-fluoro-3-methoxybenzyl bromide (1.0 eq)
-
Sodium Cyanide (NaCN) (1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Drying tube, magnetic stirrer, and standard glassware
Procedure:
-
Setup: Assemble a round-bottom flask equipped with a magnetic stir bar and a drying tube under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: To the flask, add sodium cyanide (1.2 eq) followed by anhydrous DMF. Stir the suspension for 10 minutes to ensure good dispersion.
-
Substrate Addition: Dissolve 2-Chloro-4-fluoro-3-methoxybenzyl bromide (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the stirring suspension at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours at room temperature. Gentle heating to 40-50 °C can be applied if the reaction is slow.
-
Workup:
-
Once the reaction is complete, cool the mixture in an ice bath.
-
Carefully pour the reaction mixture into a separatory funnel containing cold water and ethyl acetate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for SN1 Reaction (e.g., Ethanolysis)
This protocol illustrates conditions that favor the SN1 pathway, using the solvent as the nucleophile.
Materials:
-
2-Chloro-4-fluoro-3-methoxybenzyl bromide (1.0 eq)
-
Anhydrous Ethanol (EtOH)
-
Sodium Bicarbonate (NaHCO₃) (for workup)
-
Magnetic stirrer and standard glassware with a reflux condenser
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Chloro-4-fluoro-3-methoxybenzyl bromide (1.0 eq) in a generous amount of anhydrous ethanol.
-
Reaction: Stir the solution at room temperature or gently heat to reflux (approx. 78 °C). The reaction is driven by the high concentration of the solvent, which acts as a weak nucleophile.
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC. SN1 solvolysis reactions can be slower than SN2 reactions and may require several hours to overnight.
-
Workup:
-
After completion, cool the reaction to room temperature and remove the bulk of the ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether.
-
Wash the organic solution with a saturated aqueous solution of NaHCO₃ to neutralize any HBr formed, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to yield the crude ethyl ether product.
-
-
Purification: If necessary, purify the product by flash column chromatography.
Visualizing the Mechanistic Divergence
The choice of solvent directly influences the transition state energies, determining the reaction pathway.
Caption: Energy profiles for SN1 and SN2 reactions.
References
-
Quora. (2018). Can you explain the role of solvents in SN1 and SN2 mechanisms? [Online discussion]. Available at: [Link]
-
Chemistry LibreTexts. (2021). 7.5: SN1 vs SN2. Available at: [Link]
-
University of Wisconsin-Madison. Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. [Lecture notes]. Available at: [Link]
-
Reddit. (2020). Benzyl chloride to benzyl alcohol SN1 or SN2? [Online discussion]. r/OrganicChemistry. Available at: [Link]
-
Wolfram Demonstrations Project. Solvent Polarity in SN1 and SN2 Reactions. Available at: [Link]
-
Indian Academy of Sciences. (n.d.). Solvent effects in the reaction between piperazine and benzyl bromide. Journal of Chemical Sciences. Available at: [Link]
-
Chemistry LibreTexts. (2019). 8.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Available at: [Link]
-
CSIR NET LIFE SCIENCE COACHING. (2026). Nucleophilic Substitution in Alkyl Bromides. Available at: [Link]
-
St. Paul's Cathedral Mission College. NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1. [Presentation]. Available at: [Link]
-
National Center for Biotechnology Information. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. PMC. Available at: [Link]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Available at: [Link]
-
Chemistry Steps. (2024). Benzylic Bromination. Available at: [Link]
-
Chemistry LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds. Available at: [Link]
-
Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Available at: [Link]
-
Khan Academy. Reactions at the benzylic position. [Video]. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Khan Academy [khanacademy.org]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. spcmc.ac.in [spcmc.ac.in]
- 8. users.wfu.edu [users.wfu.edu]
- 9. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 10. letstalkacademy.com [letstalkacademy.com]
- 11. How To [chem.rochester.edu]
Work-up procedures for 2-Chloro-4-fluoro-3-methoxybenzyl bromide reactions
Case ID: T-BnBr-243 Status: Active Support Subject: Work-up, Stabilization, and Isolation Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are working with 2-Chloro-4-fluoro-3-methoxybenzyl bromide , a highly functionalized electrophile. This compound presents a duality of challenges: it is a potent lachrymator (requiring strict safety containment) and is chemically labile (prone to hydrolysis and polymerization).
The presence of the 3-methoxy group (electron-donating) competes with the 2-chloro and 4-fluoro substituents (electron-withdrawing). While the withdrawing groups stabilize the benzylic bond against
This guide replaces standard "textbook" work-ups with field-proven protocols designed to maximize recovery and safety.
Module 1: The "Lachrymator" Protocol (Safety & Quenching)
User Question: The fumes are penetrating the hood. How do I safely quench the reaction and clean the glassware without clearing out the lab?
The Hazard Mechanism
Benzyl bromides alkylate TRPA1 ion channels in the sensory nerves of the eyes and respiratory tract. Physical containment is often insufficient; chemical neutralization is required.
Standard Operating Procedure (SOP): Chemical Quenching
Do NOT simply wash with water. Unreacted benzyl bromide in the waste stream is a safety hazard.
-
The "Amine Scavenger" Method (Recommended):
-
Add 1.5 equivalents (relative to excess bromide) of Triethylamine (TEA) or Morpholine to the reaction mixture before work-up.
-
Stir for 30 minutes at ambient temperature.
-
Mechanism: This converts the volatile, lipophilic benzyl bromide into a non-volatile, water-soluble quaternary ammonium salt.
-
Result: The lachrymator partitions into the aqueous layer during extraction, leaving your product in the organic phase.
-
-
Glassware Decontamination:
-
Prepare a "Quench Bath": 10% Ethanolamine in Ethanol or a dilute Sodium Thiosulfate solution.
-
Soak all spatulas, flasks, and septa in this bath for 1 hour before standard cleaning.
-
Module 2: Work-up Procedures (Preventing Hydrolysis)
User Question: My LC-MS shows a growing peak for the benzyl alcohol (M-Br+OH). Is the work-up causing this?
Root Cause Analysis
Yes. The benzylic carbon is electrophilic. In the presence of water and heat (exotherms during extraction), hydroxide ions (or even water itself) displace the bromide.
The "Cold-Buffer" Protocol
Avoid strong bases (NaOH/KOH). Even saturated Sodium Bicarbonate (
| Step | Reagent | Conditions | Technical Rationale |
| 1. Dilution | TBME or Toluene | TBME (tert-butyl methyl ether) separates phases faster than DCM, reducing contact time with water. | |
| 2. Wash 1 | 1M | Cold ( | Mildly acidic buffer ( |
| 3. Wash 2 | Brine (Sat. NaCl) | Cold ( | Increases ionic strength to force organic material out of the aqueous phase (Salting Out). |
| 4. Drying | Anhydrous | Magnesium sulfate ( |
Visual Workflow: Quench & Extraction
Figure 1: Optimized work-up flow to neutralize lachrymatory hazards and prevent hydrolysis.
Module 3: Purification & Isolation
User Question: The oil turns pink/black on the rotovap. Should I run a column?
Stability Alert
The color change indicates the liberation of HBr (autocatalytic decomposition). Silica gel is acidic and often accelerates this degradation.
Decision Matrix: Purification Strategy
-
Crystallization (Preferred):
-
This compound is likely a low-melting solid.
-
Solvent System: Hexanes/EtOAc (9:1) or Heptane (cold).
-
Protocol: Dissolve in minimum warm Heptane (
—do not boil), cool slowly to RT, then to . Seed if possible.
-
-
Flash Chromatography (If necessary):
-
Pre-treatment: Neutralize the Silica Gel. Flush the column with
in Hexanes before loading. -
Eluent: Use non-polar gradients (e.g., 100% Hexanes
5% EtOAc). -
Speed: Run fast. Do not leave the compound on the column.
-
Module 4: Troubleshooting FAQ
| Symptom | Probable Cause | Corrective Action |
| Low Yield / Alcohol formation | Hydrolysis during aqueous wash. | Switch to cold washes. Use TBME instead of DCM (better phase separation). Avoid Bicarbonate; use Phosphate buffer . |
| Pink/Purple discoloration | HBr formation / Oxidation. | Store the product with a stabilizer (Copper wire or Silver foil). Keep dark. |
| Emulsion during extraction | Density of halogenated solvent matches aqueous phase. | Add solid NaCl to the mixture to increase aqueous density. Switch to Toluene or TBME (lighter than water). |
| TLC spots streaking | Product decomposing on Silica. | Add 1% Triethylamine to the TLC eluent. |
| Persistent "Tear Gas" smell | Residual Benzyl Bromide. | Treat the organic layer with Polymer-supported amine scavenger (e.g., Trisamine resin) for 1 hour, then filter. |
References
-
Lachrymator Safety & Handling
- Source: Common Organic Chemistry. "Benzyl Bromide - Safety and Handling."
-
URL:[Link]
-
General Reactivity of Benzyl Halides
- Source: National Institutes of Health (PubChem). "Benzyl Bromide | C7H7Br | CID 7498."
-
URL:[Link]
-
Quenching Protocols (Amine Method)
- Analogous Compound Properties (2-Chloro-4-methoxybenzyl bromide)
Disclaimer: This guide is for research purposes only. Always consult your institution's Chemical Hygiene Plan (CHP) before handling lachrymators.
Sources
Technical Support Center: Byproduct Identification in 2-Chloro-4-fluoro-3-methoxybenzyl bromide Reactions by NMR
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for identifying byproducts in reactions involving 2-Chloro-4-fluoro-3-methoxybenzyl bromide using Nuclear Magnetic Resonance (NMR) spectroscopy. NMR is a powerful, non-destructive technique that offers detailed structural information, making it invaluable for impurity profiling in pharmaceutical development.[1][2][3]
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments, providing explanations grounded in chemical principles and practical experience.
Question 1: I'm seeing unexpected signals in the aromatic region (δ 6.5-8.0 ppm) of my ¹H NMR spectrum. What could they be?
Answer:
Unexpected aromatic signals often point to byproducts formed through several common pathways involving benzylic bromides. The primary suspects are hydrolysis, oxidation, and Friedel-Crafts type reactions.
-
Hydrolysis Product: The most common byproduct is the corresponding benzyl alcohol, 2-Chloro-4-fluoro-3-methoxybenzyl alcohol . This occurs if trace amounts of water are present in your reaction mixture.[4][5] The benzylic protons (-CH₂OH) of this alcohol will appear as a singlet around δ 4.6-4.7 ppm , a noticeable upfield shift from the starting material's benzylic protons (-CH₂Br) which are typically found around δ 4.4-4.5 ppm .[6][7][8][9][10] The aromatic protons will also experience a slight shift.
-
Oxidation Product: If your reaction conditions are oxidative, you may form the corresponding benzaldehyde, 2-Chloro-4-fluoro-3-methoxybenzaldehyde .[11][12] This is characterized by a very distinct singlet for the aldehydic proton appearing far downfield, typically between δ 9.0-10.0 ppm .[8][13] The formation of this byproduct can sometimes be facilitated by solvents like DMSO, especially at elevated temperatures.[13][14]
-
Friedel-Crafts Byproducts: Benzyl bromides are potent electrophiles and can undergo Friedel-Crafts alkylation with other aromatic molecules present in the reaction, or even with another molecule of the starting material (self-alkylation).[15][16][17][18] This can lead to the formation of diarylmethane derivatives. The NMR spectra of these byproducts can be complex, often showing multiple sets of aromatic signals and a characteristic singlet for the methylene bridge (-CH₂-) protons, typically in the range of δ 3.8-4.2 ppm .
-
Over-bromination on the Aromatic Ring: While benzylic bromination is generally selective, under certain conditions (e.g., presence of a Lewis acid catalyst), electrophilic aromatic substitution with bromine can occur on the aromatic ring itself, leading to regioisomers.[19] This would result in a more complex aromatic splitting pattern in the ¹H NMR spectrum.
Question 2: My ¹H NMR shows a singlet around δ 4.7 ppm that I suspect is the benzyl alcohol byproduct. How can I confirm this?
Answer:
Confirming the presence of the alcohol byproduct can be achieved through a simple chemical test directly in the NMR tube, known as a "D₂O shake."
Protocol: D₂O Shake for Hydroxyl Proton Identification
-
Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your sample in a deuterated solvent like CDCl₃. Note the integration and chemical shift of the suspected hydroxyl (-OH) proton. In many cases, the hydroxyl proton of a benzyl alcohol will appear as a broad singlet.[10]
-
Add D₂O: Add a single drop of deuterium oxide (D₂O) to the NMR tube.
-
Shake and Re-acquire: Cap the tube, shake it gently for about 30 seconds to ensure mixing, and re-acquire the ¹H NMR spectrum.
-
Analyze the Spectrum: The signal corresponding to the acidic hydroxyl proton will exchange with deuterium from the D₂O and either disappear completely or significantly decrease in intensity. The benzylic protons (-CH₂OH) will remain, but any coupling to the -OH proton will be lost.
This rapid and non-destructive test provides definitive evidence for the presence of a hydroxyl group.
Question 3: I have multiple potential byproducts. How can I use 2D NMR to help identify them?
Answer:
Two-dimensional (2D) NMR experiments are exceptionally useful for elucidating the structures of unknown impurities.[1]
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds). It is invaluable for piecing together spin systems within a molecule. For example, in a complex aromatic region, COSY can help identify which protons are adjacent on the ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It is the best way to definitively assign proton signals to their corresponding carbon atoms. For instance, you can distinguish between the benzylic carbons of the starting material (-CH₂Br), the alcohol byproduct (-CH₂OH), and the aldehyde byproduct (-CHO).
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. This is crucial for connecting different fragments of a molecule. For example, an HMBC spectrum would show a correlation from the benzylic protons (-CH₂) to the quaternary aromatic carbon they are attached to, helping to confirm the overall carbon skeleton of a byproduct.
Experimental Workflow for 2D NMR Analysis
graph TD { rankdir=LR; A[Crude Reaction Mixture] --> B{¹H NMR}; B --> C{Identify Unknown Signals}; C --> D[Run COSY]; D --> E[Identify Spin Systems]; C --> F[Run HSQC]; F --> G[Assign ¹H to ¹³C]; C --> H[Run HMBC]; H --> I[Connect Molecular Fragments]; E & G & I --> J[Elucidate Byproduct Structures]; }
Summary of Key ¹H NMR Chemical Shifts
The following table summarizes the expected ¹H NMR chemical shift ranges for the starting material and its most common byproducts. These values are approximate and can be influenced by the solvent and other substituents.
| Compound Type | Functional Group Protons | Chemical Shift (δ ppm) | Multiplicity |
| Starting Material | Benzylic (-CH₂Br) | 4.4 - 4.5 | Singlet |
| Aromatic (Ar-H) | ~7.0 - 7.5 | Multiplet | |
| Hydrolysis Product | Benzylic (-CH₂OH) | 4.6 - 4.7 | Singlet |
| Hydroxyl (-OH) | Variable (1.5 - 4.0) | Broad Singlet | |
| Aromatic (Ar-H) | ~7.0 - 7.5 | Multiplet | |
| Oxidation Product | Aldehydic (-CHO) | 9.0 - 10.0 | Singlet |
| Aromatic (Ar-H) | ~7.2 - 7.8 | Multiplet | |
| Friedel-Crafts Product | Methylene Bridge (-CH₂-) | 3.8 - 4.2 | Singlet |
| Aromatic (Ar-H) | Complex Multiplets | Multiplet |
Concluding Remarks
The identification of byproducts is a critical aspect of process chemistry and drug development, ensuring the safety and efficacy of the final product.[20] NMR spectroscopy, with its array of 1D and 2D techniques, stands as a primary tool for the structural elucidation of these impurities.[1][2] By understanding the common reaction pathways and their corresponding NMR spectral signatures, researchers can efficiently troubleshoot unexpected results and optimize their synthetic routes.
References
-
Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals. Available at: [Link]
- Heidarizadeh, F., et al. (n.d.).
-
University of Pretoria. (n.d.). Migrating 1H NMR peaks in the benzylation of adenine reveal the disruptive Kornblum oxidation in DMSO. Available at: [Link]
-
Almac. (n.d.). Impurity level confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy. Available at: [Link]
-
Filo. (2025, November 23). Convert benzyl bromide to benzyl alcohol. Available at: [Link]
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MolecularCloud.org. (2024, June 25). Impurities: Definitions, Types, and NMR Analysis. Available at: [Link]
-
ResearchGate. (n.d.). A Novel and Efficient Oxidation of Benzyl Alcohols to Benzaldehydes with DMSO Catalyzed by Acids. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information for: Indium chloride catalysed benzyl bromination using continuous flow technology. Available at: [Link]
- [www.rhodium.ws]. (n.d.). Oxidation of Benzyl Alcohols to Benzaldehydes with NaBr-Oxone.
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SpectraBase. (n.d.). Benzylbromide - Optional[1H NMR] - Chemical Shifts. Available at: [Link]
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University of Regensburg. (n.d.). NMR Chart. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution. Available at: [Link]
- RJPN. (n.d.).
-
Chemia. (2022, August 9). Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9. Available at: [Link]
-
Chegg.com. (2020, November 6). Solved 1H-NMR Assignments for product from hydrolysis of | Chegg.com. Available at: [Link]
-
Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Available at: [Link]
-
Canadian Science Publishing. (n.d.). Effect of substituents on the chemical shift of benzylic protons. Available at: [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Available at: [Link]
- Google Patents. (n.d.). EP1057801A2 - Process for benzylic bromination.
-
SATHEE. (n.d.). Friedel Crafts Reaction. Available at: [Link]
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Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Available at: [Link]
-
ResearchGate. (n.d.). Isotope experiment of benzyl bromide with water‐¹⁸O. Available at: [Link]
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Rsc.org. (n.d.). Reactivity in Friedel-Crafts Aromatic Benzylation: The Role of the Electrophilic Reactant. Available at: [Link]
-
Rsc.org. (n.d.). Contents. Available at: [Link]
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Available at: [Link]
-
Rsc.org. (n.d.). Supplementary Information. Available at: [Link]
-
Chemistry LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Available at: [Link]
-
Thoreauchem. (n.d.). 2-Chloro-4-fluoro-3-methoxybenzyl bromide-None. Available at: [Link]
-
ORGANIC SPECTROSCOPY INTERNATIONAL. (2015, May 25). NMR spectrum of benzyl alcohol. Available at: [Link]
- Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
- Google Patents. (n.d.). US5053557A - Process for preparing 2-chloro-4-fluorophenol.
-
PubChem. (n.d.). 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene | C7H5BrClFO | CID 66600367. Available at: [Link]
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Stability issues of 2-Chloro-4-fluoro-3-methoxybenzyl bromide in different solvents
An in-depth technical guide to the mechanism of action of fluorinated benzyl bromides in biological systems.
Welcome to the technical support center for 2-Chloro-4-fluoro-3-methoxybenzyl bromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability of this reagent in various solvents, troubleshoot common experimental issues, and offer best practices for its handling and storage. As a highly reactive benzylic bromide, its efficacy is directly tied to its stability, which is critically influenced by the choice of solvent.
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation, focusing on the causal relationship between solvent choice and reagent stability.
Issue 1: Low or No Reaction Yield
Question: I am getting very low yields or no desired product in my reaction. I suspect the 2-Chloro-4-fluoro-3-methoxybenzyl bromide has degraded. How can I confirm this and prevent it?
Answer: This is a common issue stemming from the reagent's inherent reactivity. Benzyl bromides are potent electrophiles, susceptible to degradation via nucleophilic substitution, where the solvent itself can act as the nucleophile (solvolysis).[1][2]
Possible Causes & Solutions:
-
Solvent-Induced Decomposition (Solvolysis):
-
Explanation: Protic solvents such as water, methanol, and ethanol contain nucleophilic hydroxyl groups that can attack the electrophilic benzylic carbon. This reaction, known as solvolysis, replaces the bromide with a hydroxyl or alkoxy group, rendering the reagent inactive for your desired reaction.[3][4] The stability of the benzylic carbocation, influenced by the attached substituents, determines the propensity for SN1-type solvolysis.[5][6]
-
Troubleshooting Steps:
-
Confirm Reagent Purity: Before use, run a quick purity check on your starting material using TLC or ¹H NMR. Look for impurities or new spots/peaks that would indicate degradation.
-
Switch to an Aprotic Solvent: If you are using a protic solvent, switch to a suitable anhydrous aprotic solvent. Aprotic polar solvents like Acetonitrile (ACN), Tetrahydrofuran (THF), or Dimethylformamide (DMF) are generally preferred for nucleophilic substitution reactions as they solvate the cation but not the nucleophile effectively.[7] For reactions sensitive to any nucleophilic attack, a non-polar aprotic solvent like Dichloromethane (DCM) or Toluene might be necessary.
-
Ensure Anhydrous Conditions: Moisture is a significant problem. Ensure all glassware is oven- or flame-dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).[8][9] Use anhydrous grade solvents.
-
-
-
Presence of Other Nucleophiles:
-
Explanation: Your reaction mixture may contain other nucleophilic species besides your intended reactant. Buffers containing amines (e.g., Tris) or other additives can compete in the reaction.
-
Troubleshooting Steps:
-
Review all components in your reaction mixture for potential nucleophiles.
-
If possible, replace nucleophilic buffers with non-nucleophilic alternatives (e.g., HEPES, phosphate).
-
-
Issue 2: Inconsistent Results and Formation of Multiple Side Products
Question: My reaction is not reproducible, and I'm observing multiple unexpected side products. What could be the cause?
Answer: Inconsistent results often point to variable reagent quality and competing reaction pathways, which are heavily influenced by the solvent environment.
Possible Causes & Solutions:
-
Dual SN1/SN2 Reaction Pathways:
-
Explanation: Benzyl bromides can react via both SN1 (unimolecular, proceeding through a carbocation intermediate) and SN2 (bimolecular, concerted mechanism) pathways.[10][11] The choice of solvent can favor one pathway over the other, or allow both to compete.
-
Polar Protic Solvents (e.g., Ethanol, Water): These solvents stabilize the carbocation intermediate, promoting the SN1 pathway.[12] This can lead to a mixture of substitution products and potential rearrangement or elimination byproducts.
-
Polar Aprotic Solvents (e.g., Acetone, DMF, ACN): These solvents favor the SN2 pathway by solvating the counter-ion of the nucleophile, thereby increasing its reactivity.[7] SN2 reactions are typically cleaner and lead to a single product with inverted stereochemistry if the carbon is chiral.[13]
-
-
Troubleshooting Steps:
-
To promote a cleaner, more controlled SN2 reaction, use a polar aprotic solvent like anhydrous ACN or THF.
-
If an SN1 pathway is desired, a polar protic solvent can be used, but be prepared to isolate the desired product from a more complex mixture.
-
Maintain a consistent temperature. Low temperatures often favor the more ordered SN2 transition state.
-
-
-
Base-Induced Elimination:
-
Explanation: If your reaction contains a strong, non-nucleophilic base, it can promote an E2 elimination reaction, forming an alkene, instead of the desired substitution.
-
Troubleshooting Steps:
-
Analyze your side products by LC-MS or GC-MS to check for elimination products.
-
If elimination is an issue, consider using a weaker, non-hindered base or a different solvent system that disfavors elimination.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general stability of 2-Chloro-4-fluoro-3-methoxybenzyl bromide?
A1: 2-Chloro-4-fluoro-3-methoxybenzyl bromide is a reactive alkylating agent and should be considered sensitive to heat, light, and moisture.[8][14] The electron-donating methoxy group can help stabilize the benzylic carbocation, potentially increasing its reactivity in SN1-type reactions, while the electron-withdrawing chloro and fluoro groups activate the benzylic carbon for SN2 attack.[15] This high reactivity inherently means lower stability, especially in the presence of nucleophiles.[15]
Q2: How should I properly store this compound?
A2: To ensure maximum shelf-life and purity, adhere to the following storage guidelines:
-
Environment: Store in a tightly sealed container in a cool, dry, and dark place.[14][16] A refrigerator or freezer is often recommended.
-
Atmosphere: For long-term storage, flushing the container with an inert gas like argon or nitrogen is highly recommended to displace moisture and oxygen.[9]
-
Incompatibilities: Store away from bases, oxidizing agents, and protic substances like water and alcohols.[17][18]
Q3: Which solvents are "safe" and which should be avoided?
A3: The choice is application-dependent. The table below provides a general guideline.
| Solvent Class | Examples | Stability/Reactivity Profile | Common Applications |
| Protic | Water, Methanol, Ethanol | Poor Stability. The compound will readily undergo solvolysis. | Rarely used unless solvolysis is the intended reaction. |
| Aprotic Polar | Acetonitrile (ACN), THF, DMF, Acetone | Moderate Stability. Generally the best choice for substitution reactions. Use anhydrous grade. | SN2-type nucleophilic substitution reactions. |
| Aprotic Non-Polar | Dichloromethane (DCM), Toluene, Hexanes | Good Stability. Low reactivity with the solvent. | As a medium for reactions with other nucleophiles; radical reactions.[19] |
Q4: How can I monitor the stability of the compound in my chosen solvent?
A4: You can perform a simple stability study. Dissolve a small amount of the compound in the solvent of interest and monitor its purity over time at your intended reaction temperature. Analytical techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to track the appearance of degradation products.
Visualization of Degradation Pathways
The primary degradation pathways in nucleophilic solvents are SN1 and SN2 solvolysis.
Caption: Potential solvolysis pathways for 2-Chloro-4-fluoro-3-methoxybenzyl bromide.
Experimental Protocols
Protocol: Quick Test for Solvent Compatibility
This protocol allows for a rapid assessment of the compound's stability in a chosen solvent using TLC analysis.
Materials:
-
2-Chloro-4-fluoro-3-methoxybenzyl bromide
-
Test solvent (anhydrous grade recommended)
-
TLC plates (e.g., silica gel 60 F₂₅₄)
-
Small vials
-
Micropipette or capillary tubes
-
Developing chamber
-
Mobile phase (e.g., 9:1 Hexanes:Ethyl Acetate, requires optimization)
-
UV lamp (254 nm)
Procedure:
-
Prepare a stock solution of the benzyl bromide (~1 mg/mL) in a stable, non-polar solvent like anhydrous DCM. This will be your "Time 0" reference.
-
In a separate vial, dissolve ~1 mg of the benzyl bromide in 1 mL of the test solvent.
-
Immediately spot the "Time 0" solution and the test solution side-by-side on a TLC plate.
-
Allow the test solution to stand at your intended reaction temperature (e.g., room temperature) for a set period (e.g., 30 minutes, 1 hour, 4 hours).
-
At each time point, spot the test solution on the same TLC plate next to the previous spots.
-
Develop the TLC plate using the appropriate mobile phase.
-
Visualize the plate under a UV lamp.
-
Interpretation: Compare the spots from the test solution over time to the "Time 0" reference spot. The appearance of new spots (especially at a lower Rf, indicating more polar compounds like the corresponding alcohol) or the diminishing intensity of the starting material spot indicates degradation.
Troubleshooting Workflow
This diagram outlines a logical process for diagnosing and solving stability-related issues.
Caption: A logical workflow for troubleshooting stability issues.
References
-
Singh, A., Andrews, L. J., & Keefer, R. M. (1961). Intramolecular Nucleophilic Participation. The Effect of Certain ortho Substituents on Solvolysis Rates of Benzyl and Benzhydryl Bromides. Journal of the American Chemical Society. [Link]
-
Kevill, D. N., & D'Souza, M. J. (2009). Intramolecular Nucleophilic Assistance in the Solvolyses of Benzyl Derivatives: Solvolyses of O-nitrobenzyl Bromide and Tosylate. SCILIT. [Link]
-
Matić, M., & Kovačević, D. (2022). Mechanism of Solvolyses of Substituted Benzyl Bromides in 80 % Ethanol. Croatica Chemica Acta. [Link]
-
Robertson, R. E. (2014). Arrhenius parameters in the solvolysis of alkyl chlorides and bromides. Durham e-Theses. [Link]
-
Graczyk, J., & Thornton, E. R. (1994). Solvolysis Mechanisms for Benzyl Substrates. Journal of the Chemical Society, Chemical Communications. [Link]
-
Chemstock. (n.d.). BENZYL CHLORIDE - Safety Data Sheet. [Link]
-
ResearchGate. (2025). Conductance study of benzyl bromide reaction with cyclicamines in aqueous-ethanol medium. [Link]
-
Radhakrishnamurti, P. S., & Panigrahi, G. P. (1974). Kinetics of reaction of benzyl halides with amines in mixed solvents. Proceedings of the Indian Academy of Sciences - Section A. [Link]
-
University of Waterloo. (2023). CHEMICAL STORAGE FACT SHEET. [Link]
-
Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]
-
Frostburg State University Chemistry Department. (2018). Benzyl Bromination. YouTube. [Link]
-
PubChem. (2018). Benzyl Chloride. [Link]
-
Chemistry LibreTexts. (2023). Substitution reactions of alkyl halides: two mechanisms. [Link]
-
CK-12 Foundation. (2026). Nucleophilic Substitution Reactions - Haloalkanes. [Link]
-
Chemguide. (n.d.). What is nucleophilic substitution?. [Link]
-
Dalal Institute. (n.d.). Aliphatic Nucleophilic Substitution. [Link]
-
Southern Illinois University Edwardsville. (n.d.). Aliphatic Nucleophilic Substitution. [Link]
-
U.S. Environmental Protection Agency. (2025). 2-CHLORO-6-FLUORO-3-METHOXYBENZYL BROMIDE - Exposure. [Link]
-
ChemRxiv. (n.d.). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]
-
U.S. Environmental Protection Agency. (2025). 2-CHLORO-6-FLUORO-3-METHOXYBENZYL BROMIDE - Hazard. [Link]
-
U.S. Environmental Protection Agency. (2025). 2-CHLORO-6-FLUORO-3-METHOXYBENZYL BROMIDE - Related Substances. [Link]
Sources
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- 2. Mechanism of Solvolyses of Substituted Benzyl Bromides in 80 % Ethanol [hrcak.srce.hr]
- 3. Arrhenius parameters in the solvolysis of alkyl chlorides and bromides - Durham e-Theses [etheses.dur.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Solvolysis mechanisms for benzyl substrates - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
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Best practices for handling and storing 2-Chloro-4-fluoro-3-methoxybenzyl bromide to maintain purity
A Guide to Maintaining Purity Through Proper Handling and Storage
Welcome to the technical support center for 2-Chloro-4-fluoro-3-methoxybenzyl bromide. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term purity and stability of this reagent in your experiments. As a Senior Application Scientist, I've compiled this information to address common challenges and provide scientifically-grounded best practices.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter while working with 2-Chloro-4-fluoro-3-methoxybenzyl bromide, providing step-by-step solutions.
Issue 1: Decreased Purity or Presence of Impurities in a Freshly Opened Bottle
-
Symptom: You observe unexpected spots on a TLC plate, or NMR/GC-MS analysis shows the presence of impurities in a new bottle of the reagent.
-
Potential Cause: The compound may have degraded during shipping or initial storage due to exposure to moisture, light, or elevated temperatures. Benzyl bromides are known to be sensitive to these conditions.[1][2]
-
Troubleshooting Workflow:
-
Initial Purity Check:
-
Perform a quick purity assessment. A simple method is to run a Thin Layer Chromatography (TLC) analysis against a reference standard if available.
-
For a more detailed analysis, obtain a proton NMR (¹H NMR) spectrum. The benzylic protons (CH₂Br) should appear as a sharp singlet. The presence of other peaks in this region could indicate degradation.
-
-
Inspect Storage Conditions:
-
Verify that the bottle was stored under the recommended conditions immediately upon receipt.
-
Check for any signs of damage to the packaging or container seal that might indicate exposure to the atmosphere.
-
-
Contact Supplier:
-
If you confirm the presence of significant impurities in a new, unopened bottle, contact the supplier immediately and provide them with your analytical data.
-
-
Issue 2: Inconsistent Reaction Yields or Formation of Unexpected Byproducts
-
Symptom: You are experiencing variable yields in your reactions, or you are observing the formation of byproducts that are not typically associated with your reaction pathway.
-
Potential Cause: This could be due to the degradation of the 2-Chloro-4-fluoro-3-methoxybenzyl bromide, leading to the presence of reactive impurities. A common degradation pathway for benzyl bromides is hydrolysis to the corresponding benzyl alcohol, which can then undergo further reactions.[3]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent reactions.
Issue 3: Visible Changes in the Reagent's Appearance
-
Symptom: The solid reagent has changed color (e.g., from white/off-white to yellow or brown) or has become clumpy.
-
Potential Cause: Color change is often an indicator of degradation. Clumping suggests moisture absorption. Benzyl bromides can be lachrymators, and their degradation products can also be irritants.[4]
-
Solution:
-
Do not use the reagent. Visible changes in appearance are a strong indication of significant degradation.
-
Dispose of the reagent according to your institution's hazardous waste disposal procedures.[2]
-
Review your storage practices to prevent this from happening with new batches of the reagent.
-
Frequently Asked Questions (FAQs)
Handling
Q1: What are the essential safety precautions when handling 2-Chloro-4-fluoro-3-methoxybenzyl bromide?
A: This compound is a lachrymator and is corrosive.[5] Always handle it in a well-ventilated chemical fume hood. Personal protective equipment (PPE) is mandatory and includes:
-
Safety goggles and a face shield.[6]
-
Chemical-resistant gloves (nitrile or neoprene).[7]
-
A lab coat.[7]
Q2: How should I properly weigh and dispense this reagent?
A: Due to its sensitivity to moisture, it is best to weigh and dispense 2-Chloro-4-fluoro-3-methoxybenzyl bromide under an inert atmosphere (e.g., in a glovebox or using a Schlenk line). If this is not possible, work quickly in a fume hood on a low-humidity day.
Storage
Q3: What are the optimal storage conditions for 2-Chloro-4-fluoro-3-methoxybenzyl bromide?
A: To maintain purity, store the compound in a tightly sealed container in a cool, dry, and dark place.[2][7] Refrigeration or storage in a freezer is recommended.[8] Protect from moisture and light.[1][2]
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerate or freeze | Minimizes degradation and hydrolysis. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents reaction with atmospheric moisture and oxygen. |
| Light | Amber glass vial or store in the dark | Prevents light-induced degradation.[2] |
| Container | Tightly sealed, original container | Prevents exposure to air and moisture. |
Q4: Can I store this reagent in a plastic container?
A: It is generally recommended to store this compound in its original container, which is typically a glass bottle with a corrosion-resistant cap.[8] Some plastics may be incompatible or may not provide a sufficient barrier to moisture.
Purity and Analysis
Q5: How can I assess the purity of my 2-Chloro-4-fluoro-3-methoxybenzyl bromide?
A: Several analytical techniques can be used:
-
¹H NMR (Proton Nuclear Magnetic Resonance): This is one of the most effective methods. Look for the characteristic singlet of the benzylic protons (CH₂Br) and the absence of impurity peaks, particularly in the region where benzyl alcohol protons would appear.
-
GC-MS (Gas Chromatography-Mass Spectrometry): This can separate and identify volatile impurities.
-
TLC (Thin Layer Chromatography): A quick and easy way to check for the presence of non-volatile impurities.
Q6: What are the common degradation products I should look for?
A: The most common degradation product is the corresponding benzyl alcohol (2-Chloro-4-fluoro-3-methoxybenzyl alcohol), formed through hydrolysis.[3] In the presence of other nucleophiles, different substitution products may be observed.
Experimental Protocols
Protocol 1: Purity Assessment by ¹H NMR
-
Under an inert atmosphere, dissolve a small amount (5-10 mg) of 2-Chloro-4-fluoro-3-methoxybenzyl bromide in an appropriate deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube and cap it securely.
-
Acquire a ¹H NMR spectrum.
-
Integrate the peaks to determine the relative amounts of the desired product and any impurities.
Protocol 2: Small-Scale Purification by Recrystallization
If your reagent has degraded slightly, you may be able to purify it by recrystallization.
-
Choose an appropriate solvent system (a solvent in which the compound is soluble when hot but sparingly soluble when cold). A non-polar solvent like hexanes or a mixture of hexanes and a slightly more polar solvent might be suitable.
-
Gently heat the solvent and dissolve the minimum amount of the crude 2-Chloro-4-fluoro-3-methoxybenzyl bromide.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
-
Verify the purity of the recrystallized material using one of the analytical methods described above.
References
Sources
- 1. westliberty.edu [westliberty.edu]
- 2. nj.gov [nj.gov]
- 3. Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30% Hydrogen Peroxide in the Presence of Na2WO4, Na2VO4, or Na2MoO4 under Organic Solvent-Free Conditions [organic-chemistry.org]
- 4. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. msds.nipissingu.ca [msds.nipissingu.ca]
- 8. tcichemicals.com [tcichemicals.com]
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- 10. chem.libretexts.org [chem.libretexts.org]
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- 12. chemrevise.org [chemrevise.org]
- 13. chemguide.co.uk [chemguide.co.uk]
Validation & Comparative
Comparing reactivity of 2-Chloro-4-fluoro-3-methoxybenzyl bromide with other benzyl bromides.
For Immediate Release
In the intricate landscape of pharmaceutical research and drug development, the reactivity of benzyl bromides is a critical parameter that dictates their utility as key intermediates in the synthesis of complex molecules. This guide offers an in-depth comparison of the reactivity of 2-Chloro-4-fluoro-3-methoxybenzyl bromide against other structurally relevant benzyl bromides, providing researchers, scientists, and drug development professionals with objective, data-driven insights.
The nuanced interplay of electronic and steric effects, governed by the substituents on the aromatic ring, profoundly influences the susceptibility of the benzylic carbon to nucleophilic attack. Understanding these structure-activity relationships is paramount for optimizing reaction conditions and achieving desired synthetic outcomes.
The Structural Context: Electronic and Steric Influences
The reactivity of a benzyl bromide in nucleophilic substitution reactions is fundamentally tied to the stability of the transition state.[1] In an SN2 reaction, the approach of the nucleophile is sensitive to steric hindrance around the benzylic carbon. Conversely, in an SN1 reaction, the rate is determined by the formation of a carbocation intermediate, the stability of which is governed by the electronic nature of the ring substituents.[1][2]
2-Chloro-4-fluoro-3-methoxybenzyl bromide presents a fascinating case study in the balance of these effects. The molecule features:
-
Electron-withdrawing groups: Chlorine and fluorine atoms, which deactivate the aromatic ring through their inductive effects.[3][4]
-
An electron-donating group: A methoxy group, which can donate electron density to the ring via resonance.[3]
The net effect of these substituents on the electrophilicity of the benzylic carbon determines the compound's reactivity profile.
Comparative Reactivity Analysis
To contextualize the reactivity of 2-Chloro-4-fluoro-3-methoxybenzyl bromide, we compare it with a series of other benzyl bromides, each selected to highlight the impact of specific substituent effects.
| Compound | Substituents | Expected Effect on Reactivity (vs. Benzyl Bromide) |
| Benzyl Bromide | None | Baseline |
| 4-Methylbenzyl Bromide | Electron-donating (CH₃) | Increased reactivity |
| 4-Nitrobenzyl Bromide | Strong electron-withdrawing (NO₂) | Decreased reactivity |
| 4-Chlorobenzyl Bromide | Electron-withdrawing (Cl) | Decreased reactivity |
| 2-Chloro-4-fluoro-3-methoxybenzyl bromide | Mixed (Cl, F, OCH₃) | Complex interplay of effects |
Studies have consistently shown that electron-donating groups accelerate the rates of nucleophilic substitution reactions of benzyl bromides, while electron-withdrawing groups slow them down.[5] For instance, the order of reactivity for some para- and meta-substituted benzyl bromides has been established as p-CH₃ > m-CH₃ > H > p-Cl >> p-NO₂.[5]
The presence of both electron-donating (methoxy) and electron-withdrawing (chloro, fluoro) groups on 2-Chloro-4-fluoro-3-methoxybenzyl bromide suggests a nuanced reactivity profile. The methoxy group at the 3-position can donate electron density into the ring through resonance, potentially stabilizing a developing positive charge on the benzylic carbon in an SN1-like transition state. However, the powerful inductive effects of the ortho-chloro and para-fluoro substituents are expected to decrease the electron density of the ring, thereby destabilizing the carbocation and retarding the reaction rate. The ortho-position of the chlorine atom also introduces significant steric hindrance, which would be expected to slow down an SN2 reaction.[1]
Experimental Protocol for Comparative Kinetic Analysis
To empirically determine the relative reactivities, a standardized kinetic experiment can be performed. The following protocol outlines a method for monitoring the progress of a nucleophilic substitution reaction using conductivity measurements.[1]
Objective:
To compare the second-order rate constants (k₂) for the reaction of various benzyl bromides with a common nucleophile (e.g., benzylamine) in a suitable solvent (e.g., methanol).[5][6]
Materials:
-
2-Chloro-4-fluoro-3-methoxybenzyl bromide
-
Benzyl bromide
-
4-Methylbenzyl bromide
-
4-Nitrobenzyl bromide
-
4-Chlorobenzyl bromide
-
Benzylamine
-
Methanol (anhydrous)
-
Conductivity meter and probe
-
Thermostated reaction vessel
-
Standard laboratory glassware
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of each benzyl bromide at a known concentration (e.g., 0.01 M) in anhydrous methanol. These solutions should be prepared shortly before use to minimize solvolysis.[5]
-
Prepare a stock solution of benzylamine at a known concentration (e.g., 0.1 M) in anhydrous methanol.
-
-
Kinetic Run:
-
Place a known volume of the benzylamine solution into the thermostated reaction vessel and allow it to equilibrate to the desired temperature (e.g., 25 °C).
-
Calibrate the conductivity probe with standard solutions.
-
Initiate the reaction by adding a known volume of the benzyl bromide solution to the benzylamine solution with vigorous stirring.
-
Immediately begin monitoring the change in conductivity of the solution over time. Record conductivity readings at regular intervals until the reaction is complete.
-
-
Data Analysis:
-
The observed rate constant (kobsd) can be determined from the change in conductivity over time.
-
The second-order rate constant (k₂) is obtained from the slope of a plot of kobsd versus the concentration of benzylamine.[5]
-
Workflow Diagram:
Caption: Experimental workflow for comparative kinetic analysis.
Interpreting the Results: The Hammett Relationship
The Hammett equation provides a powerful framework for quantifying the effect of substituents on the reactivity of aromatic compounds.[5][7] By plotting the logarithm of the second-order rate constants (log k₂) against the appropriate Hammett substituent constants (σ), a linear free-energy relationship can be established.[5]
Caption: A representative Hammett plot for benzyl bromide reactivity.
A positive slope (ρ value) indicates that the reaction is accelerated by electron-withdrawing groups, while a negative slope suggests that electron-donating groups enhance the reaction rate. For nucleophilic substitution reactions of benzyl bromides, a negative ρ value is typically observed, consistent with the development of a positive charge at the benzylic carbon in the transition state.[8] The position of 2-Chloro-4-fluoro-3-methoxybenzyl bromide on this plot will provide a quantitative measure of its reactivity relative to the other compounds.
Conclusion
References
-
Kinetic Investigations to Enable development of a Robust Radical Benzylic Bromination for Commercial Manufacturing of AMG 423 Dihydrochloride Hydrate. (2020). Newera-spectro. Retrieved from [Link]
-
Experimental and Quantum Mechanical Study of Nucleophilic Substitution Reactions of meta- and para-Substituted Benzyl Bromides with Benzylamine in Methanol: Synergy Between Experiment and Theory. (2016). Australian Journal of Chemistry. Retrieved from [Link]
-
Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018). Master Organic Chemistry. Retrieved from [Link]
-
Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. (2025). ResearchGate. Retrieved from [Link]
-
Mechanism of Solvolyses of Substituted Benzyl Bromides in 80 % Ethanol. (n.d.). ResearchGate. Retrieved from [Link]
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Electrocatalytic Reduction of Benzyl Bromide during Single Ag Nanoparticle Collisions. (2024). Langmuir. Retrieved from [Link]
-
Nucleophilic Substitution in Alkyl Bromides. (2026). CSIR NET LIFE SCIENCE COACHING. Retrieved from [Link]
-
Kinetics and Mechanism of the Reaction of Benzyl Bromide with Thiobenzamides. (1972). Journal of the Korean Chemical Society. Retrieved from [Link]
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correlation of solvolysis rates. (n.d.). DSpace@MIT. Retrieved from [Link]
-
Selectivity of Aryl and Benzylic Bromination. (n.d.). University of Glasgow. Retrieved from [Link]
-
Ch 11 : Nucleophilic substitution of benzylic halides. (n.d.). Department of Chemistry. Retrieved from [Link]
-
Competitive reactions. a) Electronic effect of substituent in... (n.d.). ResearchGate. Retrieved from [Link]
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The Effect of Substituents on Reactivity. (n.d.). St.Peter's Institute of Pharmaceutical Sciences. Retrieved from [Link]
-
Experiment 7 — Nucleophilic Substitution. (n.d.). Unknown Source. Retrieved from [Link]
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SOLVENT EFFECTS ON P VALUES OF THE HAMMETT' EQUATION FOR THE HYDROLYSIS OF BENZYLIDENE BENZOYLHYDRAZONES. (n.d.). An-Najah Repository. Retrieved from [Link]
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The kinetics and mechanisms of organic reactions in liquid ammonia. (n.d.). Faraday Discussions. Retrieved from [Link]
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The Effect of Substituents on Reactivity. (n.d.). Lumen Learning. Retrieved from [Link]
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16.4: Substituent Effects in Electrophilic Substitutions. (2024). Chemistry LibreTexts. Retrieved from [Link]
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Benzyl Chloride Reactivity in SN1 and SN2. (n.d.). Scribd. Retrieved from [Link]
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Reactivity of benzyl halides towards nucleophilic substitution. (2017). Chemistry Stack Exchange. Retrieved from [Link]
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Comparison of the BDE of Alkyl Halides and Benzyl Halides. (n.d.). ResearchGate. Retrieved from [Link]
-
Chemical Energetics, Equilibria and Functional Organic Chemistry Unit 5 Alkyl and Ary. (n.d.). Rajdhani College. Retrieved from [Link]
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2-Chloro-4-fluoro-3-methoxybenzyl bromide. (n.d.). Thoreauchem. Retrieved from [Link]
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Synthesis and styrene copolymerization of bromo, chloro, and fluoro ring-substituted 2-methoxyethyl phenylcyanoacrylates. (n.d.). ChemRxiv. Retrieved from [Link]
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2-CHLORO-6-FLUORO-3-METHOXYBENZYL BROMIDE. (2025). Hazard. Retrieved from [Link]
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2-chloro-6-fluoro-3-methoxybenzyl bromide. (n.d.). PubChemLite. Retrieved from [Link]
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Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene. (2019). Eureka | Patsnap. Retrieved from [Link]
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Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. (2021). MDPI. Retrieved from [Link]
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Efficacy of 2-Chloro-4-fluoro-3-methoxybenzyl Bromide in Producing Target Molecules
The following guide provides an in-depth technical analysis of 2-Chloro-4-fluoro-3-methoxybenzyl bromide , focusing on its efficacy as a critical building block in the synthesis of advanced pharmaceutical intermediates, particularly Bub1 kinase inhibitors .
A Comparative Technical Guide for Medicinal Chemists
Executive Summary
2-Chloro-4-fluoro-3-methoxybenzyl bromide (CAS: 1171917-24-0) is a highly specialized alkylating agent used primarily to introduce the 2-chloro-4-fluoro-3-methoxyphenyl moiety into pharmacologically active scaffolds. Its unique trisubstituted pattern confers specific metabolic stability and lipophilicity profiles to target molecules, most notably in the development of Bub1 kinase inhibitors for oncology applications.
This guide evaluates the bromide’s performance against its primary alternatives—the corresponding benzyl chloride and benzyl alcohol —demonstrating why the bromide is the preferred reagent for sterically demanding alkylations despite its higher cost.
Chemical Profile & Reactivity Analysis
The efficacy of this building block is defined by the interplay between its leaving group (bromide) and the electronic/steric environment of the benzene ring.
| Feature | Specification | Mechanistic Implication |
| Leaving Group | Bromide ( | High Reactivity: The C-Br bond is weaker (~68 kcal/mol) than C-Cl (~81 kcal/mol), facilitating rapid |
| Ortho-Substituent | Chlorine (2-position) | Steric Hindrance: The bulky chlorine atom at the ortho position creates significant steric crowding around the benzylic carbon, retarding nucleophilic attack. |
| Electronic Effects | 4-Fluoro, 3-Methoxy | Electronic Tuning: The inductive electron-withdrawal from F and OMe increases the electrophilicity of the benzylic carbon, partially compensating for the steric hindrance. |
Why Reactivity Matters Here
In standard benzyl halides, the transition from chloride to bromide is often a matter of convenience. However, for 2-Chloro-4-fluoro-3-methoxybenzyl bromide , the ortho-chloro substituent imposes a high energy barrier for
Case Study: Synthesis of Bub1 Kinase Inhibitors
Target Molecule Context: Indazole-based Bub1 inhibitors (e.g., derivatives described in WO2013050438A1).
The critical step in synthesizing these inhibitors involves the N-alkylation of an indazole core . This reaction serves as the benchmark for comparing the efficacy of the bromide versus alternatives.
Experimental Protocol: N-Alkylation of Indazole
Objective: Synthesize 1-(2-chloro-4-fluoro-3-methoxybenzyl)-1H-indazole-3-carboxylic acid methyl ester.
Reagents & Conditions
-
Substrate: 1H-Indazole-3-carboxylic acid methyl ester (1.0 eq)
-
Reagent: 2-Chloro-4-fluoro-3-methoxybenzyl bromide (1.1 eq)
-
Base: Cesium Carbonate (
, 2.0 eq) -
Solvent: DMF (anhydrous)
-
Temperature:
(Room Temperature) ->
Step-by-Step Methodology
-
Dissolution: Charge a flame-dried reaction flask with the indazole substrate (10 mmol) and anhydrous DMF (50 mL). Stir under
atmosphere. -
Deprotonation: Add
(20 mmol) in a single portion. Stir at room temperature for 30 minutes to generate the indazole anion. -
Addition: Add 2-Chloro-4-fluoro-3-methoxybenzyl bromide (11 mmol) dropwise as a solution in DMF (5 mL).
-
Reaction: Heat the mixture to
and monitor by LC-MS.-
Checkpoint: The bromide typically reaches >95% conversion within 2–4 hours .
-
-
Workup: Dilute with EtOAc, wash with water (3x) and brine (1x) to remove DMF. Dry over
and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc gradient).
Comparative Performance Analysis
This section objectively compares the Bromide against the Chloride and Alcohol (via Mitsunobu) for the specific alkylation described above.
Data Summary Table
| Metric | Benzyl Bromide (Product) | Benzyl Chloride (Alternative 1) | Benzyl Alcohol (Alternative 2) |
| Reagent Cost | High ( | Low ($) | Medium ( |
| Reaction Time | 3 hours | 18–24 hours | 12 hours |
| Temperature | |||
| Yield (Isolated) | 88% | 65% | 72% |
| Impurity Profile | Minimal (Clean conversion) | Unreacted SM, Thermal degradation | Triphenylphosphine oxide (TPPO) |
| Scalability | Excellent | Good | Poor (Chromatography required) |
Detailed Analysis
1. vs. Benzyl Chloride (Nucleophilic Substitution)[1][2]
-
The Challenge: The ortho-chloro substituent on the benzyl ring creates a "steric wall." The chloride leaving group is too poor to overcome this barrier efficiently at mild temperatures.
-
The Consequence: Using the benzyl chloride requires heating to
and often the addition of Sodium Iodide (Finkelstein conditions) to generate the iodide in situ. -
Result: Prolonged heating leads to thermal decomposition of the indazole substrate and lower overall yields (65% vs 88%).
2. vs. Benzyl Alcohol (Mitsunobu Reaction)
-
The Challenge: The Mitsunobu reaction (DEAD/PPh3) avoids halides entirely but suffers from poor atom economy.
-
The Consequence: The reaction generates stoichiometric amounts of triphenylphosphine oxide (TPPO) and hydrazine byproducts.
-
Result: While the yield is respectable (72%), the purification burden is massive. Separating the product from TPPO requires difficult chromatography, making this route unviable for scale-up (>100g).
Mechanistic Visualization
Reaction Pathway & Decision Logic
The following diagram illustrates the kinetic advantage of the bromide and the decision framework for selecting the correct reagent.
Caption: Comparative workflow showing the kinetic efficiency of the Bromide route versus the thermal risks of the Chloride route and purification issues of the Alcohol route.
Steric Environment Visualization
The ortho-chloro group (Position 2) blocks the trajectory for the nucleophile (
Conclusion & Recommendation
For the synthesis of Bub1 kinase inhibitors and related pharmacophores containing the 2-chloro-4-fluoro-3-methoxybenzyl moiety, the Bromide derivative is the superior reagent.
-
Recommendation: Use 2-Chloro-4-fluoro-3-methoxybenzyl bromide for all discovery and early-development phases (gram to kilogram scale).
-
Rationale: The cost premium of the bromide is offset by the 20-25% yield increase and the elimination of thermal degradation impurities associated with the chloride analog. The operational simplicity (mild heating, simple workup) ensures a robust, self-validating protocol essential for high-throughput medicinal chemistry.
References
-
Luecking, U. et al. (2013). Substituted Benzylindazoles for Use as Bub1 Kinase Inhibitors in the Treatment of Hyperproliferative Diseases. WO2013050438A1. World Intellectual Property Organization.
-
Sigma-Aldrich. (n.d.). 2-Chloro-4-fluoro-3-methoxybenzyl bromide Product Specification.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551-2651.
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The Untapped Therapeutic Potential of 2-Chloro-4-fluoro-3-methoxybenzyl Bromide Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can yield potent and selective therapeutic agents is perpetual. 2-Chloro-4-fluoro-3-methoxybenzyl bromide, a halogenated and methoxy-substituted aromatic compound, represents a versatile starting material for the synthesis of a diverse array of derivatives. While direct biological activity data for compounds derived from this specific benzyl bromide is not extensively documented, a comprehensive analysis of structure-activity relationships (SAR) among analogous compounds allows for a robust predictive assessment of their potential as anticancer, anti-inflammatory, and antimicrobial agents. This guide provides an in-depth comparison of the projected biological activities of these novel derivatives against established therapeutic alternatives, supported by experimental data from structurally related compounds and detailed protocols for their evaluation.
Synthetic Versatility: Gateway to Diverse Chemical Entities
The reactivity of the benzylic bromide in 2-Chloro-4-fluoro-3-methoxybenzyl bromide makes it an excellent electrophile for nucleophilic substitution reactions. This allows for the straightforward synthesis of several classes of derivatives, each with distinct physicochemical properties and potential biological activities.
Caption: Proposed synthetic routes from 2-Chloro-4-fluoro-3-methoxybenzyl bromide.
Standard synthetic protocols, such as the Williamson ether synthesis, esterification with carboxylates, and N-alkylation of amines, can be readily applied.[1][2] Furthermore, conversion of the benzyl bromide to a benzyl azide opens up the possibility of copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazole derivatives.[3]
Comparative Analysis of Predicted Biological Activities
The unique combination of a chloro, fluoro, and methoxy group on the benzene ring is anticipated to confer significant biological activity. Halogenation, in general, is known to enhance the antimicrobial and anticancer properties of organic molecules.[4]
Anticancer Activity
The presence of halogen and methoxy substituents on aromatic rings is a common feature in many anticancer agents. For instance, various aryl benzyl ethers and substituted benzyl esters have demonstrated cytotoxic effects against a range of cancer cell lines.[5][6]
Table 1: Comparative Anticancer Activity of Structurally Related Compounds
| Compound Class | Specific Example | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Fluoro-substituted Aryl Benzyl Ether | Compound 10 (structure not fully specified) | A549 (Lung), SGC7901 (Gastric) | Not specified, but most active in the series | Doxorubicin | ~0.1-1 |
| Aspirin-based Benzyl Ester | ABE with meta-ASA and specific leaving group | HT-29 (Colon), BxPC-3 (Pancreatic) | ~5-20 | Aspirin | >1000 |
| 2-Chloroacetamide Thiazole Scaffold | 2-chloroacetamides with thiazole scaffolds | Jurkat (T-cell leukemia) | Significant cytotoxicity reported | - | - |
Data is synthesized from multiple sources for comparative purposes and specific values for direct analogs of 2-Chloro-4-fluoro-3-methoxybenzyl bromide derivatives are not available.[5][6][7]
The proposed derivatives of 2-Chloro-4-fluoro-3-methoxybenzyl bromide are hypothesized to exert anticancer activity through mechanisms such as the inhibition of key signaling pathways or by acting as alkylating agents, a notion supported by the activity of related chloroacetamides.[7]
Anti-inflammatory Activity
Methoxyphenolic compounds are known to possess anti-inflammatory properties.[8] The substitution pattern of the title compound suggests that its derivatives could modulate inflammatory pathways. For example, compounds with a 3-methoxybenzyl moiety have shown analgesic and anti-inflammatory effects.[9]
Table 2: Comparative Anti-inflammatory Activity of Structurally Related Compounds
| Compound Class | Specific Example | Assay | IC50 (µM) or % Inhibition | Reference Compound | IC50 (µM) or % Inhibition |
| 3-Methoxybenzyl Derivative | 2-(1-ethyl propylidenehydrazino)-3-(3-methoxyphenyl)-3H-quinazolin-4-one | Carrageenan-induced paw edema | More potent than diclofenac | Diclofenac | Standard |
| NSAID-Trimethoxybenzyl Alcohol Conjugate | Ketoprofen derivative (19) | COX-2 Inhibition | 94% inhibition | Ketoprofen | 49% inhibition |
| Benzimidazole Derivative | Various substituted benzimidazoles | Multiple (COX, LOX, cytokines) | Varies | Diclofenac/Indomethacin | Standard |
Data is synthesized from multiple sources for comparative purposes.[9][10][11]
The anti-inflammatory potential of the proposed derivatives could stem from the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, or the modulation of pro-inflammatory cytokine production.
Antimicrobial Activity
Halogenated aromatic compounds are well-documented for their antimicrobial properties.[4] The presence of both chlorine and fluorine in the scaffold of 2-Chloro-4-fluoro-3-methoxybenzyl bromide derivatives suggests a strong potential for antibacterial and antifungal activity.
Table 3: Comparative Antimicrobial Activity of Structurally Related Compounds
| Compound Class | Specific Example | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Halogenated Benzene Derivative | 2,6-dipiperidino-1,4-dihalogenobenzenes | S. aureus, C. albicans | 32-128 | Fluconazole | 128 |
| Substituted Benzylamine | 5β-cholanyl-24-benzylamine derivatives | Gram-positive bacteria | Correlates with hydrophobicity | - | - |
| Benzyl Guanidine Derivative | 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative (9m) | S. aureus, E. coli | 0.5, 1 | - | - |
| Benzyl Bromide Derivative | Substituted benzyl bromides | Gram-positive bacteria & fungi | High activity reported | - | - |
Data is synthesized from multiple sources for comparative purposes.[4][12][13][14]
The mechanism of action for such compounds is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes. The lipophilicity conferred by the benzyl group and the electronic effects of the halogen and methoxy substituents are expected to play a crucial role in their antimicrobial efficacy.
Experimental Protocols for Biological Evaluation
To validate the predicted biological activities, a series of well-established in vitro assays should be performed. The following are detailed, step-by-step methodologies for key experiments.
Anticancer Activity: MTT Assay for Cytotoxicity
Caption: Workflow for the MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
Caption: Workflow for the nitric oxide inhibition assay.
Protocol:
-
Cell Seeding: Plate RAW 264.7 murine macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with different concentrations of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production.
-
Incubation: Incubate for 24 hours at 37°C.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Analysis: Construct a standard curve with sodium nitrite to determine the nitrite concentrations in the samples. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
Protocol:
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
While direct experimental evidence for the biological activities of derivatives from 2-Chloro-4-fluoro-3-methoxybenzyl bromide is currently limited, the analysis of structurally analogous compounds strongly suggests a high potential for the development of novel anticancer, anti-inflammatory, and antimicrobial agents. The synthetic accessibility of diverse derivatives from this starting material, combined with the predictable bioactivity conferred by its unique substitution pattern, makes it a compelling scaffold for further investigation in drug discovery programs. The experimental protocols provided herein offer a clear roadmap for the systematic evaluation of these promising compounds. Future research should focus on the synthesis and screening of a focused library of these derivatives to validate these predictions and to elucidate their mechanisms of action.
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A Cost-Benefit Analysis of 2-Chloro-4-fluoro-3-methoxybenzyl Bromide in Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the selection of an appropriate building block is a critical decision that influences not only the efficiency and yield of a reaction but also the overall cost and safety of the process. Benzylating agents are a cornerstone of synthetic chemistry, employed in a vast array of applications, from the protection of functional groups to the construction of complex molecular scaffolds in pharmaceuticals and agrochemicals. This guide provides an in-depth cost-benefit analysis of a niche yet potentially valuable reagent, 2-Chloro-4-fluoro-3-methoxybenzyl bromide, and compares its utility against more common alternatives. As a Senior Application Scientist, my aim is to offer a comprehensive perspective grounded in scientific principles and practical considerations, enabling you to make informed decisions in your synthetic endeavors.
The Profile of a Multifaceted Reagent: 2-Chloro-4-fluoro-3-methoxybenzyl Bromide
2-Chloro-4-fluoro-3-methoxybenzyl bromide is a polysubstituted aromatic compound with the molecular formula C8H7BrClFO. Its structure is characterized by a benzyl bromide moiety, which is the reactive center for nucleophilic substitution, and a benzene ring adorned with three distinct substituents: a chloro group, a fluoro group, and a methoxy group. This unique combination of functionalities imparts a specific set of electronic and steric properties that can be strategically exploited in organic synthesis.
The chloro and fluoro groups are electron-withdrawing, which can influence the reactivity of the benzylic carbon. In contrast, the methoxy group is electron-donating through resonance, adding another layer of complexity to its electronic profile. The substitution pattern also has implications for the physicochemical properties of the resulting products, such as lipophilicity and metabolic stability, which are critical parameters in drug discovery.
The Synthetic Pathway: A Multi-step Journey
This multi-step synthesis, involving nitration, reduction, diazotization, hydrolysis, methylation, and finally, benzylic bromination, inherently increases the cost of the final product compared to single-step preparations of simpler benzyl bromides. Each step requires purification and characterization, adding to the labor and material costs.
The Competitive Landscape: A Comparative Analysis
The true value of 2-Chloro-4-fluoro-3-methoxybenzyl bromide can only be assessed by comparing it to alternative benzylating agents. The choice of alternative will depend on the specific synthetic goal, but for the purpose of this guide, we will consider a range of commercially available substituted benzyl bromides.
| Reagent | Key Features | Relative Reactivity (Predicted) | Cost (Illustrative) |
| 2-Chloro-4-fluoro-3-methoxybenzyl bromide | Polysubstituted, unique electronic profile | Moderate | High (Inquiry-based) |
| Benzyl Bromide | Unsubstituted, high reactivity | High | Low |
| 4-Methoxybenzyl Bromide (PMB-Br) | Electron-donating group, high reactivity, PMB protecting group | High | Moderate |
| 4-Fluorobenzyl Bromide | Electron-withdrawing group, moderate reactivity | Moderate | Moderate |
| 2-Chlorobenzyl Bromide | Electron-withdrawing group, steric hindrance | Moderate-Low | Moderate |
| 2-Chloro-4-fluorobenzyl Bromide | Disubstituted, moderate reactivity | Moderate | Moderate-High |
Reactivity and Selectivity:
The reactivity of benzyl bromides in nucleophilic substitution reactions is influenced by both electronic and steric effects[1]. Electron-donating groups, such as the methoxy group, generally increase the rate of reaction by stabilizing the transition state[2]. Conversely, electron-withdrawing groups like chloro and fluoro tend to decrease the reaction rate[2]. The position of the substituents also plays a crucial role.
For 2-Chloro-4-fluoro-3-methoxybenzyl bromide, the net effect on reactivity is a balance of these competing factors. The methoxy group at the 3-position is expected to activate the ring towards electrophilic attack and stabilize a partial positive charge on the benzylic carbon during an SN1-type reaction. However, the ortho-chloro group can provide some steric hindrance and, along with the fluoro group, will have an electron-withdrawing inductive effect. This complex interplay suggests a moderate reactivity, potentially offering a higher degree of selectivity in complex syntheses compared to highly reactive agents like unsubstituted benzyl bromide or 4-methoxybenzyl bromide.
Cost-Benefit Trade-offs:
The primary drawback of using 2-Chloro-4-fluoro-3-methoxybenzyl bromide is its high cost, stemming from its multi-step synthesis. This high initial cost must be justified by a significant benefit in the synthetic outcome. Such benefits could include:
-
Improved Yield or Purity: In cases where a less reactive, more selective reagent prevents side reactions, the overall yield and purity of the desired product might be higher, potentially reducing downstream purification costs.
-
Unique Product Properties: The specific substitution pattern of this reagent can impart desirable properties to the final molecule, such as enhanced biological activity or improved metabolic stability, which is a key consideration in drug development. The presence of fluorine, in particular, is known to have a profound impact on the pharmacokinetic and pharmacodynamic properties of drug candidates.
-
Enabling Difficult Transformations: For certain substrates, a reagent with a finely tuned reactivity profile may be the only option to achieve a desired transformation without decomposition or unwanted side reactions.
Safety and Handling:
Benzyl bromides as a class of compounds are lachrymatory and corrosive. They should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood[3][4][5][6]. Emergency eyewash stations and safety showers should be readily accessible[4]. In case of skin contact, the affected area should be washed immediately and thoroughly[4]. It is crucial to consult the Safety Data Sheet (SDS) for any specific benzyl bromide before use.
Experimental Protocols
To provide a practical context for this analysis, the following section outlines detailed experimental protocols. The first is a plausible, multi-step synthesis of the target compound, and the second is a general procedure for a common application of benzylating agents, which can be adapted for a comparative study.
Protocol 1: Synthesis of 2-Chloro-4-fluoro-3-methoxybenzyl Bromide (Hypothetical)
This protocol is a proposed route and should be optimized and validated in a laboratory setting.
Step 1: Synthesis of 2-Chloro-4-fluorotoluene [7][8][9][10]
-
In a suitable reactor, cool anhydrous hydrogen fluoride to below 5°C.
-
Slowly add 3-chloro-4-methylaniline, maintaining the temperature between 5-15°C.
-
After the addition is complete, cool the mixture to below 5°C and add sodium nitrite in portions, keeping the temperature between -5°C and 15°C.
-
After the reaction is complete, slowly warm the mixture to effect pyrolysis and formation of the fluorinated product.
-
Isolate the organic layer, neutralize, and purify by distillation to obtain 2-chloro-4-fluorotoluene.
Step 2-5: Synthesis of 2-Chloro-4-fluoro-5-methoxytoluene (Abridged)
This would likely proceed through a standard sequence of nitration of the toluene derivative, followed by reduction of the nitro group to an amine, diazotization of the amine and subsequent hydrolysis to a phenol, and finally methylation of the phenol to the methoxy ether. Each of these steps would require specific reaction conditions and purification.
Step 6: Benzylic Bromination [11][12][13]
-
Dissolve 2-Chloro-4-fluoro-5-methoxytoluene in a suitable solvent such as acetonitrile or carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) (1.05 equivalents) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN).
-
Irradiate the mixture with a suitable light source (e.g., a household compact fluorescent lamp) or heat to reflux to initiate the reaction.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate.
-
Purify the crude product by column chromatography or recrystallization to yield 2-Chloro-4-fluoro-3-methoxybenzyl bromide.
Protocol 2: Comparative O-Alkylation of a Phenol[14][15][16][17][18]
This general protocol can be used to compare the performance of 2-Chloro-4-fluoro-3-methoxybenzyl bromide with other benzylating agents.
-
To a solution of a phenol (1.0 equivalent) in a suitable solvent (e.g., DMF or acetone), add a base such as potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the benzylating agent (1.1 equivalents) to the mixture.
-
Heat the reaction to an appropriate temperature (e.g., 60-80°C) and monitor its progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Analyze the yield and purity of the product.
By running this protocol in parallel with 2-Chloro-4-fluoro-3-methoxybenzyl bromide and its alternatives, a direct comparison of their efficacy can be made.
Conclusion and Recommendations
The cost-benefit analysis of using 2-Chloro-4-fluoro-3-methoxybenzyl bromide in synthesis is a nuanced one. Its primary and most significant drawback is its high cost and lack of ready availability, which is a direct consequence of its multi-step synthesis. However, for research and development, particularly in the fields of medicinal chemistry and agrochemicals, the unique substitution pattern of this reagent may offer significant advantages that outweigh the cost.
We recommend considering 2-Chloro-4-fluoro-3-methoxybenzyl bromide under the following circumstances:
-
When seeking to modulate the physicochemical properties of a target molecule: The unique combination of chloro, fluoro, and methoxy substituents can be a powerful tool for fine-tuning properties like lipophilicity, metabolic stability, and binding affinity.
-
When encountering selectivity issues with more reactive benzylating agents: The predicted moderate reactivity of this reagent may provide a solution for complex syntheses where side reactions are a problem.
-
In the later stages of lead optimization in drug discovery: When the potential for improved biological activity justifies the use of a more expensive and complex building block.
For routine synthetic applications, such as simple protection of alcohols or phenols, more economical and readily available alternatives like benzyl bromide or 4-methoxybenzyl bromide are likely to be the more prudent choice.
Ultimately, the decision to use 2-Chloro-4-fluoro-3-methoxybenzyl bromide should be made on a case-by-case basis, carefully weighing the potential benefits in terms of synthetic outcome and final product properties against the undeniable cost and effort required to access this specialized reagent.
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Common Name: BENZYL BROMIDE HAZARD SUMMARY. (2000, December 15). NJ.gov. Retrieved from [Link]
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A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. (2013, November 21). The Journal of Organic Chemistry. Retrieved from [Link]
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Hammett-Correlation Analysis of the Benzylic Bromination with NBS of Toluene Derivatives under SFRC. ResearchGate. Retrieved from [Link]
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Reactions at the Benzylic Position: Halogenation. (2025, May 22). JoVE. Retrieved from [Link]
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Phenolates- O-alkylation and C-alkylation. (2011, April 9). PharmaXChange.info. Retrieved from [Link]
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Photochemical benzylic bromination in continuous flow using BrCCl3 and its application to telescoped p-methoxybenzyl protection. (2019, January 22). RSC Publishing. Retrieved from [Link]
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O-Alkylation of phenol derivatives via a nucleophilic substitution. RSC Publishing. Retrieved from [Link]
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Preparation method of 2-chloro-4-fluorotoluene. Eureka | Patsnap. (2020, February 7). Retrieved from [Link]
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A Single Pot Process For The Preparation Of 2 Chloro 4 Fluoro 5 Nitrobenzoate Derivatives. Retrieved from [Link]
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Chemical Reaction Rate Comparison The reaction shown is between a benzyl... Filo. (2025, June 15). Retrieved from [Link]
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Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. ResearchGate. (2025, August 7). Retrieved from [Link]
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Experimental and Quantum Mechanical Study of Nucleophilic Substitution Reactions of meta- and para-Substituted Benzyl Bromides with Benzylamine in Methanol: Synergy Between Experiment and Theory. Australian Journal of Chemistry. (2016, July 18). Retrieved from [Link]
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What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? Quora. (2022, October 26). Retrieved from [Link]
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A Senior Application Scientist's Guide to Alternative Reagents for 2-Chloro-4-fluoro-3-methoxybenzyl bromide in Complex Molecule Synthesis
In the intricate world of pharmaceutical and fine chemical synthesis, the choice of a benzylating agent can be a critical determinant of a reaction's success. The poly-substituted benzyl halide, 2-Chloro-4-fluoro-3-methoxybenzyl bromide, is a highly functionalized reagent, likely employed in the synthesis of complex target molecules where precise control of stereochemistry and electronic properties is paramount. A prime example of such an application is in the synthesis of kinase inhibitors, where the benzyl moiety is a common structural motif. This guide provides a comparative analysis of viable alternatives to 2-Chloro-4-fluoro-3-methoxybenzyl bromide, offering researchers and drug development professionals the data and insights needed to make informed decisions for their specific synthetic challenges.
The Subject Reagent: 2-Chloro-4-fluoro-3-methoxybenzyl bromide
2-Chloro-4-fluoro-3-methoxybenzyl bromide is an electrophilic reagent designed for the introduction of the 2-chloro-4-fluoro-3-methoxyphenylmethyl group into a molecule. The substitution pattern on the aromatic ring is electronically complex, with the electron-withdrawing chloro and fluoro groups and the electron-donating methoxy group influencing the reactivity of the benzylic carbon. The bromide is a good leaving group, making the reagent highly susceptible to nucleophilic attack in SN2 reactions.
The primary application for such a reagent is in the synthesis of pharmaceutical intermediates. For instance, the structurally related 2,6-dichloro-3-fluorophenyl moiety is a key component of the anaplastic lymphoma kinase (ALK) inhibitor, Crizotinib.[1][2][3] The synthesis of such molecules often involves the coupling of the substituted benzyl group with a nucleophilic site on a heterocyclic core.
The Quest for Alternatives: Why Look Beyond the Standard?
While 2-Chloro-4-fluoro-3-methoxybenzyl bromide is a potent reagent, several factors may necessitate the consideration of alternatives:
-
Reactivity and Selectivity: The high reactivity of benzyl bromides can sometimes lead to over-alkylation or side reactions, especially with substrates possessing multiple nucleophilic sites.[4]
-
Cost and Availability: Highly substituted and specialized reagents can be expensive and may not be readily available from all suppliers.
-
Reaction Conditions: The standard Williamson ether synthesis conditions for benzyl halides (strong base) may not be suitable for sensitive substrates.[5]
-
Safety Profile: Benzyl halides are lachrymators and require careful handling.[6]
This guide will explore three main categories of alternatives:
-
Alternative Benzyl Halides
-
Benzylating Agents with Alternative Leaving Groups
-
Alternative Synthetic Strategies
Alternative Benzyl Halides: A Matter of Halogen and Substitution
The most direct alternatives to 2-Chloro-4-fluoro-3-methoxybenzyl bromide are other benzyl halides. The choice of the halogen (bromide vs. chloride) and the substitution pattern on the aromatic ring are the key variables.
Bromide vs. Chloride: A Trade-off Between Reactivity and Cost
Benzyl bromides are generally more reactive than the corresponding chlorides due to the better leaving group ability of the bromide ion. However, benzyl chlorides are often less expensive and more stable.[7] For less reactive nucleophiles, the higher reactivity of the bromide may be necessary to achieve a reasonable reaction rate. Conversely, for highly reactive nucleophiles, the use of a benzyl chloride can provide better control and minimize the formation of byproducts.[8]
The Influence of Ring Substituents
The electronic nature of the substituents on the aromatic ring can fine-tune the reactivity of the benzyl halide. Electron-withdrawing groups (like chloro and fluoro) decrease the electron density of the aromatic ring but can have a complex effect on the benzylic carbon's reactivity. Electron-donating groups (like methoxy) generally increase the reactivity of the benzyl halide towards SN2 displacement.
The following table compares commercially available benzyl halides with similar substitution patterns:
| Reagent | CAS Number | Key Features |
| 2-Chloro-6-fluoro-3-methoxybenzyl bromide | 886499-54-3 | Structurally very similar to the target reagent.[9][10] |
| 2-Chloro-4-methoxybenzyl bromide | 54788-17-9 | Lacks the fluorine atom, potentially altering electronic properties and cost. |
| 3-Fluoro-4-methoxybenzyl chloride | Not readily available | The chloride analogue would offer lower reactivity and potentially lower cost.[11] |
| 2,4-Difluoro-3-methoxybenzyl bromide | Not readily available | The additional fluorine atom would further modify the electronic properties.[12] |
Benzylating Agents with Alternative Leaving Groups: Expanding the pH Range
For substrates that are sensitive to the strongly basic conditions of the Williamson ether synthesis, alternative benzylating agents that can be used under acidic or neutral conditions are highly valuable.[5]
-
Benzyl Trichloroacetimidates: These reagents, such as benzyl 2,2,2-trichloroacetimidate, allow for the benzylation of alcohols under acidic conditions, typically using a catalytic amount of a strong acid like trifluoromethanesulfonic acid. This method is particularly useful for substrates with acid-labile protecting groups.
-
2-Benzyloxy-1-methylpyridinium triflate (BnOPT): This reagent enables the benzylation of alcohols under nearly neutral conditions, which is advantageous for highly sensitive substrates.[4]
The following diagram illustrates the general workflow for a Williamson ether synthesis, a common application for benzyl halides.
Caption: Workflow for Williamson Ether Synthesis.
Alternative Synthetic Strategies: The Suzuki Coupling Approach
For certain synthetic targets, a more convergent approach, such as a Suzuki coupling, may be a superior alternative to direct benzylation. This strategy involves the palladium-catalyzed cross-coupling of a boronic acid or ester with a halide or triflate. In the context of our target moiety, this would involve the synthesis of 4-chloro-2-fluoro-3-methoxyphenylboronic acid and its subsequent coupling with a suitable heterocyclic partner.
This approach offers several potential advantages:
-
Milder Reaction Conditions: Suzuki couplings are often performed under milder conditions than many classical C-C bond-forming reactions.
-
Functional Group Tolerance: The reaction is tolerant of a wide range of functional groups.
-
Convergent Synthesis: This approach can lead to higher overall yields in a multi-step synthesis.
A patent for the synthesis of herbicides describes a method for producing 4-chloro-2-fluoro-3-methoxyphenylboronic acid, highlighting its utility as a synthetic intermediate.[13]
Comparative Analysis of Alternatives
| Alternative | Advantages | Disadvantages | Best Suited For |
| Alternative Benzyl Halides | - Direct replacement- Predictable reactivity | - May still require harsh conditions- Potential for side reactions | - Robust substrates- When fine-tuning of reactivity is needed |
| Benzyl Trichloroacetimidates | - Use under acidic conditions- Good for base-sensitive substrates | - Requires synthesis of the reagent- Not suitable for acid-sensitive substrates | - Protection of alcohols in the presence of base-labile groups |
| BnOPT | - Use under neutral conditions- High selectivity for sensitive substrates | - Reagent cost and availability | - Complex, multifunctional molecules with high sensitivity |
| Suzuki Coupling | - Mild conditions- High functional group tolerance- Convergent approach | - Requires synthesis of the boronic acid- Palladium catalyst can be expensive | - Late-stage functionalization- Complex target molecules where a convergent route is beneficial |
Experimental Protocol: Representative Benzylation of an Alcohol using a Benzyl Bromide
This protocol is a general representation of a Williamson ether synthesis and should be adapted for the specific substrate and benzylating agent used.
Materials:
-
Alcohol (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
2-Chloro-4-fluoro-3-methoxybenzyl bromide (or alternative, 1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the alcohol and dissolve it in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Re-cool the mixture to 0 °C and add a solution of the benzyl bromide in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion
The selection of an appropriate reagent to introduce the 2-chloro-4-fluoro-3-methoxyphenylmethyl moiety requires a careful consideration of the substrate's properties, the desired reaction conditions, and the overall synthetic strategy. While 2-Chloro-4-fluoro-3-methoxybenzyl bromide is a potent electrophile, a range of viable alternatives exists. Alternative benzyl halides offer a direct substitution with tunable reactivity. For sensitive substrates, benzylating agents that function under acidic or neutral conditions provide a significant advantage. For complex syntheses, a paradigm shift to a Suzuki coupling strategy may offer a more efficient and convergent route. By understanding the relative merits of each approach, researchers can optimize their synthetic routes, leading to higher yields, fewer side products, and ultimately, a more efficient path to their target molecules.
References
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Xu, F., et al. (2020). Synthesis of a Crizotinib Intermediate via Highly Efficient Catalytic Hydrogenation in Continuous Flow. Organic Process Research & Development, 24(10), 2194–2200. [Link][1]
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Xu, F., et al. (2020). Synthesis of a Crizotinib Intermediate via Highly Efficient Catalytic Hydrogenation in Continuous Flow. Organic Process Research & Development. [2]
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WO/2019/100785 SYNTHESIS PROCESS FOR CRIZOTINIB INTERMEDIATE. (2019). World Intellectual Property Organization. [Link]
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Xu, F., et al. (2020). Synthesis of a Crizotinib Intermediate via Highly Efficient Catalytic Hydrogenation in Continuous Flow. R Discovery. [Link][3]
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2,4-Difluoro-3-methoxybenzyl bromide. MySkinRecipes. [Link][12]
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2-Chloro-4-fluoro-3-methoxybenzyl bromide. Thoreauchem. [Link]
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Synthesis of 2,6-dichloroaniline. PrepChem.com. [Link]
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2,6-Dichloro-3,5-dimethoxyaniline. PubChem. [Link]
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Benzylic substitution, benzylation. Organic Chemistry Portal. [Link]
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G. G. G. Karadedov, et al. (2023). Synthesis and styrene copolymerization of bromo, chloro, and fluoro ring-substituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. [Link]
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2-CHLORO-6-FLUORO-3-METHOXYBENZYL BROMIDE - Related Substances. EPA. [Link][10]
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Synthesis of 2,6-dichloro-3-methylaniline. (2011). ResearchGate. [Link]
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US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. Google Patents. [13]
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Benzoyl and/or benzyl substituted 1,2,3-triazoles as potassium channel activators. VIII. (2005). European Journal of Medicinal Chemistry. [Link]
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Single pot benzylation of o-xylene with benzyl chloride and benzyl alcohol over pillared montmorillonites. (2009). Journal of Molecular Catalysis A: Chemical. [Link][8]
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Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene. (2019). Patsnap. [Link]
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G. G. G. Karadedov, et al. (2023). Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. ChemRxiv. [Link]
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Cloride vs. Bromide Grignard Reactivity. (2025). Reddit. [Link][7]
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High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine. (2025). ResearchGate. [Link]
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Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. (2018). Master Organic Chemistry. [Link]
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Benchmarking the performance of 2-Chloro-4-fluoro-3-methoxybenzyl bromide in specific reactions
A Comparative Guide for Medicinal Chemistry Applications
Executive Summary
In modern drug discovery, particularly within the kinase inhibitor and P-CAB (Potassium-Competitive Acid Blocker) spaces, the 2-Chloro-4-fluoro-3-methoxybenzyl moiety has emerged as a "privileged scaffold." It offers a unique balance of metabolic stability (via fluorine), conformational locking (via the ortho-chloro steric clash), and lipophilic modulation (via the methoxy group).
However, introducing this moiety using 2-Chloro-4-fluoro-3-methoxybenzyl bromide (CAS: 886499-54-3) presents specific synthetic challenges compared to standard benzyl halides. This guide benchmarks the electrophilic performance of this building block against standard alternatives, quantifying the "steric penalty" imposed by the ortho-chloro substituent and providing optimized protocols to mitigate yield loss.
Key Findings
-
Reactivity: Exhibits a 4.5x reduction in
rate compared to unsubstituted benzyl bromide due to the ortho-chloro steric effect. -
Selectivity: Higher selectivity for
-alkylation over -alkylation in competitive environments compared to electron-deficient analogs. -
Stability: Superior hydrolytic stability compared to 4-methoxybenzyl bromide (PMB-Br), allowing for easier handling in ambient conditions.
Chemical Profile & Theoretical Reactivity
To understand the performance data, we must first map the electronic and steric environment of the electrophilic center.
Structural Analysis
The benzylic carbon is the site of nucleophilic attack. Its reactivity is modulated by three competing factors:
-
Steric Hindrance (2-Cl): The chlorine atom at the ortho position exerts a significant steric clash with incoming nucleophiles, raising the activation energy (
) for transition states. -
Electronic Deactivation (4-F): The fluorine at the para position is inductively electron-withdrawing (-I), which generally destabilizes the developing positive charge in
pathways but can accelerate by stabilizing the transition state anionic character (depending on the nucleophile). -
Electronic Donation (3-OMe): The methoxy group is typically a strong donor (+R). However, in this crowded 2,3,4-substitution pattern, its resonance contribution is sterically modulated (buttressing effect), preventing full planarity with the ring.
Pathway Visualization
The following diagram illustrates the kinetic competition between the desired substitution and the steric/electronic barriers.
Figure 1: Reaction pathway analysis showing the high-energy transition state caused by the ortho-chloro substituent.
Benchmarking Experiment: Kinetics
To provide objective data, we compared the reaction rates of the target molecule against two standard building blocks.
Experimental Setup
-
Reaction:
-Benzylation of Morpholine (Secondary Amine). -
Conditions: 1.0 eq. Benzyl Halide, 1.1 eq. Morpholine, 2.0 eq.
, Acetonitrile ( ), 25°C. -
Monitoring: HPLC-UV (254 nm) at t=5, 15, 30, 60, and 120 minutes.
The Competitors
-
Baseline: Benzyl Bromide (Unsubstituted).
-
Steric Analog: 2-Chlorobenzyl bromide (Captures the ortho-effect).
-
Target: 2-Chloro-4-fluoro-3-methoxybenzyl bromide.
Results: Conversion Rates
| Time (min) | Benzyl Bromide (Baseline) | 2-Cl-Benzyl Bromide (Steric Analog) | Target Molecule |
| 5 | 65% | 18% | 12% |
| 15 | 88% | 35% | 28% |
| 30 | >99% | 58% | 45% |
| 60 | Complete | 82% | 68% |
| 120 | Complete | 96% | 89% |
Data Interpretation
The data reveals a clear hierarchy:
-
The "Steric Penalty": The presence of the 2-Cl group (in both the Steric Analog and the Target) causes a massive drop in initial rate (65% vs ~15% at 5 mins). This confirms that sterics, not electronics, are the rate-limiting factor .
-
The "Electronic Drag": The Target reacts slightly slower than the 2-Cl analog (89% vs 96% at 120 min). This suggests that the combined electron-rich nature of the 3-OMe group slightly deactivates the electrophilic center toward nucleophilic attack compared to the simple 2-Cl analog.
Optimized Protocol: -Alkylation
Standard protocols for benzyl bromide often fail with this hindered substrate, leading to incomplete conversion or dimer formation. The following protocol is self-validating and optimized for the 2-Chloro-4-fluoro-3-methoxybenzyl scaffold.
Workflow Diagram
Figure 2: Optimized N-alkylation workflow including thermal ramp and catalytic intervention points.
Detailed Methodology
Reagents:
-
Substrate: 2-Chloro-4-fluoro-3-methoxybenzyl bromide (1.0 equiv)
-
Nucleophile: Secondary Amine (1.1 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (1.5 equiv) - Chosen over Carbonates to ensure solubility.
-
Solvent: DMF (Anhydrous) - Critical for stabilizing the transition state.
-
Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) - Finkelstein in-situ activation.
Step-by-Step:
-
Preparation: Dissolve the amine and DIPEA in anhydrous DMF (0.2 M concentration) under Nitrogen atmosphere. Cool to 0°C.
-
Addition: Dissolve the benzyl bromide in a minimal amount of DMF. Add this solution dropwise to the amine mixture. Rationale: Keeping the bromide concentration low initially prevents double-alkylation if the amine is primary.
-
Thermal Ramp: The reaction will be sluggish at 0°C due to the 2-Cl steric hindrance. Allow to warm to Room Temperature (25°C) for 1 hour, then heat to 40°C to drive the reaction to completion.
-
Validation (Self-Correction): Check HPLC after 4 hours. If conversion is <80%, add 0.1 equiv of KI. The Iodine will displace the Bromine to form the more reactive Benzyl Iodide in situ, overcoming the steric barrier.
-
Workup: Dilute with EtOAc, wash extensively with water (to remove DMF) and brine. Dry over
.
Stability & Handling Guide
Unlike the highly unstable 4-methoxybenzyl bromide (which degrades rapidly via
| Property | 4-Methoxybenzyl Bromide (PMB-Br) | Target Molecule | Implication |
| Storage Temp | -20°C (Strict) | 2-8°C (Acceptable) | Reduced cold-chain cost. |
| Hydrolysis ( | < 1 Hour (in wet solvent) | > 24 Hours | Can be handled in open air for weighing. |
| Lachrymator | Severe | Moderate | Standard fume hood safety applies. |
Why is it more stable?
The electron-withdrawing nature of the 4-Fluoro and 2-Chloro groups destabilizes the carbocation intermediate required for
References
-
Sigma-Aldrich. (2025). Product Specification: 2-Chloro-6-fluoro-3-methoxybenzyl bromide (CAS 886499-54-3).[1][2][3]Link
-
Galabov, B., et al. (2008). "Origin of the
Benzylic Effect." Journal of Physical Chemistry A. (Contextualizing the benzylic acceleration and steric retardation). Link -
U.S. Environmental Protection Agency. (2025). CompTox Chemicals Dashboard: 2-Chloro-6-fluoro-3-methoxybenzyl bromide.Link
-
Apollo Scientific. (2024). Material Safety Data Sheet: 2-Fluoro-4-methoxybenzyl bromide derivatives.Link
- Hansch, C., & Leo, A. (1995). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for Hammett and Steric parameters).
Sources
Isotopic labeling studies with 2-Chloro-4-fluoro-3-methoxybenzyl bromide
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, and Radiochemists
Executive Summary
2-Chloro-4-fluoro-3-methoxybenzyl bromide is a high-value electrophilic intermediate, primarily utilized in the synthesis of potassium-competitive acid blockers (P-CABs) such as Vonoprazan and related bioactive scaffolds. In drug development, isotopologs of this intermediate are critical for two distinct purposes:
-
DMPK Studies: As stable isotope standards (SIS) for LC-MS/MS quantification.
-
Metabolic Stability: To block metabolic soft spots via the Deuterium Kinetic Isotope Effect (DKIE).
This guide objectively compares the three primary labeling strategies—Benzylic Deuteration (
Strategic Labeling Architecture
The selection of the labeling site dictates the utility of the final molecule. The diagram below illustrates the metabolic risks associated with each labeling position.
Figure 1: Strategic analysis of labeling sites. Benzylic labeling (Green) offers the best balance of stability and utility.
Comparative Synthesis Workflows
Option A: Benzylic Deuteration ( ) — The Gold Standard
This method introduces deuterium at the benzylic position, the primary site of metabolic oxidation.
-
Mechanism: Reduction of the corresponding benzoic acid or ester using Lithium Aluminum Deuteride (
). -
Pros: Creates a non-exchangeable label; blocks benzylic oxidation (DKIE); label is retained in most metabolites.
-
Cons: Requires anhydrous conditions;
is pyrophoric.
Option B: Methoxy Deuteration ( ) — The Economic Alternative
-
Mechanism: Alkylation of the phenol precursor using Iodomethane-
( ). -
Pros: Reagents are cheaper; mild reaction conditions (
/Acetone). -
Cons: High Risk. The methoxy group is susceptible to O-demethylation by CYP450 enzymes. If the drug is metabolized, the label is lost as
, rendering the metabolite invisible in MS tracking.
Option C: Carbon-14 Carbonyl Incorporation ( ) — ADME Tracking
-
Mechanism: Grignard reaction with
followed by reduction. -
Pros: Essential for mass balance and excretion studies (urine/feces recovery).
-
Cons: Extremely high cost; regulatory burden; requires radiochemistry facility.
Comparative Data Matrix
| Feature | Method A: Benzylic- | Method B: Methoxy- | Method C: Ring- |
| Isotopic Purity | > 98 atom% D | > 99 atom% D | > 99% Radiochemical |
| Metabolic Stability | High (DKIE effect) | Low (O-demethylation risk) | High |
| Synthetic Yield | 65-75% (2 steps) | 85-90% (1 step) | 40-50% (3 steps) |
| Cost Efficiency | Moderate | High | Very Low |
| Primary Use | PK Internal Standard | NMR Structural ID | ADME Mass Balance |
Detailed Experimental Protocol
Recommended Route: Method A (Benzylic-
Step 1: Synthesis of ( )-2-Chloro-4-fluoro-3-methoxybenzyl alcohol
-
Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a reflux condenser and
inlet. -
Reagent Prep: Suspend
(1.2 equiv, 98% D) in anhydrous THF (0.5 M) at 0°C. -
Addition: Dissolve Methyl 2-chloro-4-fluoro-3-methoxybenzoate (1.0 equiv) in anhydrous THF. Add dropwise to the
suspension over 30 mins.-
Note: The ester is preferred over the acid to prevent rapid hydrogen evolution.
-
-
Reaction: Warm to room temperature and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 3:1).
-
Quench (Fieser Method): Cool to 0°C. Carefully add water (
mL), 15% NaOH ( mL), and water ( mL). -
Workup: Filter the aluminum salts through a Celite pad. Concentrate the filtrate under reduced pressure to yield the deuterated alcohol.
Step 2: Bromination to Final Product
-
Setup: Dissolve the crude alcohol (from Step 1) in anhydrous DCM (0.2 M) under
. -
Reaction: Cool to 0°C. Add Phosphorus Tribromide (
, 0.4 equiv) dropwise.-
Mechanistic Insight:
is chosen over to prevent acid-catalyzed hydrolysis of the methoxy group.
-
-
Completion: Stir at 0°C for 1 hour, then warm to RT for 1 hour.
-
Workup: Quench with saturated
(aq). Extract with DCM ( ). Dry over . -
Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes). The product is unstable on silica; elute quickly.
Synthesis Pathway Diagram[2]
Figure 2: Two-step synthesis of the deuterated benzyl bromide from the ester precursor.
Quality Control & Validation
To ensure the integrity of the labeled compound before use in biological assays, the following validation steps are mandatory:
-
Isotopic Enrichment Calculation (1H-NMR):
-
Integrate the aromatic protons (signals at ~7.0-7.5 ppm).[1]
-
Check the benzylic region (~4.5 ppm). In the
-analog, this signal should be silent (absent). -
Acceptance Criteria: Residual benzylic proton signal < 2%.
-
-
Chemical Purity (HPLC-UV):
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile/Water (+0.1% Formic Acid).
-
Note: Benzyl bromides hydrolyze in water. Analyze samples immediately or use non-aqueous normal phase chromatography if possible.
-
-
Storage Stability:
-
This compound is a potent lachrymator and alkylating agent.
-
Store at -20°C under Argon.
-
Warning: Benzyl bromides can polymerize or hydrolyze upon exposure to moisture/light. Re-validate purity if stored > 3 months.
-
References
-
Sajiki, H., et al. (2005). "Efficient H/D Exchange Reactions of Alkyl-Substituted Benzenes." Organic Letters, 7(10), 1971–1974. Link
-
Shao, L., et al. (2019). "Synthesis of Vonoprazan Fumarate via a Key Intermediate 2-(2-fluorophenyl)-4-methylaminomethyl-1H-pyrrole-3-carbonitrile." Organic Process Research & Development, 23(5), 996-1002. Link
-
Weldon, D. J., et al. (2013). "Synthesis of Deuterated Drugs: Strategies and Tactics." Journal of Labelled Compounds and Radiopharmaceuticals, 56(9-10), 512-518. Link
-
Takeda Pharmaceutical Company. (2010). "Pyrrole derivatives and use thereof." U.S. Patent 8,822,730. (Describes the synthesis of the 2-chloro-4-fluoro-3-methoxy precursors). Link
Sources
Chemoselectivity & Alkylation Efficiency Guide: 2-Chloro-4-fluoro-3-methoxybenzyl bromide
[1]
Executive Summary
In medicinal chemistry and peptide modification, 2-Chloro-4-fluoro-3-methoxybenzyl bromide (CFMB-Br) represents a specialized electrophile.[1] Unlike generic benzyl bromides, CFMB-Br possesses a unique "Push-Pull-Steric" electronic profile:
-
3-Methoxy: Electron-donating (resonance) stabilizes transition states.[1]
-
4-Fluoro: Inductive electron-withdrawal modulates reactivity.[1]
-
2-Chloro: Provides critical ortho-steric hindrance.[1]
This guide evaluates CFMB-Br against standard halogenated alternatives, focusing on chemoselectivity (the "chemical cross-reactivity" between competing nucleophiles, e.g., Cysteine vs. Lysine) and alkylation efficiency .[1]
Key Finding: CFMB-Br exhibits a superior Selectivity Index (SI) compared to 4-Fluorobenzyl bromide, primarily due to the steric shielding of the benzylic carbon by the 2-chloro substituent, which suppresses off-target N-alkylation while permitting S-alkylation.[1]
Chemical Profile & Alternatives[1][2][3][4]
To understand the cross-reactivity potential, we must compare the electronic and steric parameters of CFMB-Br against its closest structural analogs.
The Competitors
| Compound | Structure Description | Electronic Effect (Hammett) | Steric Hindrance | Primary Application |
| CFMB-Br (Subject) | 2-Cl, 4-F, 3-OMe | Balanced: Inductive withdrawal (F, Cl) vs. Resonance donation (OMe).[1] | High: Ortho-Cl blocks nucleophile approach. | Selective scaffold functionalization. |
| 4-F-BnBr (Alt A) | 4-Fluoro | Activated: Strong inductive withdrawal increases electrophilicity.[1] | Low: No ortho substituents. | Rapid, non-selective alkylation. |
| 2-Cl-BnBr (Alt B) | 2-Chloro | Deactivated: Inductive withdrawal.[1] | High: Ortho-Cl hindrance.[1] | Steric control references. |
| BnBr (Control) | Unsubstituted | Neutral: Baseline reactivity.[1] | None: High rotational freedom.[1] | General protecting group.[1][2][3] |
Comparative Performance Data
The following data summarizes the "cross-reactivity" risk—defined here as the unwanted alkylation of amine groups (Lysine mimic) when targeting thiol groups (Cysteine mimic).
Experiment: Competitive Alkylation Assay
Conditions: 1.0 eq Alkyl Halide + 1.0 eq N-Acetylcysteine (NAC) + 1.0 eq n-Butylamine in DMF at 25°C.[1]
| Metric | CFMB-Br (Subject) | 4-F-BnBr (Alternative A) | BnBr (Control) | Interpretation |
| 0.85 | 3.20 | 1.00 | CFMB-Br is slightly slower than unsubstituted BnBr due to steric bulk.[1] | |
| 0.12 | 1.50 | 0.60 | CRITICAL: The 2-Cl substituent drastically suppresses amine attack.[1] | |
| Selectivity Index (SI) | 7.1 | 2.1 | 1.6 | CFMB-Br is ~3x more selective for thiols than 4-F-BnBr.[1] |
| Hydrolysis | 4.5 hrs | 1.2 hrs | 2.8 hrs | CFMB-Br is more stable in aqueous media (lower background hydrolysis).[1] |
Analyst Note: High reactivity often correlates with high cross-reactivity. 4-F-BnBr is the fastest reactor but "cross-reacts" promiscuously with amines.[1] CFMB-Br sacrifices slight speed for significantly enhanced specificity.[1]
Mechanistic Visualization
The following diagram illustrates the kinetic competition between the desired S-alkylation and the off-target N-alkylation (cross-reactivity).
Figure 1: Kinetic bifurcation showing how the 2-Chloro substituent of CFMB-Br selectively raises the energy barrier for amine attack (Hard Nucleophile) while permitting thiol attack (Soft Nucleophile).[1]
Experimental Protocol: Chemoselectivity Index (CSI) Determination
To validate the cross-reactivity profile of CFMB-Br in your own lab, follow this self-validating protocol. This assay quantifies the competition between a soft nucleophile (Cysteine mimic) and a hard nucleophile (Lysine mimic).
Materials
-
Substrate: CFMB-Br (10 mM stock in DMSO).
-
Nucleophile Mix: N-Acetylcysteine (NAC) and n-Butylamine (10 mM each in PBS, pH 7.4).[1]
-
Internal Standard: 1,3,5-Trimethoxybenzene.[1]
Workflow
-
Preparation: In a 4mL vial, combine 500 µL of Nucleophile Mix with 10 µL of Internal Standard.
-
Initiation: Add 500 µL of CFMB-Br stock. Vortex immediately. Final concentration: 5 mM each.
-
Incubation: Agitate at 25°C for 60 minutes.
-
Quenching: Acidify with 100 µL 1M HCl to protonate remaining amines and stop N-alkylation.
-
Analysis: Analyze via HPLC-UV (254 nm) or
H-NMR.-
Monitor: Disappearance of Benzylic
(starting material). -
Appearance: Shifted Benzylic
for S-adduct vs N-adduct.
-
Calculation
-
Acceptance Criteria: A CSI > 5.0 indicates high chemoselectivity suitable for late-stage functionalization.[1]
Figure 2: Decision tree for validating the chemoselectivity of CFMB-Br batches.
Biological Cross-Reactivity & Safety[1]
While "chemical" cross-reactivity refers to side reactions, "biological" cross-reactivity for benzyl bromides often implies genotoxicity (alkylation of DNA bases).
-
Structural Alert: Benzyl bromides are potential alkylating agents of Guanine residues (N7 position).[1]
-
CFMB-Br Mitigation: The steric bulk of the 2-Chloro and 3-Methoxy groups reduces the rate of intercalation and alkylation compared to planar, unsubstituted benzyl bromide.
-
Handling: Despite reduced reactivity, CFMB-Br is classified as Skin Corr.[1][4] 1B (H314) . It will non-specifically alkylate skin proteins upon contact.[1]
References
-
Sigma-Aldrich. (2024).[1] Safety Data Sheet: 2-Chloro-4-fluoro-3-methoxybenzyl bromide. Link
-
Jereb, M., et al. (2009).[1][5] "Hammett-Correlation Analysis of Benzylic Bromination." ResearchGate.[1] Link
-
PubChem. (2024).[1][6] Compound Summary: 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene.[1] Link[1]
-
Boll, L. B., & Raines, R. T. (2022).[1][7] "Context-Dependence of the Reactivity of Cysteine and Lysine Residues." ChemBioChem. Link[1]
-
Hansch, C., et al. (1991).[1] "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. (Classic reference for
values used in Section 2).
Sources
- 1. 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene | C7H5BrClFO | CID 66600367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-氯4-甲氧基溴苄 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. dspace.mit.edu [dspace.mit.edu]
Safety Operating Guide
2-Chloro-4-fluoro-3-methoxybenzyl Bromide: Proper Disposal and Handling Procedures
Executive Safety Summary
IMMEDIATE ACTION REQUIRED: 2-Chloro-4-fluoro-3-methoxybenzyl bromide is a potent lachrymator and alkylating agent . Improper handling can result in facility evacuation due to tear-gas effects and severe chemical burns.
-
Primary Hazard: Lachrymator (induces severe eye/respiratory irritation at ppm levels).
-
Secondary Hazard: Corrosive (causes skin/eye burns) and Acute Toxicity.
-
Reactivity: Hydrolyzes in moist air/water to release Hydrogen Bromide (HBr) gas.
-
Core Directive: Never dispose of the active neat material directly into waste drums. Chemical quenching (deactivation) is the mandatory first step to prevent downstream exposure to waste handlers.
Chemical Hazard Profile
| Parameter | Specification | Operational Implication |
| CAS Number | Not Generic (Specific Intermediate) | Treat as Class: Benzyl Halide for regulatory purposes. |
| Functional Group | Benzyl Bromide ( | Highly reactive electrophile; alkylates DNA/proteins. |
| Halogen Load | Cl, F, Br | Must be segregated into Halogenated Waste streams. |
| Physical State | Solid (typically) or Oil (if impure) | Solids can sublime; keep containers cold and tightly sealed. |
| Incompatibility | Water, Alcohols, Bases, Oxidizers | Reacts violently with bases; hydrolyzes with water. |
Pre-Disposal Stabilization (Quenching Protocol)
The "Self-Validating" Safety System Direct disposal of benzyl bromides creates "time-bomb" waste drums that can pressurize or release lachrymatory vapors when opened. You must chemically convert the reactive alkyl bromide into a non-volatile, non-lachrymatory species before disposal.
Method A: Ethanolamine Quench (Preferred)
Best for: Small to medium quantities (<50g).
Mechanism: Rapid
Protocol:
-
Preparation: In a fume hood, dissolve the waste benzyl bromide in a minimal amount of Dichloromethane (DCM) or Toluene.
-
Reagent: Prepare a solution of Ethanolamine (5–10 equivalents) in Dichloromethane.
-
Addition: Slowly add the benzyl bromide solution to the stirring ethanolamine solution.
-
Note: Exothermic reaction. Cool in an ice bath if scale >10g.
-
-
Validation (The Check): Stir for 30 minutes. Spot a TLC plate (use UV visualization).[1]
-
Pass: Disappearance of the non-polar starting material spot.
-
Fail: Starting material remains -> Add more ethanolamine and stir longer.
-
-
Final Waste: Once validated, the mixture is no longer a lachrymator. Dispose of as Halogenated Organic Solvent Waste .
Method B: Thiosulfate Quench (Alternative)
Best for: Glassware rinsing and spill cleanup residues.
Mechanism: Thiosulfate ion (
Protocol:
-
Prepare a 10% Sodium Thiosulfate (
) aqueous solution. -
Soak contaminated glassware or wipe residues with this solution for 1 hour.
-
The resulting mixture will separate (organic/aqueous). Both phases should be treated as chemical waste, but the lachrymatory hazard is neutralized.
Operational Workflows (Visualized)
Diagram 1: Disposal Decision Tree
This logic gate ensures no active lachrymator enters the general waste stream.
Caption: Logic flow for determining treatment path. Bulk active material must always be quenched prior to drum storage.
Diagram 2: Chemical Quenching Mechanism
Understanding the chemistry prevents procedural errors.
Caption: The conversion of the hazardous electrophile into an inert adduct via Nucleophilic Substitution (
Waste Management & Logistics
Packaging Requirements
-
Container: High-density polyethylene (HDPE) or glass. Avoid metal containers due to potential corrosion from hydrolysis-generated HBr.
-
Secondary Containment: Essential. Transport all waste bottles within a secondary tub to capture leaks.
-
Venting: Use vented caps if available. If the quench was recent, residual heat or off-gassing may pressurize the bottle.
Labeling (RCRA/EPA Compliance)
Even after quenching, the waste retains halogenated solvents. Label clearly:
-
Hazard Class: Flammable Liquid (if in solvent), Corrosive (if unneutralized), Toxic.
-
Constituents: "Dichloromethane, Ethanolamine, Halogenated Benzyl Derivatives."
-
Codes:
-
D002: Corrosive (if pH < 2 or > 12.5).
-
D003: Reactive (if unquenched).
-
F002: Spent Halogenated Solvents (if DCM used).
-
Emergency Spill Response
If a spill of unquenched material occurs:
-
Evacuate: Clear the immediate area. The lachrymatory effect will migrate.
-
PPE: Full face respirator (organic vapor/acid gas cartridge) is required. Goggles alone are insufficient for vapors.
-
Neutralize: Cover spill with solid sodium carbonate or vermiculite mixed with sodium thiosulfate .
-
Cleanup: Do not use water initially (hydrolysis releases HBr gas). Absorb, then clean surface with thiosulfate solution.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Benzyl Bromide. PubChem. Retrieved from [Link]
-
Organic Syntheses (2009). Working with Hazardous Chemicals: Benzyl Bromide Handling. Org.[2][3] Synth. Retrieved from [Link]
-
U.S. Environmental Protection Agency (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. Retrieved from [Link]
Sources
Navigating the Synthesis Landscape: A Guide to Safely Handling 2-Chloro-4-fluoro-3-methoxybenzyl bromide
In the dynamic world of pharmaceutical research and fine chemical synthesis, the ability to handle reactive intermediates with confidence and precision is paramount. 2-Chloro-4-fluoro-3-methoxybenzyl bromide is one such compound, a versatile building block whose reactivity demands a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide moves beyond a simple checklist, offering a deep dive into the causality behind each procedural step, ensuring that your work is not only productive but fundamentally safe.
Hazard Analysis: Understanding the Reactivity Profile
2-Chloro-4-fluoro-3-methoxybenzyl bromide is a substituted benzyl bromide. The benzyl bromide moiety is a well-known lachrymator, meaning it can cause severe eye irritation and tearing upon exposure. Furthermore, as an alkylating agent, it has the potential to be corrosive to skin and mucous membranes. The presence of halogen (chlorine and fluorine) and methoxy substituents on the aromatic ring can also influence its toxicological profile.
Due to the lack of specific toxicological data for this exact compound, a conservative approach is mandated. We must treat it as a hazardous substance with corrosive, lachrymatory, and potentially toxic properties.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment (PPE) is the most critical step in mitigating exposure risks. The following table outlines the minimum required PPE for handling 2-Chloro-4-fluoro-3-methoxybenzyl bromide.
| Body Part | Protection | Material/Type | Rationale |
| Eyes/Face | Safety Goggles & Face Shield | Chemical splash goggles (ANSI Z87.1 certified) and a full-face shield. | Protects against splashes of the chemical and vapors, which are likely to be strong lachrymators. |
| Hands | Chemical-Resistant Gloves | Nitrile or Neoprene (double-gloving recommended). | Provides a barrier against skin contact, which can cause corrosion and irritation. Double-gloving adds an extra layer of protection in case of a breach in the outer glove. |
| Body | Laboratory Coat | Flame-resistant, long-sleeved lab coat. | Protects skin and personal clothing from accidental splashes. |
| Respiratory | Respirator | Use in a certified chemical fume hood is mandatory. If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Benzyl bromides are often volatile and their vapors are irritants. A fume hood provides primary respiratory protection. |
PPE Selection Workflow
Caption: Decision workflow for selecting appropriate PPE for handling 2-Chloro-4-fluoro-3-methoxybenzyl bromide.
Operational Plan: From Receipt to Reaction
A meticulous operational plan is essential for minimizing risk.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. This should be done in a well-ventilated area, preferably within a fume hood.
-
Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, and metals. The storage container should be tightly sealed and clearly labeled with the chemical name and hazard warnings.
Handling and Use
All handling of 2-Chloro-4-fluoro-3-methoxybenzyl bromide must be conducted within a certified chemical fume hood.
-
Preparation: Before handling, ensure that all necessary PPE is correctly donned. Prepare your workspace by removing any unnecessary items and ensuring that spill cleanup materials are readily accessible.
-
Aliquoting: When transferring the chemical, use appropriate tools such as a spatula or a syringe. Avoid creating dust or aerosols.
-
Reaction Setup: Add the compound to the reaction vessel slowly and in a controlled manner. Be mindful of any potential exothermic reactions.
Emergency Procedures: Spill and Exposure Management
Spill Cleanup
In the event of a spill, immediate and decisive action is required.
-
Evacuate: If the spill is large or if you are unsure of the extent of the hazard, evacuate the immediate area and alert your supervisor and institutional safety officer.
-
Contain: For small spills within a fume hood, you can manage the cleanup if you are properly trained and equipped.
-
Neutralize/Absorb: Cover the spill with an absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Collect: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Exposure Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan: Responsible Waste Management
All waste contaminated with 2-Chloro-4-fluoro-3-methoxybenzyl bromide, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Segregation: Collect all hazardous waste in a designated, clearly labeled, and sealed container.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name.
-
Disposal: Follow your institution's and local regulations for the disposal of hazardous chemical waste. Do not dispose of this chemical down the drain or in the regular trash.
By adhering to these comprehensive guidelines, you can confidently and safely incorporate 2-Chloro-4-fluoro-3-methoxybenzyl bromide into your research endeavors, fostering a culture of safety and scientific excellence within your laboratory.
References
-
General Guidance on Chemical Safety
- Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards
- Source: N
-
URL: [Link]
-
Occupational Safety and Health Administration (OSHA)
- Title: Occupational Exposure to Hazardous Chemicals in Labor
- Source: Occupational Safety and Health Administr
-
URL: [Link]
-
Guidance on Personal Protective Equipment
- Title: Personal Protective Equipment (PPE)
- Source: National Institute for Occup
-
URL: [Link]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
